molecular formula C10H9ClFNO3 B1366646 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid CAS No. 904810-52-2

4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid

Cat. No.: B1366646
CAS No.: 904810-52-2
M. Wt: 245.63 g/mol
InChI Key: IAXPBKWZXXEWQX-UHFFFAOYSA-N
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Description

4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H9ClFNO3 and its molecular weight is 245.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-chloro-2-fluoroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXPBKWZXXEWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424259
Record name 4-[(4-chloro-2-fluorophenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904810-52-2
Record name 4-[(4-chloro-2-fluorophenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid

Abstract

This compound is a novel small molecule with potential therapeutic applications, yet its mechanism of action remains uncharacterized. This technical guide provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to systematically elucidate its biological target and signaling pathway. Based on a detailed structural analysis, we propose two primary mechanistic hypotheses: (A) inhibition of metabolic enzymes due to its succinate-like scaffold, and (B) modulation of protein kinase signaling, a common activity for compounds bearing a substituted aniline moiety. This document outlines a multi-phase experimental workflow, from initial target screening using biochemical and cell-based assays to definitive target validation and structural characterization using advanced biophysical techniques. Each section includes detailed, field-proven protocols and explains the causal logic behind experimental choices, ensuring a self-validating and rigorous scientific investigation.

Introduction: The Challenge of a Novel Scaffold

The compound this compound presents a compelling scaffold for therapeutic development. It integrates two key structural features: a 4-oxobutanoic acid core, also known as succinic semialdehyde, and a substituted 4-chloro-2-fluorophenylamino moiety. The former is a crucial intermediate in cellular metabolism, particularly in the GABA shunt, suggesting a potential role in modulating metabolic pathways[1][2]. The latter is a well-established pharmacophore in medicinal chemistry, frequently found in targeted agents like kinase inhibitors[3][4].

The absence of published data on the specific biological activity of this molecule necessitates a structured and logical approach to uncover its mechanism of action (MoA). This guide is designed not as a review of known facts, but as an actionable roadmap for discovery. It provides the strategic rationale and detailed methodologies required to identify the molecular target(s) of this compound and characterize its effects on cellular physiology.

Structural Analysis and Plausible Mechanistic Hypotheses

A rigorous MoA investigation begins with hypotheses derived from the molecule's chemical structure.

Hypothesis A: Inhibition of Metabolic Enzymes

The 4-oxobutanoic acid backbone is structurally analogous to key metabolites such as succinate and α-ketoglutarate (α-KG). This resemblance suggests the compound may act as a competitive inhibitor for enzymes that utilize these substrates.

  • Succinate Dehydrogenase (SDH/Complex II): As a critical enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, SDH oxidizes succinate to fumarate[5][6]. Structural mimics of succinate, such as malonate, are classical competitive inhibitors of SDH[7]. Inhibition of SDH would impair cellular respiration and energy production[8].

  • α-Ketoglutarate-Dependent Dioxygenases: This large enzyme family uses α-KG as a co-substrate to catalyze various reactions, including histone demethylation and DNA hydroxylation, playing a key role in epigenetic regulation[9][10]. Small molecules that mimic α-KG can competitively inhibit these enzymes, leading to widespread changes in the cellular epigenome[11][12].

Hypothesis B: Protein Kinase Inhibition

The 4-chloro-2-fluorophenylamino group is a common feature in ATP-competitive kinase inhibitors. The aniline nitrogen can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, while the substituted phenyl ring can occupy adjacent hydrophobic pockets, conferring potency and selectivity[3]. Numerous approved and investigational kinase inhibitors, such as Alisertib and others targeting AURKB, utilize similar fluorophenylamino or chlorophenylamino motifs[13][14].

The following diagram illustrates these two divergent, yet plausible, mechanistic pathways.

G cluster_meta Hypothesis A: Metabolic Enzyme Inhibition cluster_kinase Hypothesis B: Kinase Inhibition Compound 4-[(4-Chloro-2-fluorophenyl)amino] -4-oxobutanoic acid MetabolicTarget Succinate or α-KG Binding Site Compound->MetabolicTarget Binds as substrate mimic KinaseTarget Kinase ATP-Binding Pocket Compound->KinaseTarget Binds hinge region SDH Succinate Dehydrogenase (SDH) MetabolicTarget->SDH aKGD α-KG-Dependent Dioxygenases MetabolicTarget->aKGD MetabolicEffect Altered Cellular Respiration or Epigenetic State SDH->MetabolicEffect aKGD->MetabolicEffect KinaseEffect Inhibition of Downstream Signaling Pathway KinaseTarget->KinaseEffect

Caption: Divergent mechanistic hypotheses for the topic compound.

Experimental Workflow for MoA Deconvolution

We propose a phased approach to systematically test the hypotheses, validate the primary target, and elucidate the structural basis of interaction.

G cluster_phase1 Phase 1: Target Class Screening cluster_phase2 Phase 2: Target Validation & Characterization cluster_phase3 Phase 3: Structural Elucidation p1_biochem Biochemical Assays (Enzyme/Kinase Panels) p2_cetsa Cellular Target Engagement (CETSA) p1_biochem->p2_cetsa Identified Hit(s) p1_cell Cell-Based Assays (Seahorse Mito Stress Test) p1_cell->p2_cetsa Confirmed Cellular Effect p2_itc Biophysical Binding (Isothermal Titration Calorimetry) p2_cetsa->p2_itc Validated Target p3_xtal Co-Crystal Structure (X-ray Crystallography) p2_itc->p3_xtal Characterized Binding MoA MoA p3_xtal->MoA Mechanism of Action Defined

Caption: Phased experimental workflow for MoA elucidation.

Phase 1: Initial Target Class Screening

The objective of this phase is to rapidly determine which, if any, of the proposed target classes the compound interacts with.

Directly testing the compound against purified proteins is the most straightforward method to identify potential molecular targets.

Experimental Protocol: In Vitro Enzyme/Kinase Inhibition Assay [15][16][17]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare assay buffers specific to the target enzyme class (e.g., Tris-based buffers for kinases, phosphate buffers for metabolic enzymes).

    • Obtain purified, active recombinant human SDH, a representative α-KG-dependent dioxygenase (e.g., KDM4A), and a broad panel of human kinases.

  • Assay Execution (384-well plate format):

    • Dispense 50 nL of the test compound from a dose-response plate (e.g., 11-point, 3-fold serial dilution starting from 100 µM).

    • Add the enzyme to the wells at a pre-determined concentration (typically in the low nM range).

    • Allow the enzyme and compound to pre-incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding the substrate(s). For SDH, use succinate and a reporter system like DCPIP. For kinases, use the specific peptide substrate and ATP (at a concentration near its Km)[18].

    • Monitor reaction progress over time using a plate reader (e.g., absorbance for SDH, fluorescence/luminescence for kinase assays).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well.

    • Normalize the rates to positive (enzyme + substrate, no inhibitor) and negative (no enzyme) controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value[19].

Table 1: Hypothetical Screening Data Summary

Target Class Representative Target IC₅₀ (µM)
Metabolic Enzyme Succinate Dehydrogenase 1.2
Metabolic Enzyme KDM4A (α-KGD) > 100

| Protein Kinase | Kinase Panel (400 kinases) | No significant hits (<50% inh. @ 10 µM) |

If Hypothesis A is correct, the compound should impact cellular metabolism. The Seahorse XF Mito Stress Test is the gold-standard assay for assessing mitochondrial function by measuring the oxygen consumption rate (OCR) in live cells[20][21][22].

Experimental Protocol: Seahorse XF Cell Mito Stress Test [20][23]

  • Cell Culture: Seed adherent cells (e.g., A549, HepG2) in a Seahorse XF96 cell culture microplate and allow them to form a confluent monolayer.

  • Assay Preparation: One hour before the assay, replace the growth medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator.

  • Compound Treatment: Add the test compound at various concentrations to the appropriate wells and incubate for the desired treatment time (e.g., 1-6 hours).

  • Seahorse XF Analyzer Assay:

    • Load the sensor cartridge with mitochondrial stressors: oligomycin (Complex V inhibitor), FCCP (uncoupling agent), and a mixture of rotenone/antimycin A (Complex I/III inhibitors).

    • Calibrate the instrument and place the cell plate into the analyzer.

    • The instrument will measure basal OCR, and then sequentially inject the stressors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Interpretation: An SDH inhibitor would be expected to decrease basal respiration, ATP production, and maximal respiration, mimicking the effect of rotenone/antimycin A[6][24].

Phase 2: Target Validation and Characterization

Once a primary target is identified (e.g., SDH from Phase 1), this phase confirms the compound binds to this target in a physiological context and quantifies the binding interaction.

CETSA is a powerful biophysical method that verifies drug-target binding within intact cells[25][26]. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand[27][28].

Experimental Protocol: Cellular Thermal Shift Assay [26][29]

  • Cell Treatment: Treat intact cells in suspension or adherent plates with either vehicle (DMSO) or a saturating concentration of the test compound for 1 hour.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Centrifuge at high speed (e.g., 20,000 x g) to pellet the precipitated/aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (containing soluble proteins) and quantify the amount of the target protein (e.g., SDHA subunit of SDH) using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein versus temperature for both vehicle- and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization upon binding[28].

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the thermodynamic signature of an interaction, providing the binding affinity (K D), stoichiometry (n), and enthalpy (ΔH)[30][31][32][33].

Experimental Protocol: Isothermal Titration Calorimetry [30][34]

  • Sample Preparation:

    • Prepare highly purified recombinant target protein (e.g., SDH) and the test compound in the exact same, degassed buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Load the protein into the ITC sample cell (typically at 10-50 µM).

    • Load the compound into the injection syringe at a concentration 10-15 times that of the protein.

  • ITC Experiment:

    • Equilibrate the system at a constant temperature (e.g., 25°C).

    • Perform a series of small, timed injections of the compound into the protein solution.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of interaction.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.

Table 2: Hypothetical ITC Data for Compound Binding to SDH

Parameter Value Interpretation
Binding Affinity (K D) 850 nM Sub-micromolar affinity, confirming a direct and potent interaction.
Stoichiometry (n) 0.98 Indicates a 1:1 binding ratio of compound to protein.
Enthalpy (ΔH) -8.5 kcal/mol The binding is enthalpically driven, likely due to strong H-bonds/van der Waals forces.

| Entropy (ΔS) | -2.1 cal/mol·K | The binding is entropically unfavorable, suggesting some conformational ordering upon binding. |

Phase 3: Structural Elucidation

The final phase aims to visualize the atomic-level details of the interaction, providing definitive proof of the binding mode and invaluable information for future structure-based drug design.

Determining the co-crystal structure of the target protein in complex with the compound is the ultimate validation of the MoA[35][36].

Experimental Protocol: Protein-Ligand Co-crystallography [37][38][39]

  • Complex Formation: Incubate the purified target protein with a 5- to 10-fold molar excess of the compound to ensure saturation of the binding sites.

  • Crystallization Screening: Use robotic screening of hundreds of crystallization conditions (varying precipitants, buffers, and additives) to identify initial "hits" where crystals form.

  • Crystal Optimization: Refine the initial conditions by varying reagent concentrations to grow large, single, diffraction-quality crystals (typically >50 µm).

  • Data Collection: Cryo-protect the crystal and expose it to a high-intensity X-ray beam at a synchrotron source. Collect the diffraction data as the crystal is rotated.

  • Structure Determination: Process the diffraction data and solve the structure using molecular replacement if a structure of the protein is already known. Build the compound into the resulting electron density map, refine the model, and analyze the specific protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).

Data Interpretation and Path Forward

The comprehensive dataset generated through this workflow provides a self-validating system.

  • If the compound shows potent IC₅₀ against SDH, disrupts mitochondrial OCR, demonstrates target engagement with SDH in cells via CETSA, exhibits tight binding in ITC, and a co-crystal structure confirms binding to the succinate pocket, then Hypothesis A is strongly confirmed.

  • Conversely, if the compound is inactive against metabolic enzymes but shows activity in a kinase screen, the workflow would be redirected to validate the kinase hit using the same Phase 2 and 3 methodologies.

  • Ambiguous or negative results in all assays would suggest an alternative MoA not covered by the initial hypotheses, such as interaction with a different protein class or a non-specific effect, prompting broader target deconvolution studies.

Conclusion

Elucidating the mechanism of action of a novel compound like this compound is a critical step in its journey from a chemical entity to a potential therapeutic. The structured, hypothesis-driven approach detailed in this guide provides a robust and efficient pathway for discovery. By systematically progressing from broad screening to specific validation and finally to high-resolution structural analysis, researchers can confidently identify the compound's biological target and build a solid foundation for further preclinical and clinical development.

References

A Prospective Analysis of the Biological Activity of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide presents a comprehensive prospective analysis of the potential biological activities of the novel compound, 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid. While direct experimental data for this specific molecule is not yet available in the public domain, this document synthesizes information from structurally related N-aryl succinamic acid derivatives to build a robust scientific rationale for its investigation as a potential therapeutic agent. We will delve into a structure-activity relationship (SAR) analysis based on analogous compounds, propose putative biological targets, and provide detailed, actionable experimental protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel chemical entities for therapeutic intervention.

Introduction: The N-Aryl Succinamic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The N-aryl succinamic acid core, characterized by a butanoic acid linked to an aromatic amine via an amide bond, represents a versatile scaffold in drug discovery. Derivatives of this structure have been reported to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The inherent modularity of this scaffold, allowing for diverse substitutions on the aromatic ring, provides a fertile ground for fine-tuning pharmacological profiles. The subject of this guide, this compound, is an unexplored derivative with unique electronic and steric properties conferred by its halogenated phenyl ring.

The presence of both a chloro and a fluoro substituent on the phenyl ring is of particular interest. Halogens are known to modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] The specific substitution pattern (4-chloro and 2-fluoro) is anticipated to significantly influence the molecule's conformational preferences and electronic distribution, potentially leading to novel biological activities.

Structure-Activity Relationship (SAR) Analysis and Hypothesis Generation

Lacking direct experimental data for this compound, we can formulate hypotheses regarding its potential biological activities by examining structurally analogous compounds.

Anticancer Potential

Derivatives of 4-oxo-4-(arylamino)butanoic acid have demonstrated promising anticancer properties.[3] For instance, certain heterocyclic derivatives incorporating the butanoic acid moiety have shown significant cytotoxic effects against various cancer cell lines.[3] The mechanism of action for some of these compounds is believed to involve the induction of apoptosis.[3]

The chloro and fluoro substituents on the phenyl ring of our target molecule may enhance its anticancer potential. The lipophilicity imparted by the chlorine atom could improve cell membrane permeability, while the electronegative fluorine atom might engage in specific hydrogen bonding interactions with target proteins.

Hypothesis 1: this compound will exhibit cytotoxic activity against a panel of human cancer cell lines.

Anti-inflammatory Activity

The N-aryl succinamic acid scaffold is also present in compounds with anti-inflammatory properties. The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes is noteworthy.[4] While direct COX inhibition is a possibility, other anti-inflammatory mechanisms could also be at play.

Hypothesis 2: this compound will demonstrate anti-inflammatory activity, potentially through the inhibition of pro-inflammatory mediators.

Proposed Experimental Workflows

To investigate the hypothesized biological activities, a systematic experimental approach is required. This section outlines the proposed synthesis and biological evaluation of this compound.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bio_eval Biological Evaluation start Starting Materials: - Succinic Anhydride - 4-Chloro-2-fluoroaniline synthesis Synthesis of This compound start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) purification->cytotoxicity anti_inflammatory In Vitro Anti-inflammatory Assays (e.g., COX inhibition, cytokine release) purification->anti_inflammatory mechanism Mechanism of Action Studies (e.g., Apoptosis assays, Western Blot) cytotoxicity->mechanism If active

Caption: Proposed experimental workflow for the synthesis and biological evaluation of this compound.

Synthesis Protocol

The synthesis of N-aryl succinamic acids is typically achieved through the reaction of an appropriate aniline with succinic anhydride.[5][6]

Protocol 1: Synthesis of this compound

  • Dissolution: Dissolve succinic anhydride (1.0 equivalent) in a suitable aprotic solvent (e.g., toluene or anhydrous diethyl ether).

  • Addition of Aniline: To the stirred solution, add a solution of 4-chloro-2-fluoroaniline (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The formation of a white precipitate should be observed.

  • Isolation: Filter the precipitate and wash it with cold solvent to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Evaluation

To test the anticancer potential, the compound will be screened against a panel of human cancer cell lines.

Protocol 2: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay

The potential anti-inflammatory activity can be initially assessed using a COX inhibition assay.

Protocol 3: COX Inhibition Assay (Colorimetric)

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the test compound at various concentrations, a known COX inhibitor as a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1), and a vehicle control.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction and incubate at 37°C for a specified time.

  • Colorimetric Detection: Stop the reaction and measure the prostaglandin production using a colorimetric ELISA kit that detects PGE₂.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2.

Data Presentation and Interpretation

The results from the proposed experiments should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical IC₅₀ Values of this compound in Cancer Cell Lines

Cell LineIC₅₀ (µM)
MCF-7[To be determined]
A549[To be determined]
HCT116[To be determined]

Table 2: Hypothetical IC₅₀ Values for COX Inhibition

EnzymeIC₅₀ (µM)
COX-1[To be determined]
COX-2[To be determined]

Proposed Mechanism of Action Studies

Should the initial screening reveal significant biological activity, further studies to elucidate the mechanism of action would be warranted.

mechanism_of_action cluster_apoptosis Apoptosis Induction Pathway cluster_inflammation Anti-inflammatory Pathway compound This compound caspase Caspase Activation (e.g., Caspase-3, -9) compound->caspase bcl2 Modulation of Bcl-2 Family Proteins (e.g., Bax, Bcl-2) compound->bcl2 cox COX-2 Inhibition compound->cox nfkb NF-κB Pathway Inhibition compound->nfkb dna DNA Fragmentation caspase->dna bcl2->caspase cytokines Reduced Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) cox->cytokines nfkb->cytokines

Caption: Potential mechanisms of action for this compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, albeit prospective, analysis of the potential biological activities of this compound. Based on a thorough examination of the literature on structurally related N-aryl succinamic acids, we have hypothesized that this novel compound may possess anticancer and anti-inflammatory properties. The provided experimental protocols offer a clear and actionable roadmap for the synthesis and biological evaluation of this promising molecule.

The successful execution of these studies will not only elucidate the pharmacological profile of this compound but also contribute to the broader understanding of the structure-activity relationships within this important class of compounds. The findings will be instrumental in guiding future medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a novel therapeutic agent.

References

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic Acid Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the exploration of structural analogs of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid. This core scaffold, a substituted N-phenylsuccinamic acid, represents a versatile starting point for the development of novel therapeutic agents. This document delineates a systematic approach, commencing with the foundational synthesis of the parent compound, followed by a rationally guided strategy for analog design aimed at probing structure-activity relationships (SAR). Furthermore, a detailed workflow for the biological evaluation of these synthesized analogs is presented, encompassing initial high-throughput screening to more defined mechanistic studies. The methodologies and protocols herein are designed to be self-validating, providing a robust platform for the discovery of novel bioactive molecules.

Introduction: The N-(4-Chloro-2-fluorophenyl)succinamic Acid Scaffold

The core structure, this compound, belongs to the N-arylsuccinamic acid class of compounds. This structural motif is of significant interest in medicinal chemistry due to its synthetic accessibility and its presence in molecules with diverse biological activities. The defining features of this scaffold are a substituted aromatic ring (A-ring), a flexible four-carbon linker derived from succinic acid, and a terminal carboxylic acid group. The specific substitutions on the phenyl ring—a chlorine atom at the 4-position and a fluorine atom at the 2-position—are known to modulate the electronic and lipophilic properties of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile. The strategic placement of these halogens can enhance binding affinity to biological targets and improve metabolic stability.[1][2]

The exploration of structural analogs of this core is a critical step in lead optimization. By systematically modifying different components of the molecule, researchers can elucidate the key structural features required for a desired biological activity, leading to the identification of compounds with improved potency, selectivity, and drug-like properties.

Synthesis of the Core Scaffold and its Analogs

The synthesis of N-arylsuccinamic acids is generally a straightforward and high-yielding process, making it an attractive scaffold for chemical library synthesis. The primary route involves the acylation of a substituted aniline with succinic anhydride.

General Synthesis Protocol: this compound

This protocol describes the synthesis of the parent compound, which can be adapted for the synthesis of a wide range of analogs by substituting the starting aniline.

Materials and Reagents:

  • 4-Chloro-2-fluoroaniline

  • Succinic anhydride

  • Anhydrous diethyl ether (Et2O) or other suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • 10% Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Step-by-Step Procedure: [1]

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-chloro-2-fluoroaniline (1.0 equivalent) in anhydrous diethyl ether.

  • Addition of Succinic Anhydride: To the stirred solution, add finely powdered succinic anhydride (1.05 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and the product may begin to precipitate.

  • Reaction Monitoring: Stir the resulting mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.

  • Work-up and Extraction:

    • Pour the reaction mixture into a separatory funnel containing 10% NaOH solution and additional diethyl ether.

    • Separate the layers. The product, being a carboxylic acid, will be in the aqueous layer as its sodium salt.

    • Wash the organic layer with another portion of 10% NaOH to ensure complete extraction of the product.

    • Combine the aqueous layers and wash with diethyl ether to remove any unreacted aniline.

  • Acidification and Isolation:

    • Cool the combined aqueous layer in an ice bath.

    • Acidify the solution by slowly adding concentrated HCl with stirring until the pH is approximately 2. The product will precipitate as a solid.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or benzene, to yield the final product as a crystalline solid.[1]

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic pathway.

G cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Final Product A 4-Chloro-2-fluoroaniline C Acylation in Aprotic Solvent A->C B Succinic Anhydride B->C D Aqueous Work-up (NaOH/HCl) C->D Reaction Mixture E 4-[(4-Chloro-2-fluorophenyl)amino]- 4-oxobutanoic acid D->E Purified Product G cluster_A A-Ring Modifications cluster_B Linker Modifications cluster_C Carboxylic Acid Modifications Core This compound A-Ring Linker Carboxylic Acid A1 Halogen Scan (Br, I) Core:f1->A1 A2 Bioisosteres (CF3, CN) Core:f1->A2 A3 Positional Isomers Core:f1->A3 A4 Heterocycles Core:f1->A4 B1 Conformational Constraint Core:f2->B1 B2 Chain Length Variation Core:f2->B2 B3 Backbone Substitution Core:f2->B3 C1 Esters (Prodrugs) Core:f3->C1 C2 Amides Core:f3->C2 C3 Bioisosteres (Tetrazole) Core:f3->C3 G cluster_synthesis Compound Library cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_mechanistic Mechanistic Studies A Synthesized Analogs B High-Throughput Screening (e.g., Cell Viability, Enzyme Inhibition) A->B C Identification of 'Hits' B->C Data Analysis D Dose-Response Curves (IC50/EC50) C->D E Selectivity Profiling D->E F Confirmation of 'Leads' E->F Data Analysis G Enzyme Kinetics F->G H Cellular Mechanism of Action Assays F->H I Validated 'Lead Compounds' G->I Data Interpretation H->I Data Interpretation

References

An In-depth Technical Guide to 4-[(2-Chlorophenyl)amino]-4-oxobutanoic Acid (CAS Number: 20266-25-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid (CAS No. 20266-25-5), a molecule of interest in medicinal chemistry and drug discovery. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, outlines methods for its characterization, and explores its potential applications based on the biological activities of structurally related compounds. As a member of the N-aryl succinamic acid class, this compound holds potential for the development of novel therapeutics, particularly as an enzyme inhibitor. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of this and similar chemical entities.

Introduction and Physicochemical Properties

4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid, also known as N-(2-chlorophenyl)succinamic acid, is a carboxylic acid derivative with a molecular formula of C₁₀H₁₀ClNO₃[1]. Its structure features a succinamic acid backbone N-substituted with a 2-chlorophenyl group. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related N-aryl succinamic acid derivatives[2][3].

Table 1: Physicochemical Properties of 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid

PropertyValueSource
CAS Number 20266-25-5[1]
Molecular Formula C₁₀H₁₀ClNO₃[1]
Molecular Weight 227.64 g/mol [1]
IUPAC Name 4-[(2-chlorophenyl)amino]-4-oxobutanoic acid[1]
Physical Form Solid (predicted)General knowledge
Melting Point Not explicitly reported; related compounds exhibit a range.Inferred
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and toluene.[4]
SMILES O=C(O)CCC(=O)NC1=CC=CC=C1Cl[1]

Synthesis and Characterization

The synthesis of 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid is a straightforward process involving the reaction of 2-chloroaniline with succinic anhydride[4]. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding succinamic acid.

Synthesis_Workflow Reactant1 2-Chloroaniline Reaction Stirring at Room Temperature Reactant1->Reaction Reactant2 Succinic Anhydride Reactant2->Reaction Solvent Toluene Solvent->Reaction Product 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid Purification Filtration & Recrystallization Reaction->Purification Acid/Water Wash Purification->Product

Figure 1: General workflow for the synthesis of 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid.

Detailed Experimental Protocol for Synthesis[4]
  • Reaction Setup: In a round-bottom flask, dissolve succinic anhydride (0.01 mol) in 25 mL of toluene.

  • Addition of Amine: To this solution, add a solution of 2-chloroaniline (0.01 mol) in 20 mL of toluene dropwise with constant stirring at room temperature.

  • Reaction Monitoring: Continue stirring the resulting mixture for one hour and then let it stand for an additional hour to ensure the completion of the reaction.

  • Work-up: Treat the reaction mixture with dilute hydrochloric acid to remove any unreacted 2-chloroaniline.

  • Isolation: Filter the resulting solid product, N-(2-chlorophenyl)succinamic acid, under suction.

  • Purification: Wash the solid thoroughly with water to remove unreacted succinic anhydride and any succinic acid formed. Recrystallize the product from ethanol to obtain a purified solid with a constant melting point.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the chlorophenyl ring, the two methylene groups of the succinic acid backbone, and the amide and carboxylic acid protons.

  • Infrared (IR) Spectroscopy: The FTIR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the O-H stretch of the carboxylic acid, the C=O stretches of both the amide and carboxylic acid, and C-H and C=C stretches of the aromatic ring[6][7].

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Potential Applications in Drug Discovery and Development

While specific biological activities for 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid are not extensively documented in the available literature, the broader class of N-aryl succinamic acids and related succinic acid derivatives has shown promise in various therapeutic areas. This suggests that the title compound could serve as a valuable scaffold for the development of new drug candidates.

Enzyme Inhibition

Derivatives of succinic acid have been investigated as inhibitors of various enzymes. The structural similarity of the succinamic acid moiety to endogenous substrates can allow these compounds to interact with the active sites of enzymes.

  • Matrix Metalloproteinases (MMPs) and Tumor Necrosis Factor-alpha Converting Enzyme (TACE): Beta-aryl-succinic acid hydroxamates have been identified as potent dual inhibitors of MMPs and TACE, enzymes implicated in inflammation and cancer[2]. The aryl group in these inhibitors helps to occupy the P1' specificity pocket of the enzymes. This suggests that the 2-chlorophenyl group of 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid could similarly interact with enzyme active sites.

  • N-acetylglutamate Synthase (NAGS): Short-chain acyl-CoAs, which share some structural features with succinic acid derivatives, are known to inhibit NAGS, an enzyme involved in the urea cycle[8]. This indicates a potential for succinamic acid derivatives to modulate metabolic pathways.

Enzyme_Inhibition Molecule 4-[(2-Chlorophenyl)amino]- 4-oxobutanoic acid Inhibition Inhibition of Enzymatic Activity Molecule->Inhibition Binds to Active Site Enzyme Target Enzyme (e.g., MMP, TACE) Enzyme->Inhibition Activity Blocked Outcome Therapeutic Effect (e.g., Anti-inflammatory, Anti-cancer) Inhibition->Outcome

Figure 2: Conceptual pathway of enzyme inhibition by 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid.

Other Potential Therapeutic Areas

The succinimide ring system, which can be formed from succinamic acids, is a well-recognized heterocyclic scaffold in drug discovery with a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties[3]. This suggests that 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid could serve as a precursor or a lead compound for the development of agents targeting these conditions.

Safety and Handling

As with any laboratory chemical, 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid should be handled with appropriate safety precautions. While specific toxicity data is not available, it is recommended to wear personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.

Conclusion

4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid (CAS No. 20266-25-5) is a readily synthesizable compound belonging to the N-aryl succinamic acid class. While its specific biological activities require further investigation, the known pharmacological properties of related compounds suggest its potential as a valuable building block in drug discovery and development, particularly in the design of enzyme inhibitors. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, aiming to facilitate further research into this and similar molecules.

References

An In-depth Technical Guide to 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid, a member of the N-arylsuccinamic acid class of compounds. While the specific discovery and developmental history of this particular molecule are not extensively documented in public records, this guide constructs a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and the well-documented history of analogous compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and potential utility of novel small molecules.

Introduction: The N-Arylsuccinamic Acid Scaffold

N-arylsuccinamic acids are a class of organic compounds characterized by a succinamic acid moiety attached to an aromatic amine. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The carboxylic acid and amide functional groups offer opportunities for diverse chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activities.

The general structure of an N-arylsuccinamic acid involves the reaction of an aniline derivative with succinic anhydride. The specific properties and potential applications of each derivative are largely dictated by the substituents on the phenyl ring.

Postulated Discovery and Historical Context

It is plausible that this compound was first synthesized as part of a chemical library for screening purposes or as an intermediate in the synthesis of more complex molecules. The straightforward nature of its synthesis from commercially available starting materials, 4-chloro-2-fluoroaniline and succinic anhydride, supports this hypothesis. Studies on similar compounds, such as N-(phenyl)succinamic acid and its chloro- and methyl-substituted analogs, have been conducted to understand the effects of substitution on their crystal structures and chemical properties.[1][2][3]

Synthesis of this compound: A Probable Synthetic Route

The most direct and widely used method for the synthesis of N-arylsuccinamic acids is the acylation of an aromatic amine with succinic anhydride.[1][2][3] This reaction is typically carried out in an aprotic solvent.

Reaction Scheme

G succinic_anhydride Succinic Anhydride product This compound succinic_anhydride->product + aniline 4-Chloro-2-fluoroaniline aniline->product Toluene, rt

Caption: Reaction scheme for the synthesis of this compound.

Step-by-Step Experimental Protocol

The following protocol is a detailed, best-practice methodology derived from analogous syntheses of related N-arylsuccinamic acids.[1][2][3]

  • Reagent Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve succinic anhydride (0.01 mol, 1.00 g) in 50 mL of anhydrous toluene.

    • In a separate beaker, prepare a solution of 4-chloro-2-fluoroaniline (0.01 mol, 1.45 g) in 30 mL of anhydrous toluene.

  • Reaction:

    • With continuous stirring at room temperature, add the solution of 4-chloro-2-fluoroaniline dropwise to the succinic anhydride solution over a period of 30 minutes.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2-3 hours to ensure the completion of the reaction. The formation of a precipitate may be observed.

  • Work-up and Purification:

    • Filter the resulting solid precipitate under suction using a Büchner funnel.

    • Wash the collected solid thoroughly with cold water to remove any unreacted succinic anhydride and succinic acid.

    • To remove any unreacted 4-chloro-2-fluoroaniline, the solid can be washed with a dilute solution of hydrochloric acid, followed by another wash with water to remove any residual acid.

    • Dry the purified solid product in a vacuum oven at 60-70°C to a constant weight.

  • Recrystallization (Optional):

    • For obtaining high-purity crystals suitable for characterization, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

In-Process Controls and Validation
  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light.

  • Product Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the compound should also be determined and compared to reference values if available.

Structural Characterization and Physicochemical Properties

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Property Predicted/Expected Value
Molecular Formula C₁₀H₉ClFNO₃
Molecular Weight 245.64 g/mol
Appearance White to off-white solid
¹H NMR Expected signals for aromatic protons, methylene protons of the succinyl chain, and amide and carboxylic acid protons.
¹³C NMR Expected signals for aromatic carbons, carbonyl carbons of the amide and carboxylic acid, and methylene carbons.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

The crystal structure of related N-arylsuccinamic acids reveals that the conformation of the amide and carboxylic acid groups can vary depending on the substituents on the phenyl ring.[1][2] These conformational differences can influence the intermolecular hydrogen bonding patterns and the overall crystal packing.

Potential Applications and Future Research Directions

While specific biological activities for this compound are not reported, the N-arylsuccinamic acid scaffold is a "privileged structure" in medicinal chemistry. Derivatives of this class have been investigated for a range of biological activities.

  • Enzyme Inhibition: The carboxylic acid and amide functionalities can act as hydrogen bond donors and acceptors, making them suitable for interaction with the active sites of enzymes.

  • Antimicrobial and Antifungal Agents: Some N-phenyl succinimides, which can be derived from N-phenylsuccinamic acids, have shown fungicidal activity.[4][5]

  • Intermediates in Organic Synthesis: These compounds serve as versatile building blocks for the synthesis of more complex heterocyclic compounds, such as succinimides and other pharmacologically relevant scaffolds.[6]

Future research on this compound could involve:

  • Screening for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

  • Utilizing it as a scaffold for the synthesis of new chemical entities with tailored properties.

  • Computational studies to predict its binding affinity to various biological targets.

Conclusion

This compound represents a simple yet potentially valuable molecule within the broader class of N-arylsuccinamic acids. Although its specific history is not well-documented, its synthesis is straightforward and based on well-established chemical principles. This technical guide provides a comprehensive framework for its preparation, characterization, and potential areas of application, offering a valuable resource for researchers in the chemical and pharmaceutical sciences. The exploration of this and similar compounds could lead to the discovery of new therapeutic agents and research tools.

References

Unlocking the Therapeutic Potential of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic promise is a cornerstone of advancing patient care. The compound 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid, a succinanilic acid derivative, represents a molecule of significant interest. While direct biological activity data for this specific compound is not yet prevalent in public-domain literature, its structural motif is shared with compounds known to modulate key biological pathways. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, grounded in the established activities of structurally related molecules. We will delve into the scientific rationale for investigating this compound as a modulator of high-value targets and provide detailed, field-proven protocols for the experimental validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic value of this and similar chemical scaffolds.

The core structure, a substituted N-phenylsuccinamic acid, is a versatile scaffold that has been successfully employed in the development of agents targeting a range of protein families. Based on a comprehensive analysis of existing literature, this guide will focus on three primary, plausible therapeutic avenues for this compound:

  • Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism: A validated target for autoimmune diseases.

  • Acetylcholinesterase (AChE) Inhibition: A key strategy in the management of Alzheimer's disease and other neurological conditions.

  • Novel Anticancer and Antimicrobial Activity: An exploratory area based on the observed bioactivities of succinic acid derivatives.

This guide will dissect the mechanistic basis for each potential target, provide a strategic framework for experimental validation, and offer detailed, step-by-step protocols to empower researchers in their investigations.

Potential Therapeutic Target 1: Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism

Scientific Rationale

The Sphingosine-1-Phosphate Receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in lymphocyte trafficking. Agonism of S1P1 leads to the internalization of the receptor, effectively trapping lymphocytes in the lymph nodes and preventing their migration to sites of inflammation. This mechanism is the basis for the therapeutic effect of approved drugs like Fingolimod for the treatment of multiple sclerosis. Notably, compounds bearing the 4-oxo-4-(arylamino)butanoic acid scaffold have been identified as potent and selective S1P1 receptor agonists, making this a highly probable target for this compound. The butanoic acid moiety can mimic the phosphate group of the natural ligand, sphingosine-1-phosphate, while the substituted phenyl ring can engage in key interactions within the receptor's binding pocket.

Signaling Pathway

S1P1_Signaling Compound 4-[(4-Chloro-2-fluorophenyl)amino]- 4-oxobutanoic acid S1P1 S1P1 Receptor Compound->S1P1 Binds to Gi Gαi S1P1->Gi Activates Receptor_Internalization Receptor Internalization S1P1->Receptor_Internalization AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Lymphocyte_Egress Lymphocyte Egress from Lymph Nodes Inflammation ↓ Inflammation Lymphocyte_Egress->Inflammation Reduces Receptor_Internalization->Lymphocyte_Egress Blocks

Caption: S1P1 Receptor Agonist Signaling Pathway.

Experimental Validation: S1P1 Receptor Activation Assay

A common method to assess S1P1 agonism is to measure the downstream consequences of receptor activation, such as changes in second messenger levels (e.g., cAMP) or receptor internalization. Here, we outline a protocol for a cell-based assay measuring the inhibition of forskolin-stimulated cAMP accumulation.

Protocol: cAMP Accumulation Assay

  • Cell Culture:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor in Ham's F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding:

    • Harvest cells and seed into a 96-well plate at a density of 8,000 cells per well.

    • Incubate for 18-24 hours to allow for cell attachment.[1]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in assay buffer (e.g., Ham's F12 with 0.1% BSA) to create a range of concentrations (e.g., from 100 µM to 0.1 nM).

  • Assay Procedure:

    • Gently wash the cells with pre-warmed assay buffer.

    • Add 50 µL of the diluted compound to the respective wells.

    • Incubate for 30 minutes at 37°C.

    • Add 50 µL of a forskolin solution (to stimulate adenylyl cyclase) to all wells, except for the negative control.

    • Incubate for an additional 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

    • Follow the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

Potential Therapeutic Target 2: Acetylcholinesterase (AChE) Inhibition

Scientific Rationale

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the nerve impulse.[2][3][4] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[2][3][4] Studies have shown that aryl succinic acid derivatives can act as reversible inhibitors of acetylcholinesterase. The succinanilic acid scaffold can position the aromatic ring to interact with the active site of AChE, while the carboxylic acid and amide moieties can form hydrogen bonds, contributing to binding affinity.

Mechanism of Action

AChE_Inhibition Compound 4-[(4-Chloro-2-fluorophenyl)amino]- 4-oxobutanoic acid AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Synaptic_ACh ↑ Synaptic ACh AChE->Synaptic_ACh Leads to ACh Acetylcholine (ACh) ACh->AChE Cholinergic_Transmission ↑ Cholinergic Transmission Synaptic_ACh->Cholinergic_Transmission

Caption: Acetylcholinesterase Inhibition Mechanism.

Experimental Validation: Acetylcholinesterase Inhibition Assay

The most common method for measuring AChE activity and its inhibition is the Ellman's assay, a colorimetric method.

Protocol: Ellman's Assay for AChE Inhibition

  • Reagent Preparation:

    • Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

    • ATCI Solution: 10 mM acetylthiocholine iodide in deionized water (prepare fresh).

    • AChE Solution: Acetylcholinesterase from Electrophorus electricus (electric eel) diluted in assay buffer to a working concentration (e.g., 0.05 U/mL).

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in assay buffer to obtain a range of test concentrations.

  • Assay Procedure (96-well plate format):

    • Test Wells: Add 20 µL of assay buffer, 20 µL of the diluted compound, and 20 µL of the AChE solution.

    • 100% Activity Control: Add 20 µL of assay buffer, 20 µL of DMSO (or the solvent used for the compound), and 20 µL of the AChE solution.

    • Blank: Add 40 µL of assay buffer and 20 µL of the solvent.

    • Incubate the plate at room temperature for 15-30 minutes.

  • Initiation of Reaction and Measurement:

    • Prepare a working reagent mix containing assay buffer, DTNB solution, and ATCI solution.

    • Add 140 µL of the working reagent mix to all wells to initiate the enzymatic reaction.

    • Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes, or as an endpoint reading after a fixed time.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.

Potential Therapeutic Target 3: Anticancer and Antimicrobial Activity

Scientific Rationale

The succinic acid and succinanilic acid scaffolds have been explored for their potential as anticancer and antimicrobial agents. Recent studies have demonstrated that succinic acid and its derivatives can induce apoptosis in cancer cells.[5][6] The mechanism is thought to involve the modulation of key regulatory proteins in cell death pathways. Similarly, various heterocyclic compounds derived from 4-oxo-butanoic acid have shown antimicrobial and antifungal properties. The structural features of this compound, including the halogenated phenyl ring, could contribute to these activities.

Experimental Validation: In Vitro Screening

A preliminary assessment of the anticancer and antimicrobial potential of the compound can be achieved through standard in vitro screening assays.

Protocol: MTT Assay for Anticancer Activity

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their recommended media.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.[7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Treat the cells with a range of concentrations for 48-72 hours.[7]

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

    • Viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Protocol: Broth Microdilution for Antimicrobial Activity

  • Inoculum Preparation:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight.

    • Prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.[8]

  • Compound Dilution:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[8]

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism and broth) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Summary of Potential Targets and Key Experimental Parameters

Potential TargetRationaleKey AssayPrimary Endpoint
S1P1 Receptor Structural similarity to known S1P1 agonists.cAMP Accumulation AssayEC50
Acetylcholinesterase Succinanilic acid scaffold present in known AChE inhibitors.Ellman's AssayIC50
Cancer Cells Succinic acid derivatives have shown apoptotic activity.MTT AssayIC50
Microbial Pathogens 4-oxo-butanoic acid derivatives exhibit antimicrobial properties.Broth MicrodilutionMIC

Conclusion

While this compound is a novel chemical entity with limited published biological data, its structural relationship to known bioactive molecules provides a strong foundation for targeted investigation. The potential for this compound to act as an S1P1 receptor agonist, an acetylcholinesterase inhibitor, or an anticancer/antimicrobial agent warrants a systematic and rigorous experimental evaluation. The protocols detailed in this guide offer a robust framework for researchers to initiate these investigations, with the ultimate goal of elucidating the therapeutic potential of this promising molecule. The journey from a novel compound to a therapeutic agent is challenging, but it begins with a sound scientific rationale and well-designed experiments.

References

An In-Depth Technical Guide to the In Vitro Evaluation of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery and development of novel small molecules with therapeutic potential is the cornerstone of modern pharmacology. Substituted butanoic acid derivatives, in particular, have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects. This technical guide focuses on a specific molecule, 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid , a compound with structural motifs that suggest potential as an anticancer agent. The presence of a halogenated phenyl ring is a common feature in many kinase inhibitors and other targeted therapies.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a strategic and detailed framework for the in-depth in vitro characterization of this compound. The guide will move beyond a simple listing of protocols to provide the scientific rationale behind the experimental choices, ensuring a robust and logical investigative workflow.

Compound Profile: this compound

Property Information
IUPAC Name This compound
Molecular Formula C₁₀H₉ClFNO₃
Molecular Weight 245.64 g/mol
Chemical Structure (See PubChem for 3D conformer)

Note: As of the writing of this guide, specific experimental data on the biological activity of this compound is not widely available in the public domain. The following protocols are therefore proposed as a comprehensive strategy for its initial characterization.

A Strategic Workflow for In Vitro Characterization

The in vitro evaluation of a novel compound should follow a logical progression from broad, high-throughput screening to more focused, mechanism-of-action studies. This approach ensures that resources are used efficiently and that a comprehensive understanding of the compound's biological effects is developed.

G A Phase 1: Initial Screening B Phase 2: Dose-Response & IC50 Determination A->B Hit Identification C Phase 3: Apoptosis & Cell Cycle Analysis B->C Potency Confirmation D Phase 4: Mechanistic Studies C->D Elucidation of Cellular Effects

Figure 1: A phased approach to the in vitro characterization of this compound.

Phase 1: Initial Screening for Cytotoxic Activity

The first step in evaluating a potential anticancer compound is to determine if it has a cytotoxic or cytostatic effect on cancer cells. A diverse panel of cancer cell lines should be used to identify any tissue-specific sensitivities.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Phase 2: Dose-Response and IC₅₀ Determination

Once cytotoxic activity is confirmed, the next step is to determine the potency of the compound by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: High-Resolution Dose-Response Assay

This protocol expands on the initial screening to provide a more detailed understanding of the compound's potency.

Step-by-Step Methodology:

  • Cell Seeding: Seed the most sensitive cell line identified in Phase 1 in 96-well plates as previously described.

  • Compound Dilution Series: Prepare a more extensive serial dilution of the compound, typically a 10-point dilution series (e.g., from 100 µM down to 1 nM).

  • Treatment and Incubation: Treat the cells and incubate for the time point that showed the most significant effect in the initial screen (e.g., 48 hours).

  • Cell Viability Assay: Perform an MTT or a more sensitive assay like the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC₅₀ value.

Parameter Description
IC₅₀ The concentration of the compound that inhibits cell viability by 50%.
Dose-Response Curve A graphical representation of the relationship between the dose of a drug and the magnitude of its effect.

Phase 3: Apoptosis and Cell Cycle Analysis

Understanding whether a compound induces programmed cell death (apoptosis) or causes cell cycle arrest is crucial for elucidating its mechanism of action.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

G cluster_0 Cellular States A Viable Cells (Annexin V-, PI-) B Early Apoptotic Cells (Annexin V+, PI-) A->B Apoptosis Induction C Late Apoptotic/Necrotic Cells (Annexin V+, PI+) B->C Loss of Membrane Integrity D Necrotic Cells (Annexin V-, PI+)

Figure 2: Cellular states as determined by Annexin V/PI staining.

Experimental Protocol: Cell Cycle Analysis by PI Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Step-by-Step Methodology:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Phase 4: Mechanistic Studies

Once the cellular effects of the compound are established, the focus shifts to identifying its molecular target and the signaling pathways it modulates.

Potential Signaling Pathways to Investigate

Based on the chemical structure of this compound, several signaling pathways commonly dysregulated in cancer are worth investigating:

  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

  • PI3K/Akt/mTOR Pathway: A key pathway involved in cell growth, metabolism, and survival.

  • Apoptotic Pathways (Intrinsic and Extrinsic): Investigating the expression of key apoptotic proteins like caspases, Bcl-2 family members, and p53.

Experimental Protocol: Western Blotting for Protein Expression

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the compound at its IC₅₀ concentration for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., phosphorylated ERK, Akt, cleaved caspase-3) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

G A Cell Lysis & Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Western Transfer C->D E Immunoblotting D->E F Detection & Analysis E->F

Figure 3: A simplified workflow for Western Blotting.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the in vitro investigation of this compound. By following a logical progression from initial screening to detailed mechanistic studies, researchers can efficiently and effectively characterize the biological activities of this novel compound. The insights gained from these in vitro studies will be crucial for making informed decisions about its potential for further preclinical and clinical development as a therapeutic agent.

An In-depth Technical Guide to 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic Acid: Synthesis, Characterization, and Prospective Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid is a sparsely documented chemical entity. This guide is a prospective document designed to provide a scientifically rigorous framework for its synthesis, characterization, and biological investigation. The methodologies and hypotheses presented herein are based on established principles of organic chemistry, medicinal chemistry, and pharmacology, drawing parallels from structurally analogous compounds. All proposed experimental work should be conducted with appropriate safety precautions and by qualified personnel.

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical matter is paramount. Small molecules bearing halogenated aromatic moieties are of particular interest due to the unique physicochemical properties that halogens impart, often leading to enhanced metabolic stability, binding affinity, and cell permeability. This guide focuses on the compound this compound, a molecule that combines a halogenated aniline with a succinic acid backbone.

This structure is intriguing for several reasons. The 4-chloro-2-fluorophenyl group is a common feature in a variety of bioactive compounds, and the butanoic acid chain provides a versatile scaffold that can be further functionalized. The presence of both amide and carboxylic acid functional groups suggests the potential for diverse intermolecular interactions, making it a candidate for targeting enzymes or receptors where hydrogen bonding plays a critical role. Due to the limited availability of data on this specific molecule, this document will serve as a comprehensive technical guide for researchers, outlining a plausible synthetic route, detailed characterization methods, and a strategic approach to elucidating its potential biological activities.

Physicochemical Properties (Predicted)

A thorough understanding of a compound's physicochemical properties is fundamental to its development. The predicted properties of this compound are summarized in the table below. These values are calculated based on its chemical structure and serve as a preliminary guide for experimental design.

PropertyPredicted Value
Molecular Formula C₁₀H₉ClFNO₃
Molecular Weight 245.64 g/mol
Exact Mass 245.0255 g/mol
XLogP3 1.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4
Topological Polar Surface Area 66.4 Ų
pKa (most acidic) ~4.5 (Carboxylic Acid)
pKa (most basic) ~-3.0 (Amide)

Proposed Synthesis and Purification

The synthesis of this compound can be approached through the nucleophilic acyl substitution of succinic anhydride with 4-chloro-2-fluoroaniline. This reaction is a well-established method for the preparation of N-aryl succinamic acids.

Synthetic Workflow

Synthesis_Workflow reagent1 Succinic Anhydride reaction Acylation Reaction (Anhydrous Toluene, Reflux, 4h) reagent1->reaction reagent2 4-Chloro-2-fluoroaniline reagent2->reaction workup Reaction Workup (Cooling, Filtration) reaction->workup product_crude Crude Product workup->product_crude purification Purification (Recrystallization from Ethanol/Water) product_crude->purification product_pure Pure 4-[(4-Chloro-2-fluorophenyl)amino]- 4-oxobutanoic acid purification->product_pure

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic anhydride (1.0 eq) and anhydrous toluene (100 mL).

  • Reagent Addition: While stirring, add 4-chloro-2-fluoroaniline (1.0 eq) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexane as the mobile phase.

  • Workup: After completion of the reaction, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold toluene to remove any unreacted starting materials.

  • Drying: Dry the crude product in a vacuum oven at 60 °C overnight.

Detailed Experimental Protocol: Purification
  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol.

  • Precipitation: Slowly add deionized water to the hot ethanolic solution until a slight turbidity persists.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Structural Elucidation and Characterization

Confirmation of the synthesized product's identity and purity is crucial. The following analytical techniques are recommended for comprehensive characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the succinic acid backbone, and the exchangeable protons of the amide and carboxylic acid groups. The aromatic region should display complex splitting patterns due to the fluorine and chlorine substituents.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals to identify include the two carbonyl carbons (amide and carboxylic acid), the aromatic carbons (with C-F and C-Cl couplings), and the two methylene carbons.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the molecular ion. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the amide, the broad O-H stretch of the carboxylic acid, the C=O stretches of the amide and carboxylic acid, and the C-F and C-Cl stretches.

  • Melting Point: A sharp melting point range for the purified product will indicate high purity. Based on similar compounds, a melting point in the range of 140-160 °C could be expected.

Hypothesized Biological Activity and Mechanism of Action

The structural features of this compound suggest several potential avenues for biological activity. The halogenated aniline moiety is a known pharmacophore in many kinase inhibitors, where it often interacts with the hinge region of the ATP binding pocket. Furthermore, compounds containing the N-acyl aniline scaffold have been reported to exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Hypothetical Signaling Pathway Involvement

Given the prevalence of the 4-chloro-2-fluorophenyl motif in targeted therapies, a plausible hypothesis is that this compound could modulate a cellular signaling pathway, such as a protein kinase cascade. For instance, it could potentially inhibit a kinase involved in cell proliferation or survival.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Compound 4-[(4-Chloro-2-fluorophenyl)amino]- 4-oxobutanoic acid Compound->Kinase1 Inhibition Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation

Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.

Proposed Experimental Protocols for Biological Evaluation

A tiered approach is recommended to efficiently screen for and characterize the biological activity of this novel compound.

Biological Screening Workflow

Screening_Workflow Start Synthesized Compound Primary Primary Screen: Cell Viability Assay (e.g., MTT) on Cancer Cell Line Panel Start->Primary Inactive Inactive Primary->Inactive Active Active Hit Primary->Active Secondary Secondary Screen: Target-Based Assay (e.g., Kinase Panel) Active->Secondary Confirmed Confirmed Hit Secondary->Confirmed MOA Mechanism of Action Studies: Western Blot, Cellular Thermal Shift Assay Confirmed->MOA Lead Lead Candidate MOA->Lead

Caption: A tiered workflow for the biological evaluation of the title compound.

Protocol: Primary Screening - MTT Cell Viability Assay
  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., A549, MCF-7, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the cells and incubate for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Safety and Toxicology (Inferred)

As a novel chemical entity, this compound should be handled with care. While specific toxicity data is unavailable, potential hazards can be inferred from its structural components.

  • Potential Hazards: Based on structurally related anilides and carboxylic acids, the compound may cause skin and eye irritation. Inhalation of the dust should be avoided. The toxicological properties have not been thoroughly investigated.

  • Recommended Precautions:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid creating dust when handling the solid material.

    • In case of contact with skin or eyes, rinse immediately with plenty of water.

Methodological & Application

Characterizing 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic Acid in Cell Culture: A General Protocol for Novel Compound Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial characterization of the novel compound 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid in a cell culture setting. Due to the limited publicly available data on the specific biological activities of this molecule, this guide presents a generalized yet robust workflow. The protocols outlined here are designed to enable researchers to systematically determine key parameters such as solubility, cytotoxicity, and to subsequently screen for potential biological effects. This application note emphasizes a self-validating experimental design, ensuring that researchers can generate reliable and reproducible data to inform further studies.

Introduction: Navigating the Uncharted Territory of a Novel Compound

The exploration of novel chemical entities is a cornerstone of drug discovery and biomedical research. This compound represents such a novel molecule with potential for biological activity waiting to be elucidated. In the absence of established protocols and mechanistic data, a systematic and cautious approach is paramount.

This guide is structured to walk the researcher through a logical sequence of experiments, from fundamental physicochemical characterization to initial biological screening. The causality behind each experimental choice is explained to empower the user to adapt these protocols to their specific cell models and research questions.

Disclaimer: The following protocols are general recommendations for a novel, uncharacterized compound. It is imperative for the end-user to adhere to all institutional safety guidelines and to perform small-scale pilot experiments to validate these methods for their specific experimental setup.

Pre-experimental Considerations: Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated stock solutions in a chemical fume hood.

  • Waste Disposal: Dispose of all waste materials in accordance with institutional and local regulations for chemical waste.

Phase 1: Physicochemical Characterization and Stock Solution Preparation

Accurate and reproducible biological data begins with the proper preparation of the test compound. The first step is to determine its solubility and prepare a stable, concentrated stock solution.

Solubility Determination

The solubility of a compound dictates the appropriate solvent for creating a stock solution and the achievable concentration range in aqueous cell culture media.[1] A general approach is to test solubility in a tiered manner, starting with the most biocompatible solvents.[2]

Table 1: Recommended Solvents for Solubility Testing (in order of preference)

SolventRationale
Cell Culture MediumIdeal if soluble, as it avoids solvent toxicity.
Phosphate-Buffered Saline (PBS)A common, physiologically compatible buffer.
Dimethyl Sulfoxide (DMSO)A widely used solvent for dissolving a broad range of organic compounds.[3]
EthanolAn alternative organic solvent, though generally more toxic to cells than DMSO.

Protocol 1: Stepwise Solubility Assessment

  • Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.

  • Add a small volume of the first-choice solvent (e.g., cell culture medium) to achieve a high concentration (e.g., 10 mg/mL).

  • Vortex thoroughly for 1-2 minutes.

  • Visually inspect for complete dissolution against a light source. The solution should be clear with no visible particulates.

  • If not fully dissolved, sonicate for 10-15 minutes.

  • If the compound remains insoluble, repeat the process with the next solvent on the list.

  • Once a suitable solvent is identified, determine the maximum soluble concentration.

Preparation of a Concentrated Stock Solution

For consistency across experiments, a high-concentration stock solution should be prepared, aliquoted, and stored appropriately.[4] DMSO is a common choice for many novel compounds.[3]

Protocol 2: Preparing a 10 mM DMSO Stock Solution

  • Calculate the mass of this compound required to make a 10 mM solution in a specific volume of DMSO.

  • In a chemical fume hood, carefully weigh the calculated amount of the compound and place it in a sterile, amber glass vial or a clear vial wrapped in aluminum foil to protect from light.

  • Add the calculated volume of sterile, cell culture-grade DMSO.

  • Vortex or sonicate until the compound is completely dissolved.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Workflow for Stock Solution Preparation

A Calculate Mass for 10 mM Stock B Weigh Compound in Fume Hood A->B C Add Sterile DMSO B->C D Dissolve Completely (Vortex/Sonicate) C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C or -80°C, Protected from Light E->F

Caption: Workflow for preparing a concentrated stock solution.

Phase 2: Initial Cytotoxicity Screening

Before investigating the biological activity of a compound, it is crucial to determine its cytotoxic concentration range. This allows for the selection of non-toxic concentrations for subsequent mechanism-of-action studies. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.[5] A common method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of viable cells.[6][7]

Protocol 3: MTT Cytotoxicity Assay

  • Cell Seeding: Seed the cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete cell culture medium. It is important to maintain a consistent final concentration of the solvent (e.g., DMSO ≤ 0.5%) across all wells, including a vehicle-only control.[9]

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

  • Solubilization: Add the solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

General Workflow for Novel Compound Characterization

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cytotoxicity cluster_2 Phase 3: Biological Screening A Solubility Testing B Stock Solution Preparation A->B C Cytotoxicity Assay (e.g., MTT) B->C D Determine IC50 and Non-Toxic Concentration Range C->D E Select Non-Toxic Concentrations D->E F Design and Perform Cell-Based Assays E->F G Analyze Phenotypic or Pathway-Specific Effects F->G

Caption: A three-phase workflow for characterizing a novel compound.

Phase 3: Screening for Biological Activity

Once a non-toxic concentration range is established, you can proceed to screen for the biological effects of this compound. The design of these assays will depend on the research context and any hypotheses about the compound's potential mode of action.[10]

Table 2: Examples of Cell-Based Assays for Biological Screening

Assay TypePurposeExample Techniques
Cell Proliferation To determine if the compound inhibits or stimulates cell growth.Cell counting, BrdU incorporation, Ki-67 staining.
Apoptosis To assess if the compound induces programmed cell death.Annexin V/PI staining, caspase activity assays, TUNEL assay.
Cell Cycle Analysis To determine if the compound causes arrest at a specific phase of the cell cycle.Propidium iodide staining followed by flow cytometry.
Signaling Pathway Analysis To investigate the effect on specific intracellular signaling pathways.Western blotting for key signaling proteins (e.g., kinases), reporter gene assays.[11]
Gene Expression Analysis To identify changes in gene expression profiles upon treatment.qRT-PCR for specific genes, RNA sequencing for a global view.

Protocol 4: General Protocol for a Cell-Based Screening Assay (Example: Western Blotting)

  • Cell Treatment: Seed cells in larger format plates (e.g., 6-well plates) and treat with non-toxic concentrations of this compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins of interest and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with a corresponding secondary antibody.

  • Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence) and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine changes in protein expression or post-translational modifications.

Troubleshooting

When working with a new compound, unexpected results are common.

Table 3: Common Issues and Troubleshooting Strategies

IssuePotential CauseRecommended Solution
Compound Precipitation in Media Poor aqueous solubility; stock solution too concentrated.Use a lower concentration of the stock solution. Try a different solvent for the stock. Ensure the final solvent concentration is low.[12]
High Variability in Assay Results Inconsistent cell seeding; pipetting errors; edge effects in plates.Ensure a homogenous cell suspension. Calibrate pipettes. Avoid using the outer wells of the plate.[13]
No Apparent Effect Compound is inactive at the tested concentrations; degradation of the compound.Test a wider concentration range. Prepare fresh dilutions for each experiment. Verify compound integrity.
Inconsistent Results Between Experiments Variation in cell passage number; different lots of reagents (e.g., FBS).Use cells within a defined passage number range. Test new lots of critical reagents before use.[13]

Conclusion

The successful characterization of a novel compound like this compound in a cell culture setting relies on a systematic, multi-phased approach. By first establishing its fundamental properties of solubility and cytotoxicity, researchers can then confidently proceed to investigate its biological effects using a variety of cell-based assays. The general protocols and workflows provided in this guide offer a solid foundation for generating high-quality, reproducible data, which is essential for advancing our understanding of new chemical entities and their potential therapeutic applications.

References

Application Note & Protocols: A Framework for Preclinical Animal Studies of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist, Gemini Division

Introduction and Strategic Overview

This document provides a comprehensive framework for the preclinical evaluation of the novel chemical entity (NCE), 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid . As a derivative of succinanilic acid, this compound belongs to a chemical class known for a range of biological activities. While specific data on this exact molecule is limited, related succinic acid and anilide derivatives have shown potential as anti-inflammatory, analgesic, and even anticonvulsant agents. Therefore, the following experimental design is proposed as a logical, phased approach to systematically characterize its in vivo properties.

The core objective is to establish a foundational understanding of the compound's pharmacokinetics (PK), safety profile, and potential efficacy in relevant animal models. This guide emphasizes a scientifically rigorous, stepwise process designed to generate reliable data for critical " go/no-go " decisions in early-stage drug development. All protocols are designed in accordance with the principles of the 3Rs (Replacement, Reduction, Refinement) and adhere to best practices outlined in the ARRIVE guidelines for reporting in vivo research.[1][2][3][4][5]

Compound Profile:

  • IUPAC Name: this compound

  • Chemical Class: Substituted Succinanilic Acid Derivative

  • Hypothesized Target Area: Based on structural motifs, initial screening should focus on anti-inflammatory and analgesic (specifically neuropathic pain) activities.

Phase 1: Foundational In Vivo Profiling

The initial phase is designed to understand how the animal body affects the drug (pharmacokinetics) and to establish a basic safety window. This data is critical for designing subsequent, more complex efficacy studies.

Protocol: Single-Dose Pharmacokinetic (PK) Profiling in Rats

Scientific Rationale: Before assessing what the drug does to the body (pharmacodynamics), we must first understand what the body does to the drug. A PK study reveals the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This information is essential for selecting appropriate dose levels and dosing frequencies for future studies.[6][7] Sprague-Dawley rats are a standard model due to their well-characterized physiology and extensive use in regulatory toxicology.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group), 8-10 weeks old.

  • Acclimatization: Animals should be acclimatized for at least 5 days prior to the study.[8]

  • Grouping & Dosing:

    • Group 1 (Intravenous, IV): 1-2 mg/kg administered via tail vein injection. This route provides 100% bioavailability and serves as a reference.

    • Group 2 (Oral Gavage, PO): 10-20 mg/kg administered via oral gavage. This route assesses oral absorption.

    • Vehicle: A non-toxic, appropriate vehicle (e.g., 0.5% methylcellulose in water) must be selected based on the compound's solubility.

  • Blood Sampling: Serial blood samples (approx. 100-150 µL) are collected from the saphenous or jugular vein at pre-defined time points.

    • IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA), centrifuged to separate plasma, and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Key PK parameters are calculated using non-compartmental analysis.

Data Presentation:

ParameterDescriptionIV RoutePO Route
Cmax Maximum observed plasma concentrationCalculatedCalculated
Tmax Time to reach CmaxN/ACalculated
AUC(0-t) Area under the curve from time 0 to the last measurementCalculatedCalculated
Terminal half-lifeCalculatedCalculated
CL ClearanceCalculatedN/A
Vd Volume of distributionCalculatedN/A
F% BioavailabilityN/ACalculated
Protocol: Acute Oral Toxicity & Dose-Range Finding (DRF)

Scientific Rationale: A dose-range finding study is performed to identify the Maximum Tolerated Dose (MTD) and observe any overt signs of toxicity. This is crucial for selecting safe and effective doses for subsequent efficacy studies. The OECD 420 (Fixed Dose Procedure) or 423 (Acute Toxic Class Method) guidelines provide a robust framework that minimizes animal use while yielding essential safety data.[8][9][10][11]

Methodology:

  • Animal Model: Female Sprague-Dawley rats (as they are often slightly more sensitive), 8-10 weeks old.

  • Guideline: Follow OECD Test Guideline 420 or 423.

  • Procedure (Adapted from OECD 420):

    • A sighting study is performed with a single animal at a starting dose (e.g., 300 mg/kg).

    • Based on the outcome (survival or mortality), the main study proceeds.

    • Groups of 5 animals are dosed at fixed levels (e.g., 5, 50, 300, 2000 mg/kg) in a stepwise manner.[8][11]

    • Animals receive a single oral dose and are observed for 14 days.

  • Observations:

    • Mortality: Checked twice daily.

    • Clinical Signs: Detailed observations for changes in skin, fur, eyes, respiration, and behavior are performed frequently on Day 1, and daily thereafter.

    • Body Weight: Measured pre-dose and on Days 7 and 14.

  • Endpoint: At day 14, surviving animals are humanely euthanized and subjected to a gross necropsy.

Workflow Visualization:

DRF_Workflow start Start: Select Animal Model acclimatize Acclimatization (min. 5 days) start->acclimatize sighting Sighting Study (1 animal, e.g., 300 mg/kg) acclimatize->sighting main_study Main Study (5 animals/group) Dose at 5, 50, 300, or 2000 mg/kg sighting->main_study observe 14-Day Observation (Clinical Signs, Body Weight) main_study->observe necropsy Terminal Necropsy observe->necropsy end_point Determine MTD & Toxicity Profile necropsy->end_point

Caption: Workflow for an Acute Oral Toxicity and Dose-Range Finding Study.

Phase 2: Proof-of-Concept Efficacy Studies

Based on the compound's structural class, efficacy testing should initially focus on inflammation and neuropathic pain models. Positive results in these screens would warrant further investigation into the specific mechanism of action.

Protocol: Carrageenan-Induced Paw Edema (Anti-Inflammatory Model)

Scientific Rationale: This is a classic, highly reproducible model of acute inflammation.[12][13][14][15] Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified. This model is excellent for screening compounds with potential NSAID-like activity.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

  • Grouping (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose, PO).

    • Group 2: Positive Control (e.g., Indomethacin 10 mg/kg, PO).

    • Group 3-5: Test Compound at three dose levels (e.g., Low, Mid, High; selected based on DRF results), PO.

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

    • % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.

Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Scientific Rationale: Neuropathic pain is a chronic condition resulting from nerve damage. The CCI model is a widely used and validated surgical model that mimics features of human neuropathic pain, such as mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).[16][17][18][19][20]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Surgical Procedure:

    • Under anesthesia, the common sciatic nerve is exposed.

    • Four loose ligatures are tied around the nerve, causing a mild constriction.[18]

    • The incision is closed, and animals are allowed to recover.

  • Behavioral Testing:

    • Animals develop pain-like behaviors over 7-14 days post-surgery.

    • Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold (in grams) is determined.

    • Thermal Hyperalgesia: Measured using a plantar test device (e.g., Hargreaves apparatus). The paw withdrawal latency (in seconds) to a heat stimulus is recorded.

  • Dosing and Evaluation:

    • Once pain behaviors are established (e.g., Day 14), a baseline reading is taken.

    • Animals are then treated with vehicle, a positive control (e.g., Gabapentin, 100 mg/kg, PO), or the test compound.

    • Behavioral tests are repeated at set time points after dosing (e.g., 1, 2, 4 hours) to assess the analgesic effect.

Efficacy Study Design Visualization:

Efficacy_Workflow cluster_model Model Induction cluster_testing Treatment & Testing induce_inflammation Carrageenan Injection baseline Baseline Measurement (Paw Volume / Pain Threshold) induce_inflammation->baseline induce_pain CCI Surgery induce_pain->baseline randomize Randomize into Groups baseline->randomize dosing Dose Animals (Vehicle, Positive Control, Test Compound) randomize->dosing endpoint Endpoint Measurement (e.g., every hour for 4h) dosing->endpoint analysis Data Analysis (% Inhibition / % MPE) endpoint->analysis

Caption: Generalized workflow for preclinical efficacy studies.

Ethical Considerations and Reporting

All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC). The experimental design should prioritize animal welfare and incorporate the 3Rs (Replacement, Reduction, and Refinement). All reporting of results must follow the ARRIVE guidelines to ensure transparency and reproducibility.[1][2][3][4][5]

References

analytical methods for 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Sensitive and Selective Quantification of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction and Method Rationale

This compound is a succinic acid derivative characterized by a halogenated aromatic moiety, an amide linkage, and a terminal carboxylic acid. Accurate quantification of such molecules is critical in various stages of drug development, including pharmacokinetic studies, metabolite identification, and impurity profiling. The compound's inherent polarity from the carboxylic acid group and its moderate molecular weight make it an ideal candidate for analysis by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

This application note details a robust, sensitive, and selective LC-MS/MS method for the determination of this compound in a biological matrix (e.g., human plasma). The methodology leverages the selectivity of Multiple Reaction Monitoring (MRM) to exclude matrix interferences and achieve low limits of quantification, a necessity for bioanalytical assays. The principles outlined are grounded in established chromatographic and mass spectrometric theories to ensure method transferability and reliability.

Principles of the Analytical Approach

The chosen analytical strategy is based on the following core principles:

  • Reversed-Phase Chromatography: A C18 stationary phase is used to retain the analyte based on hydrophobic interactions. The mobile phase pH is a critical parameter; maintaining an acidic pH (e.g., using formic acid) ensures that the carboxylic acid moiety of the analyte remains in its neutral, protonated form. This suppresses ionization and significantly improves retention and peak shape on the reversed-phase column, preventing issues like peak tailing that can arise from interactions with residual silanols on the stationary phase.[1][2]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that allows the analyte to be transferred from the liquid phase to the gas phase as an intact ion, making it suitable for mass spectrometric analysis. Given the presence of the acidic carboxylic acid group, the method will operate in Negative Ion Mode , which facilitates the formation of the deprotonated molecule, [M-H]⁻. This mode is often highly selective and provides a strong signal for acidic compounds.

  • Tandem Mass Spectrometry (MS/MS): For ultimate selectivity, tandem MS is employed. The [M-H]⁻ precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored by the third quadrupole (Q3). This MRM transition is unique to the analyte's structure, effectively filtering out background noise and co-eluting matrix components.[3] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for variations in sample preparation and potential matrix effects.[4]

Materials and Instrumentation

Item Description
Analyte This compound reference standard (>98% purity)
Internal Standard (IS) Stable Isotope Labeled this compound (e.g., ¹³C₄, ¹⁵N-labeled) is ideal. If unavailable, a structurally similar analog can be used.
Solvents LC-MS grade Acetonitrile, Methanol, and Water.
Additives Formic acid (≥99%).
Reagents Human Plasma (with K₂EDTA as anticoagulant).
HPLC System A high-performance liquid chromatography system capable of binary gradient elution (e.g., Thermo Scientific Ultimate 3000 or equivalent).[3]
Mass Spectrometer A triple quadrupole mass spectrometer with an ESI source (e.g., Agilent 6400 Series, Sciex Triple Quad series, or equivalent).
Analytical Column C18 reversed-phase column (e.g., Hypersil Gold C18, 100 x 2.1 mm, 1.9 µm).[3]

Experimental Protocols

Protocol 1: Preparation of Standards and Quality Control (QC) Samples

This protocol describes the creation of calibration curve (CC) standards and QC samples for method validation and routine analysis.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 5.0 mg of the analyte reference standard and dissolve it in 5.0 mL of methanol to create a 1 mg/mL stock solution.

    • Prepare a separate 1 mg/mL stock solution for the Internal Standard (IS) in the same manner.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions. These will be used to spike into the biological matrix.

  • Internal Standard Working Solution (IS-WS):

    • Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.

  • Preparation of Calibration Curve (CC) and QC Samples:

    • Spike 5 µL of the appropriate analyte working standard solution into 95 µL of blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 3, 80, and 800 ng/mL).

Protocol 2: Sample Preparation via Protein Precipitation

This workflow is designed to extract the analyte from the plasma matrix efficiently.

  • Label 1.5 mL microcentrifuge tubes for each blank, standard, QC, and unknown sample.

  • Aliquot 100 µL of the appropriate sample (blank plasma, spiked CC/QC, or unknown sample) into the corresponding tube.

  • Add 300 µL of the IS-WS (100 ng/mL in acetonitrile) to each tube. The IS-WS serves as both the internal standard addition and the protein precipitation agent.

  • Vortex each tube vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or HPLC vials.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

Protocol 3: LC-MS/MS Analytical Workflow

The following diagram and tables outline the instrumental analysis process.

G Figure 1: LC-MS/MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aliquot 100 µL Plasma Add_IS 2. Add 300 µL IS in ACN Sample->Add_IS Vortex 3. Vortex 1 min Add_IS->Vortex Centrifuge 4. Centrifuge 10 min Vortex->Centrifuge Transfer 5. Transfer Supernatant Centrifuge->Transfer Inject 6. Inject 5 µL onto LC-MS/MS Transfer->Inject To Instrument Separate 7. Chromatographic Separation Inject->Separate Ionize 8. ESI Ionization (-ve) Separate->Ionize Detect 9. MS/MS Detection (MRM) Ionize->Detect Integrate 10. Peak Integration Detect->Integrate Raw Data Calibrate 11. Calibration Curve Generation Integrate->Calibrate Quantify 12. Calculate Concentration Calibrate->Quantify Report 13. Generate Report Quantify->Report

Caption: Figure 1: Overall workflow from sample preparation to final data reporting.

Table 1: Liquid Chromatography (LC) Conditions | Parameter | Setting | | :--- | :--- | | Column | Hypersil Gold C18 (100 x 2.1 mm, 1.9 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 3.0 | 95 | | | 4.0 | 95 | | | 4.1 | 10 | | | 5.0 | 10 |

Table 2: Tandem Mass Spectrometry (MS/MS) Conditions Note: The exact m/z values must be determined experimentally by infusing a standard solution of the analyte. The values below are hypothetical based on the compound's structure (Exact Mass: 275.03).

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Analyte MRM Transition Q1: 274.0 m/z → Q3: 171.0 m/z (Loss of succinic acid moiety)
IS MRM Transition Q1: 278.0 m/z → Q3: 171.0 m/z (Assuming ¹³C₄ labeled IS)
Dwell Time 100 ms
Collision Energy (CE) Optimize experimentally (e.g., -20 V)
Declustering Potential (DP) Optimize experimentally (e.g., -60 V)
Drying Gas Temp. 350 °C
Nebulizer Pressure 45 psi

Data Analysis and Method Validation

The quantification of the analyte is performed by calculating the peak area ratio of the analyte to the IS. A calibration curve is generated by plotting this peak area ratio against the nominal concentration of the CC standards using a weighted (1/x²) linear regression.

The method should be validated according to regulatory guidelines (e.g., ICH M10 for Bioanalytical Method Validation). Key validation parameters are summarized below.

Table 3: Typical Method Validation Acceptance Criteria

Parameter Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10; Accuracy within ±20%; Precision ≤20% CV
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision (Intra- & Inter-day) Coefficient of Variation (CV) ≤15% (≤20% at LLOQ)
Matrix Effect IS-normalized matrix factor should be consistent across lots (CV ≤15%)
Recovery Should be consistent and precise

| Stability | Analyte should be stable under various storage and processing conditions |

Scientific Insights and Troubleshooting

  • Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement, affecting accuracy.[4] The use of a co-eluting stable isotope-labeled internal standard is the most effective way to correct for these effects. If a SIL-IS is not available, thorough evaluation of the matrix effect using a post-extraction spike protocol is essential.

  • Peak Shape: As previously noted, poor peak shape (tailing) for acidic analytes is common.[2] The use of an acidic mobile phase modifier (formic acid) and a high-quality, end-capped C18 column is crucial to ensure symmetrical peaks and reproducible integration.

  • Carryover: Highly retained or "sticky" compounds can lead to carryover in subsequent blank injections. The gradient program includes a high organic wash (95% B) to flush the column, and the injection system should be washed with a strong solvent to minimize this effect.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound. By combining optimized sample preparation, robust reversed-phase HPLC, and highly selective tandem mass spectrometry, this method is capable of delivering the accuracy, precision, and sensitivity required for demanding bioanalytical applications in the drug development industry.

References

Investigating 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic Acid: A Guide for Discovery Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Chemical Entity

In the landscape of drug discovery and chemical biology, the exploration of novel small molecules is the cornerstone of innovation. This guide focuses on 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid , a compound for which detailed biological data is not yet widely available in public databases. This document serves as a comprehensive roadmap for researchers and drug development professionals aiming to synthesize, characterize, and investigate the potential of this molecule as a research tool.

The core structure, an N-aryl-4-oxobutanoic acid (also known as an N-arylsuccinamic acid), is a well-recognized scaffold in medicinal chemistry. Derivatives of this class have been reported to possess a range of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects.[1] The specific substitutions on the phenyl ring of the target compound—a 4-chloro and a 2-fluoro group—are common bioisosteric modifications used to modulate pharmacokinetic and pharmacodynamic properties. Given this structural heritage, this compound represents a promising, yet uncharted, candidate for biological investigation.

This guide provides a prospective workflow, from chemical synthesis to biological characterization, empowering researchers to unlock the potential of this novel compound. We will detail a probable synthetic route, propose initial biological screening assays, and provide robust, step-by-step protocols to serve as a foundation for its systematic evaluation.

Chemical Synthesis and Characterization

The synthesis of N-aryl-4-oxobutanoic acids is typically a straightforward process involving the acylation of an aniline with succinic anhydride.[2][3] This reaction proceeds via a nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the anhydride, leading to the opening of the succinic ring and formation of the desired amide and carboxylic acid functionalities.

Proposed Synthetic Protocol

This protocol outlines the synthesis of this compound from commercially available starting materials.

Materials:

  • 4-Chloro-2-fluoroaniline

  • Succinic anhydride

  • Glacial acetic acid (or another suitable solvent like THF or DMF)

  • Distilled water

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-chloro-2-fluoroaniline in a minimal amount of glacial acetic acid.

  • To this solution, add 1.05 equivalents of succinic anhydride.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. If not, the reaction mixture can be poured into cold distilled water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water to remove any remaining acetic acid and unreacted starting materials.

  • Dry the product under vacuum to yield the crude this compound.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Inferred Biological Activities and Initial Screening

Based on the activities of structurally related N-phenylsuccinimide and other oxobutanoic acid derivatives, we can hypothesize several potential biological applications for this compound.[4][5] These derivatives have shown promise as:

  • Anticancer Agents: Many small molecule kinase inhibitors and other antiproliferative compounds feature substituted aniline scaffolds.

  • Antimicrobial Agents: The amide linkage and substituted aromatic ring are common features in molecules with antibacterial and antifungal properties.[6][7]

  • Enzyme Inhibitors: The carboxylic acid and amide moieties can participate in hydrogen bonding and other interactions within enzyme active sites.

A logical first step in characterizing this novel compound is to perform a broad screen for cytotoxic or antiproliferative activity against a panel of cancer cell lines. This can be efficiently achieved using a cell viability assay.

Experimental Workflow: Initial Biological Characterization

The following diagram outlines a general workflow for the initial biological evaluation of the newly synthesized compound.

G cluster_0 Synthesis & Purification cluster_1 In Vitro Screening cluster_2 Mechanism of Action (MoA) Studies synthesis Synthesis of Compound purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification stock_prep Prepare DMSO Stock Solution purification->stock_prep compound_treatment Treat Cells with Serial Dilutions of Compound stock_prep->compound_treatment Test Compound cell_culture Seed Cancer Cell Lines in 96-well Plates cell_culture->compound_treatment mtt_assay Perform MTT Cell Viability Assay compound_treatment->mtt_assay ic50 Calculate IC50 Value mtt_assay->ic50 target_id Hypothesize Target (e.g., Kinase) ic50->target_id Active Compound enzyme_assay Biochemical Enzyme Inhibition Assay target_id->enzyme_assay kinetic_studies Determine Inhibition Kinetics (Ki, Mode) enzyme_assay->kinetic_studies

Caption: Workflow for synthesis, screening, and initial characterization.

Detailed Protocols for Biological Assays

The following protocols provide detailed, step-by-step methodologies for the initial biological characterization of this compound.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]

Materials:

  • Cancer cell line(s) of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile cell culture plates

  • This compound (dissolved in DMSO to make a 10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. A typical starting concentration range would be from 100 µM down to 0.1 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO) wells and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Parameter Recommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 µM - 100 µM
Treatment Duration48 - 72 hours
MTT Incubation Time2 - 4 hours
Absorbance Wavelength570 nm
Protocol 2: General Biochemical Enzyme Inhibition Assay

Should the compound show significant antiproliferative activity, the next step is to investigate its effect on a specific molecular target, such as a protein kinase.[12] This protocol provides a general framework for a biochemical enzyme inhibition assay.[13][14]

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Test compound (serial dilutions)

  • Assay buffer (optimized for the specific enzyme)

  • Cofactors (e.g., ATP, Mg²⁺, if required)

  • 96-well microplates (appropriate for the detection method)

  • Detection reagent (e.g., ADP-Glo™ for kinases, or a chromogenic/fluorogenic substrate)

  • Microplate reader (absorbance, fluorescence, or luminescence)

Procedure:

  • Reagent Preparation: Prepare all reagents in the optimized assay buffer. Create a serial dilution series of the test compound.

  • Enzyme/Inhibitor Pre-incubation: To the wells of a 96-well plate, add the assay buffer, followed by the test compound at various concentrations. Finally, add a fixed concentration of the enzyme.

  • Include appropriate controls:

    • 100% Activity Control: Enzyme and buffer, no inhibitor.

    • Background Control: Buffer only, no enzyme.

  • Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (and ATP, if it's a kinase assay) to all wells.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range.

  • Reaction Termination and Detection: Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.

  • Signal Measurement: Read the plate on the appropriate microplate reader.

  • Data Analysis: Subtract the background signal from all data points. Calculate the percent inhibition for each compound concentration relative to the 100% activity control. Plot percent inhibition versus log of compound concentration to determine the IC₅₀ value.[13]

G reagent_prep Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) plate_setup Add Buffer, Inhibitor, and Enzyme to 96-well Plate reagent_prep->plate_setup pre_incubation Pre-incubate (15-30 min) plate_setup->pre_incubation reaction_start Initiate Reaction with Substrate pre_incubation->reaction_start reaction_incubation Incubate (e.g., 60 min at 37°C) reaction_start->reaction_incubation detection Add Detection Reagent reaction_incubation->detection read_plate Measure Signal (Luminescence/Absorbance) detection->read_plate analysis Calculate % Inhibition and IC50 read_plate->analysis

Caption: Workflow for a general enzyme inhibition assay.

Conclusion and Future Directions

While this compound is a compound with limited published data, its chemical structure suggests a high potential for biological activity. The protocols and workflows outlined in this guide provide a robust framework for its synthesis and systematic characterization. By following these methodologies, researchers can effectively explore its antiproliferative and enzyme-inhibitory potential, determine its mechanism of action, and ultimately assess its value as a novel research tool or a starting point for therapeutic development.

References

Application Notes and Protocols for the Investigation of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 4-[(4-chloro-2-fluorophenyl)amino]-4-oxobutanoic acid as a novel therapeutic agent. While this specific molecule is not extensively characterized in current literature, its structural resemblance to succinate suggests a potential role as a modulator of metabolic pathways. Drawing parallels from structurally related molecules, we hypothesize that this compound may act as an inhibitor of Succinate-CoA Ligase (SUCLG), a critical enzyme in the tricarboxylic acid (TCA) cycle. This guide will therefore focus on the investigation of this compound as a potential inhibitor of the SUCLG2 subunit, which has emerged as a therapeutic target in oncology and autoimmune disorders. We present detailed protocols for the synthesis, in vitro enzymatic assays, and cell-based functional assays to characterize the biological activity of this compound and its analogs.

Introduction: The Rationale for Targeting Metabolic Pathways in Disease

Cellular metabolism has been increasingly recognized as a pivotal player in the pathophysiology of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions.[1] Metabolic reprogramming is now considered a hallmark of cancer, where cancer cells alter their metabolic pathways to fuel rapid proliferation and survival.[2] One of the key metabolic hubs is the Tricarboxylic Acid (TCA) cycle, which not only generates ATP but also provides essential precursors for biosynthesis.

Succinate-CoA Ligase (SUCLG), a heterodimeric enzyme composed of an alpha (SUCLG1) and a beta subunit (SUCLG2 or SUCLA2), catalyzes the reversible conversion of succinyl-CoA to succinate, coupled with the synthesis of GTP or ATP.[3][4] The SUCLG2 subunit is particularly implicated in several cancers, including prostate, colorectal, and lung cancer, as well as in neuroendocrine tumors.[2][5][6] Dysregulation of SUCLG2 can lead to profound shifts in cellular metabolism, affecting mitochondrial function and promoting disease progression.[5][7] Therefore, small molecule inhibitors of SUCLG2 represent a promising therapeutic strategy.[8]

The compound this compound, a derivative of 4-oxobutanoic acid, possesses structural features that suggest it could act as a succinate mimetic and potentially inhibit SUCLG. This guide outlines a systematic approach to test this hypothesis, from chemical synthesis to comprehensive biological evaluation.

Synthesis of this compound

The synthesis of the title compound can be achieved through a straightforward nucleophilic acyl substitution reaction between succinic anhydride and 4-chloro-2-fluoroaniline. This method is analogous to the synthesis of similar 4-oxobutanoic acid derivatives.[9][10]

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 equivalent) in a suitable aprotic solvent such as glacial acetic acid or anhydrous tetrahydrofuran (THF).

  • Addition of Aniline: To the stirred solution, add 4-chloro-2-fluoroaniline (1.0 equivalent) portion-wise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used, e.g., ~120°C for glacial acetic acid) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution. Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Characterization: Enzyme Inhibition Assays

To determine if this compound directly inhibits SUCLG2, a series of enzymatic assays should be performed using purified recombinant human SUCLG1/SUCLG2 complex.[11][12]

Protocol: SUCLG2 Inhibition Assay

This protocol is designed to measure the activity of SUCLG by monitoring the production of ATP or GTP, which can be quantified using a variety of commercially available kits, often employing a luciferase-based detection system.[13]

Materials and Reagents:

  • Purified recombinant human SUCLG1/SUCLG2 enzyme complex

  • Succinyl-CoA

  • GDP or ADP

  • Inhibitor compound: this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • ATP or GTP detection kit (e.g., luminescence-based)

  • 96-well microplates (white, for luminescence assays)

  • Microplate reader with luminescence detection capabilities

Step-by-Step Procedure: [11][14]

  • Prepare Solutions: Dissolve the inhibitor compound in DMSO to create a high-concentration stock solution. Prepare serial dilutions of the inhibitor in the assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.

  • Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add a fixed amount of the purified SUCLG1/SUCLG2 enzyme. Then, add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor (vehicle control). Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at room temperature.

  • Initiate the Reaction: Start the enzymatic reaction by adding a mixture of the substrates, succinyl-CoA and GDP (or ADP), to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), allowing the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add the ATP/GTP detection reagent according to the manufacturer's instructions. This reagent typically contains luciferase and luciferin, which will produce a luminescent signal proportional to the amount of ATP/GTP generated.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

Data Analysis:

  • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).[11]

Mechanism of Action Studies

To understand how the compound inhibits the enzyme, further kinetic studies can be performed.[15] By varying the concentrations of both the substrate (succinyl-CoA) and the inhibitor, one can determine if the inhibition is competitive, non-competitive, or uncompetitive. This is typically visualized using a Lineweaver-Burk plot.[16]

Cell-Based Assays: Assessing Cellular Effects

Cell-based assays are crucial for understanding how the compound affects cellular processes in a more biologically relevant context.[1][17] These assays can provide insights into the compound's cell permeability, its effect on cell viability, and its impact on cellular metabolism.[13]

Protocol: Cell Viability and Proliferation Assay

This protocol uses a standard method like the MTT or CellTiter-Glo® assay to assess the effect of the inhibitor on the viability and proliferation of cancer cells that are known to have altered metabolism, such as prostate or colorectal cancer cell lines.[18][17]

Materials and Reagents:

  • Cancer cell line of interest (e.g., PC-3 for prostate cancer, HCT116 for colorectal cancer)

  • Complete cell culture medium

  • Inhibitor compound

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay)

  • Microplate reader (absorbance or luminescence)

Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Inhibitor Treatment: The next day, remove the medium and add fresh medium containing various concentrations of the inhibitor compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells with the inhibitor for a defined period (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement: At the end of the incubation period, perform the cell viability assay according to the manufacturer's protocol. For the CellTiter-Glo® assay, this involves adding the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

Data Analysis:

  • Normalize the data to the vehicle control to determine the percentage of cell viability at each inhibitor concentration.

  • Plot the percentage of viability against the inhibitor concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Protocol: Cellular Metabolism Assays

To confirm that the compound's effects on cell viability are due to the modulation of cellular metabolism, a variety of metabolic assays can be performed.[19][20]

Measuring Glycolysis and Mitochondrial Respiration: Instruments like the Seahorse XF Analyzer can be used to measure the extracellular acidification rate (ECAR) and the oxygen consumption rate (OCR), which are indicators of glycolysis and mitochondrial respiration, respectively. Treatment of cells with the inhibitor would be expected to decrease OCR if it is indeed targeting a key TCA cycle enzyme.

Metabolite Profiling: Mass spectrometry-based metabolomics can be used to quantify the levels of key metabolites in the TCA cycle and related pathways. Inhibition of SUCLG2 would be expected to lead to an accumulation of succinyl-CoA and a depletion of succinate and downstream metabolites.

Data Presentation and Visualization

Clear and concise presentation of data is essential for interpretation and communication of results.

Table 1: Summary of In Vitro and Cellular Activity
Assay TypeParameterThis compoundControl Compound
In Vitro
SUCLG2 Enzyme InhibitionIC₅₀ (µM)Experimental ValueValue for known inhibitor
Cell-Based
PC-3 Cell ViabilityGI₅₀ (µM)Experimental ValueValue for known cytotoxic agent
HCT116 Cell ViabilityGI₅₀ (µM)Experimental ValueValue for known cytotoxic agent
Seahorse XF Assay (PC-3)Change in OCRExperimental ValueValue for known mitochondrial inhibitor

Diagrams

SUCLG2_Pathway cluster_TCA TCA Cycle cluster_downstream Downstream Effects Succinyl-CoA Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate SUCLG1/SUCLG2 GDP_Pi GDP + Pi Decreased_ATP_GTP Decreased ATP/GTP Production GTP GTP GDP_Pi->GTP Inhibitor 4-[(4-Chloro-2-fluorophenyl) amino]-4-oxobutanoic acid Inhibitor->Succinate Inhibits SUCLG2 Altered_Metabolism Altered Cellular Metabolism Decreased_ATP_GTP->Altered_Metabolism Reduced_Proliferation Reduced Cancer Cell Proliferation Altered_Metabolism->Reduced_Proliferation

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Enzyme_Assay SUCLG2 Inhibition Assay (IC50 Determination) Characterization->Enzyme_Assay MOA_Studies Mechanism of Action (Kinetic Studies) Enzyme_Assay->MOA_Studies Cell_Viability Cell Viability Assays (GI50 Determination) Enzyme_Assay->Cell_Viability Metabolic_Assays Metabolic Profiling (Seahorse, Metabolomics) Cell_Viability->Metabolic_Assays

Caption: A comprehensive workflow for the evaluation of the target compound.

Conclusion and Future Directions

The protocols and methodologies outlined in this application note provide a robust framework for the initial investigation of this compound as a potential inhibitor of SUCLG2 and a novel therapeutic candidate. Positive results from these initial studies would warrant further preclinical development, including lead optimization to improve potency and pharmacokinetic properties, as well as in vivo efficacy studies in relevant animal models of cancer or autoimmune disease. This systematic approach will enable a thorough evaluation of this compound's potential in drug discovery.

References

Application Note: Protocols for the Preparation and Handling of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic Acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation, handling, and quality control of solutions containing 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid. This molecule, a substituted succinamic acid derivative, represents a class of compounds with potential utility as intermediates in medicinal chemistry and materials science. Given the absence of standardized public data, this guide establishes a foundational methodology, emphasizing scientific integrity, safety, and protocol validation. We will cover physicochemical properties, detailed protocols for solubility determination and solution preparation, and methods for quality control and verification.

Compound Profile and Physicochemical Properties

This compound is an organic compound featuring a carboxylic acid and an amide functional group. Its structure suggests it will behave as a weak acid. The presence of aromatic and halogenated moieties influences its solubility, favoring polar organic solvents over neutral aqueous solutions.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₀H₉ClFNO₃Calculated
Molecular Weight 245.64 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Solubility Profile (Predicted)

A precise, experimentally determined solubility profile is not widely available. However, based on its functional groups (carboxylic acid, amide, aromatic halogenated ring), the following characteristics can be predicted. It is imperative for researchers to perform their own solubility tests as outlined in Section 3.

Table 2: Predicted Solubility of this compound

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHigh (>10 mg/mL)Strong hydrogen bond acceptors effectively solvate the molecule.
Alcohols Ethanol, MethanolModerateThe hydroxyl group can interact with the solute, but solubility may be limited.
Aqueous (Basic) 1N NaOH, PBS (pH > 8.0)HighThe carboxylic acid is deprotonated to its carboxylate salt, which is highly water-soluble.
Aqueous (Neutral) Water, PBS (pH 7.4)Low to InsolubleThe protonated carboxylic acid is less polar, limiting aqueous solubility.
Non-Polar Hexanes, TolueneInsolubleThe molecule's polarity is too high for effective solvation in non-polar solvents.
Stability

As a carboxylic acid and amide, the compound is generally stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases at elevated temperatures could induce hydrolysis of the amide bond. Store solutions protected from light and at recommended temperatures to minimize degradation.

Safety and Handling Precautions

While no specific toxicology data for this compound is available, its structure and the safety profiles of related chemicals warrant a cautious approach.[1][2][3]

  • Engineering Controls : All handling of the solid compound and concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][3] Ensure that an eyewash station and safety shower are readily accessible.[1][4]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[2]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile).[2]

    • Body Protection : Wear a lab coat.

  • First Aid Measures :

    • Inhalation : Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[1]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1]

    • Ingestion : Rinse mouth and seek immediate medical attention. Do NOT induce vomiting.[4]

  • Disposal : Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocol: Solubility Determination

Objective: To experimentally determine the solubility of the compound in various solvents to identify a suitable vehicle for stock solutions.

Materials:

  • This compound solid

  • Selection of solvents (e.g., DMSO, Ethanol, PBS pH 7.4)

  • Analytical balance

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Weigh approximately 1-2 mg of the compound into a pre-weighed microcentrifuge tube. Record the exact mass.

  • Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the tube. This corresponds to an initial high concentration (e.g., 10-20 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes. Gentle warming (37°C) may be applied if necessary, but be cautious of potential degradation.

  • Visually inspect the solution for any remaining particulate matter. If the solid is fully dissolved, the compound is soluble at this concentration.

  • If the solid remains, add another aliquot of solvent to dilute the concentration and repeat steps 3-5.

  • Continue this process until the solid is fully dissolved. The concentration at which it dissolves is the approximate solubility.

Preparation of Stock and Working Solutions

The following protocols provide a framework for preparing solutions. The choice of solvent should be guided by the experimental solubility data obtained in Section 3 and the requirements of the downstream application.

Workflow for Solution Preparation

G cluster_prep Preparation Phase cluster_qc Quality Control & Use solid Weigh Solid Compound dissolve Dissolve in Primary Solvent (e.g., DMSO) solid->dissolve Add Solvent volume Adjust to Final Volume dissolve->volume Q.S. to mark qc Verify Concentration (HPLC/UV-Vis) volume->qc Aliquot for testing store Store Stock Solution (-20°C) qc->store If Passed dilute Prepare Working Solution (in Aqueous Buffer) store->dilute experiment Use in Experiment dilute->experiment

Caption: Workflow from solid compound to experimental use.

Protocol: 10 mM Stock Solution in DMSO

Materials & Equipment:

  • This compound (MW: 245.64 g/mol )

  • Anhydrous DMSO

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Spatula

  • Weighing paper

  • Sonicator or vortex mixer

  • Amber glass vials or cryovials for storage

Procedure:

  • Calculation : To prepare 10 mL of a 10 mM solution, the required mass is calculated as follows:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.010 L × 245.64 g/mol × 1000 mg/g = 24.56 mg

  • Weighing : On an analytical balance, accurately weigh 24.56 mg of the compound onto weighing paper and carefully transfer it into the 10 mL volumetric flask.

  • Dissolution : Add approximately 7-8 mL of DMSO to the flask. Swirl gently to dissolve the compound. Use a vortex mixer or sonicator bath to ensure complete dissolution.

  • Final Volume Adjustment : Once the solid is fully dissolved and the solution is at room temperature, carefully add DMSO until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Homogenization : Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage : Aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol: Preparation of a 100 µM Aqueous Working Solution

Objective: To dilute the DMSO stock solution into an aqueous buffer (e.g., PBS) for use in biological assays.

Procedure:

  • Perform a serial dilution. First, dilute the 10 mM stock solution 1:100 to create an intermediate 100 µM solution in DMSO. For example, add 10 µL of the 10 mM stock to 990 µL of DMSO.

  • To prepare the final working solution, dilute the intermediate solution further into the desired aqueous buffer. For example, to make 1 mL of 100 µM solution in PBS with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of PBS.

  • Causality Note : It is critical to add the concentrated DMSO stock to the aqueous buffer while vortexing. This rapid mixing helps prevent the compound from precipitating out of solution, which can occur when a compound with low aqueous solubility is transferred from a high-solubility organic solvent.

Quality Control and Verification

To ensure the trustworthiness of experimental results, the identity of the starting material and the concentration of the prepared solutions should be verified.[5]

  • Identity and Purity of Solid : Before use, the identity and purity of the solid this compound should be confirmed. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure[6], while High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can determine its purity.[7]

  • Concentration Verification : The concentration of the stock solution can be verified using HPLC with a UV detector. This involves creating a standard curve with known concentrations of the compound and then measuring the concentration of the prepared stock solution against this curve.

Illustrative Synthesis Pathway

Understanding the synthesis of the compound is crucial for anticipating potential impurities. A common and logical method for synthesizing N-aryl succinamic acids is the reaction of an aniline with succinic anhydride.[8][9]

G cluster_reactants Reactants cluster_product Product aniline 4-Chloro-2-fluoroaniline plus + aniline->plus anhydride Succinic Anhydride anhydride->plus product 4-[(4-Chloro-2-fluorophenyl)amino] -4-oxobutanoic acid plus->product Glacial Acetic Acid, Stir Overnight

Caption: Plausible synthesis of the target compound.

This reaction involves the nucleophilic attack of the aniline's amino group on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring to form the final amide and carboxylic acid product. The reaction is typically performed in a solvent like glacial acetic acid.[8]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. We will explore the nuances of the synthesis, focusing on common challenges and their solutions to help you improve reaction yield, purity, and efficiency.

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution reaction between 4-chloro-2-fluoroaniline and succinic anhydride. This reaction, while straightforward in principle, involves variables that can significantly impact the outcome. The electron-withdrawing nature of the halogen substituents on the aniline ring reduces the nucleophilicity of the amine, which can lead to sluggish or incomplete reactions.[1][2]

Reaction Scheme:

Reaction scheme for the synthesis of this compound

Figure 1: Synthesis of this compound from 4-chloro-2-fluoroaniline and succinic anhydride.

Troubleshooting Guide: Enhancing Your Synthesis

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield?

A1: Low yield in this amidation reaction is a common issue that can typically be traced back to one of four key areas: reagent quality, reaction conditions, reactant stoichiometry, or the inherent reactivity of the starting materials.

  • Reagent Purity and Handling:

    • Succinic Anhydride Hydrolysis: Succinic anhydride is susceptible to hydrolysis. The presence of moisture in your reagents or solvent will convert the anhydride to succinic acid, which is unreactive under these conditions. Always use freshly opened, high-purity succinic anhydride and ensure all solvents are anhydrous.[3]

    • Aniline Quality: 4-Chloro-2-fluoroaniline can degrade over time, often indicated by a darkening in color from its typical beige or light brown.[4][5] Impurities can interfere with the reaction. Consider purifying the aniline by distillation if its quality is suspect.[6]

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction between an electron-poor aniline and an anhydride is often slow at room temperature.[7] Insufficient thermal energy may lead to low conversion. A systematic increase in temperature (e.g., refluxing in a suitable solvent) is recommended to drive the reaction to completion.

    • Solvent Choice: The solvent must be inert to the reactants and capable of dissolving them. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are often suitable. For higher temperatures, consider solvents like Toluene or Dioxane.

  • Amine Deactivation:

    • The carboxylic acid product formed can protonate the starting aniline, rendering it non-nucleophilic and effectively halting the reaction.[1][3] This acid-base neutralization competes with the desired amidation. Using a slight excess of the amine or adding a non-nucleophilic base can mitigate this, but may complicate purification. A more direct approach is to ensure conditions favor the forward reaction rate through temperature and concentration management.

Q2: I'm observing significant amounts of unreacted starting materials by TLC/LC-MS. How can I improve conversion?

A2: Seeing unreacted starting materials is a clear sign that the reaction has not gone to completion. This is often linked to reaction kinetics and equilibrium.

  • Increase Reaction Time and Temperature: As mentioned, the reduced nucleophilicity of 4-chloro-2-fluoroaniline means the reaction requires more energy and time. Monitor the reaction's progress over an extended period (e.g., 12-24 hours) at an elevated temperature, such as the reflux temperature of your chosen solvent.

  • Catalysis: The addition of a catalytic amount of a base like pyridine can accelerate the reaction.[8] Pyridine can act as a nucleophilic catalyst, reacting with the anhydride to form a more reactive acylpyridinium intermediate, which is then more readily attacked by the aniline.

  • Concentration: Le Chatelier's principle applies. Running the reaction at a higher concentration can increase the collision frequency between reactants and favor product formation. However, be mindful of solubility limits and potential for side reactions at very high concentrations.

Q3: My product is impure, and purification is difficult. What are the likely side products and how can I minimize them?

A3: The primary "impurity" is often unreacted starting material. However, other side products can form.

  • Succinic Acid: This forms from the hydrolysis of succinic anhydride.[3] It can be removed by a basic wash (e.g., with a saturated sodium bicarbonate solution) during workup, as the succinic acid will form a water-soluble salt while your desired product may precipitate or remain in the organic layer depending on the pH.

  • Ammonium Salt Formation: The carboxylic acid product can form a salt with the basic 4-chloro-2-fluoroaniline starting material.[1] This can make both isolation and purification challenging. An acidic workup (e.g., washing with dilute HCl) will protonate the unreacted aniline, making it water-soluble and easier to separate from the desired carboxylic acid product.

A robust purification protocol involves a liquid-liquid extraction with biphasic washes followed by recrystallization.

Recommended Purification Protocol:

  • After the reaction is complete, cool the mixture to room temperature.

  • If using an organic solvent, wash the solution sequentially with 1M HCl (to remove unreacted aniline), water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • The crude solid can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Q4: How do I choose the optimal solvent and temperature?

A4: The ideal solvent should dissolve both reactants, be inert, and have a boiling point that allows for an appropriate reaction temperature.

SolventBoiling Point (°C)Characteristics & Considerations
DCM 39.6Good solubility for many organics. Low boiling point limits reaction temperature.
Acetonitrile 81.6Polar aprotic, good for moderate heating.
THF 66Ethereal solvent, can be run at reflux for moderate heating.
Toluene 110.6Higher boiling point, suitable for reactions requiring more thermal energy.
Pyridine 115Can act as both a solvent and a catalyst.[8] Can be difficult to remove.

Optimization Strategy: Start with a moderately heated reaction in a solvent like acetonitrile or THF. Monitor the reaction by TLC. If conversion is slow or stalls, switch to a higher-boiling solvent like toluene and run the reaction at reflux.

Frequently Asked Questions (FAQs)
  • What is the general mechanism of this reaction? The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of succinic anhydride. This opens the anhydride ring to form a tetrahedral intermediate, which then collapses to form the final amide-carboxylic acid product.

    // Reactants reac1 [label="4-Chloro-2-fluoroaniline"]; reac2 [label="Succinic Anhydride"]; plus1 [label="+"];

    // Intermediate intermed [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

    // Product prod [label="4-[(4-Chloro-2-fluorophenyl)amino]-\n4-oxobutanoic acid"];

    // Layout {rank=same; reac1; reac2;} reac1 -> plus1 [arrowhead=none]; plus1 -> reac2 [arrowhead=none]; reac2 -> intermed [label="Nucleophilic Attack"]; intermed -> prod [label="Ring Opening &\nProton Transfer"]; }

    Diagram of the general reaction mechanism.

  • Are there alternative synthetic routes? Yes. While the anhydride route is common, one could also use succinyl chloride (the di-acid chloride of succinic acid). The reaction of an amine with an acyl chloride is typically faster and more exothermic but may require a scavenger base (like triethylamine or pyridine) to neutralize the HCl byproduct.[1][] Another approach involves using a coupling reagent (e.g., DCC, EDC, HATU) to directly couple succinic acid with the aniline, though this adds reagent cost and complexity.[3][10]

  • What are the key safety precautions?

    • 4-Chloro-2-fluoroaniline: This compound is toxic and an irritant. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

    • Succinic Anhydride: It is a skin and eye irritant. Avoid inhalation of dust.

    • Solvents: Use appropriate precautions for flammable and volatile organic solvents.

Experimental Protocol: Optimized Synthesis

This protocol provides a robust starting point for the synthesis.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add succinic anhydride (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene, 100 mL).

  • Reactant Addition: Add 4-chloro-2-fluoroaniline (1.0-1.05 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 12-16 hours. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate.

    • Filter the crude solid product.

    • Wash the collected solid with cold 1M HCl to remove any unreacted aniline, followed by a wash with cold water to remove any residual acid.

  • Purification:

    • Dry the crude solid under vacuum.

    • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR spectroscopy, and melting point analysis.

// Nodes start [label="Low Yield or\nIncomplete Reaction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="1. Check Reagent Quality\n- Use anhydrous solvent\n- Fresh succinic anhydride?\n- Pure aniline?", fillcolor="#F1F3F4", fontcolor="#202124"]; increase_temp_time [label="2. Increase Temp & Time\n- Reflux in Toluene?\n- Run for 12-24h?", fillcolor="#F1F3F4", fontcolor="#202124"]; add_catalyst [label="3. Add Catalyst\n- Add cat. Pyridine?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_workup [label="4. Review Workup\n- Product lost during extraction?\n- Correct pH for washes?", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Yield Improved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_reagents; check_reagents -> increase_temp_time [label="Reagents OK"]; increase_temp_time -> add_catalyst [label="Still low conversion"]; add_catalyst -> check_workup [label="No improvement"]; increase_temp_time -> success [label="Conversion OK", color="#4285F4"]; add_catalyst -> success [label="Conversion OK", color="#4285F4"]; check_workup -> success [label="Problem Found", color="#4285F4"]; }

A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Synthesis of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this specific amide bond formation. We will move beyond basic protocols to explore the causality behind experimental choices, enabling you to troubleshoot and refine your synthesis for optimal yield and purity.

The target molecule is typically synthesized via the nucleophilic ring-opening of succinic anhydride by 4-chloro-2-fluoroaniline. While straightforward in principle, the electronic properties of the substituted aniline present specific challenges that require careful consideration of reaction conditions.

Troubleshooting Guide & Experimental Optimization

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I'm recovering only starting materials. What are the primary causes and how can I fix this?

Answer: This is the most common challenge and typically stems from the reduced nucleophilicity of the aniline. The electron-withdrawing effects of the ortho-fluorine and para-chlorine atoms significantly decrease the electron density on the nitrogen atom, making it a weaker nucleophile compared to aniline itself.[1][2]

Here are the key factors to investigate:

  • Insufficient Thermal Energy: This reaction often requires heating to overcome the activation energy barrier. Room temperature reactions are unlikely to proceed to completion.

    • Solution: Refluxing the reaction mixture is a common strategy. Solvents like glacial acetic acid, toluene, or xylene can be used to achieve the necessary temperatures (typically 80-120°C).[3] Heating promotes the reaction by providing the necessary energy for the nucleophilic attack of the deactivated aniline on the anhydride.

  • Inappropriate Solvent Choice: The solvent plays a critical role in solubilizing reactants and mediating the reaction.

    • Solution: Aprotic polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) can be effective, but often require a catalyst and heat.[4] Glacial acetic acid is an excellent choice as it acts as both a solvent and a catalyst, protonating the anhydride carbonyl to increase its electrophilicity.[3]

  • Lack of Catalysis: For particularly sluggish reactions involving deactivated anilines, a catalyst can be essential.

    • Solution: Consider adding a catalytic amount of a non-nucleophilic base like pyridine. Pyridine can act as a nucleophilic catalyst, reacting with the anhydride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the aniline.[1][4]

Question 2: I'm observing significant side products or impurities in my crude product. What are they and how can I minimize them?

Answer: Side product formation can complicate purification and reduce yield. The most likely culprits are related to the stability of the reactants and product under the reaction conditions.

  • Diacylation: While less common with deactivated anilines, it's possible if the initial product reacts with another molecule of succinic anhydride. This is more likely if a large excess of the anhydride is used under forcing conditions.

    • Mitigation: Maintain a stoichiometry of 1:1 or a slight excess (1.1 eq) of the aniline. If using a more reactive acylating agent (like an acyl chloride derivative), add it slowly to the reaction mixture to avoid high local concentrations.[1]

  • Degradation: Prolonged heating at high temperatures can lead to decomposition of the starting materials or the desired product.

    • Mitigation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting material is consumed, proceed with the work-up promptly to avoid degradation.

Question 3: The purification of my final product is difficult. What is an effective purification strategy?

Answer: The product, this compound, possesses both an amide and a carboxylic acid functional group. This dual functionality is key to a simple and effective purification strategy.

  • Acid-Base Extraction: This is the most powerful technique for this specific molecule.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the organic layer with a mild acidic solution (e.g., 1M HCl) to remove any unreacted basic aniline.

    • Extract the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid group of your product will be deprotonated, forming a water-soluble carboxylate salt that moves into the aqueous layer. Unreacted succinic anhydride (if any) and non-acidic impurities will remain in the organic layer.

    • Separate the aqueous layer and carefully acidify it with cold 2-4M HCl until the product precipitates out.

    • Filter the solid, wash with cold water to remove salts, and dry under vacuum.

  • Recrystallization: For achieving high purity, recrystallization is recommended after the acid-base extraction.

    • Solvent Selection: A mixture of ethanol and water, or methanol, is often effective. Dissolve the product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism? The reaction is a nucleophilic acyl substitution. The nitrogen atom of the aniline acts as the nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This opens the anhydride ring to form a tetrahedral intermediate, which then collapses to form the final amide product, leaving a free carboxylic acid at the other end.

Q2: How can I monitor the reaction's progress effectively? TLC is the most common and cost-effective method. Use a solvent system like 50:50 ethyl acetate:hexanes with a small amount of acetic acid (e.g., 1%). The product will be more polar than the starting aniline due to the carboxylic acid group and should have a lower Rf value. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Q3: Are there any critical safety precautions? Yes. 4-chloro-2-fluoroaniline is toxic and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Succinic anhydride can be an irritant. Glacial acetic acid is corrosive. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.

Optimized Experimental Protocols & Data

Visual Workflow: Synthesis & Purification

A standard workflow for this synthesis is outlined below.

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification & Analysis reactants 1. Combine 4-chloro-2-fluoroaniline, succinic anhydride, and solvent (e.g., glacial acetic acid). heating 2. Heat mixture to reflux (e.g., 120°C). reactants->heating monitoring 3. Monitor progress via TLC (approx. 4-6 hours). heating->monitoring cooling 4. Cool reaction to RT. Precipitate may form. monitoring->cooling extraction 5. Perform Acid-Base Extraction (EtOAc / NaHCO3). cooling->extraction precipitation 6. Acidify aqueous layer with HCl to precipitate product. extraction->precipitation filtration 7. Filter and wash solid with cold water. precipitation->filtration drying 8. Dry product under vacuum. filtration->drying recrystallize 9. Recrystallize from suitable solvent (e.g., Ethanol/Water). drying->recrystallize characterize 10. Characterize pure product (NMR, MS, MP). recrystallize->characterize

Caption: General experimental workflow for synthesis and purification.

Table 1: Optimized Reaction Parameters
ParameterRecommended ConditionRationale / Causality
Stoichiometry 1.0 eq. Aniline : 1.05 eq. AnhydrideA slight excess of the less expensive anhydride ensures full conversion of the aniline. A large excess should be avoided to prevent side reactions.
Solvent Glacial Acetic AcidActs as both solvent and acid catalyst, activating the anhydride carbonyl group towards nucleophilic attack.[3]
Temperature 110-120 °C (Reflux)Provides sufficient thermal energy to overcome the high activation barrier caused by the electronically deactivated aniline.[3]
Reaction Time 4 - 8 hoursTypical duration for reaction completion. Progress should be monitored by TLC to avoid product degradation from prolonged heating.
Concentration 0.5 - 1.0 MA moderate concentration ensures a reasonable reaction rate without causing solubility issues for the reactants or product.
Step-by-Step Synthesis Protocol
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-2-fluoroaniline (1.0 eq).

  • Add glacial acetic acid (to achieve a concentration of ~0.5 M).

  • Add succinic anhydride (1.05 eq) to the stirred solution.

  • Heat the reaction mixture to reflux (~120°C) using a heating mantle.

  • Monitor the reaction by TLC every hour after the first 2 hours until the aniline starting material is consumed.

  • Once complete, allow the mixture to cool to room temperature. A precipitate may form.

  • Pour the cooled mixture into ice-cold water and stir for 30 minutes to fully precipitate the crude product.

  • Filter the solid through a Büchner funnel and wash thoroughly with cold water.

  • Proceed with the acid-base extraction and recrystallization as described in the troubleshooting section for purification.

Mechanistic & Troubleshooting Visuals

Reaction Mechanism Diagram

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aniline 4-Chloro-2-fluoroaniline (Nucleophile) intermediate Tetrahedral Intermediate aniline->intermediate Nucleophilic Attack anhydride Succinic Anhydride (Electrophile) anhydride->intermediate product 4-[(4-Chloro-2-fluorophenyl)amino] -4-oxobutanoic acid intermediate->product Ring Opening & Proton Transfer

Caption: Nucleophilic acyl substitution mechanism.

Troubleshooting Decision Tree

troubleshooting_tree start Start: Low or No Yield check_temp Is reaction heated (>100°C)? start->check_temp increase_temp Action: Increase temperature to reflux (110-120°C). check_temp->increase_temp No check_solvent Is solvent appropriate (e.g., Acetic Acid)? check_temp->check_solvent Yes success Yield Improved increase_temp->success change_solvent Action: Switch to glacial acetic acid or add catalyst (e.g., Pyridine) to aprotic solvent. check_solvent->change_solvent No check_reagents Are reagents pure and anhydrous? check_solvent->check_reagents Yes change_solvent->success purify_reagents Action: Use freshly opened or purified reagents. Ensure dry conditions. check_reagents->purify_reagents No check_reagents->success Yes purify_reagents->success

Caption: Decision tree for troubleshooting low reaction yield.

References

common problems in 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges. Here, we provide troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter.

I. Synthesis and Purification

The synthesis of this compound typically involves the reaction of succinic anhydride with 4-chloro-2-fluoroaniline. This seemingly straightforward nucleophilic acyl substitution can present several challenges.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this amide synthesis can stem from several factors. The direct reaction between a carboxylic acid (formed from the anhydride) and an amine is often challenging due to the formation of an unreactive ammonium carboxylate salt.[1]

  • Incomplete Reaction: The nucleophilicity of the aniline can be reduced by the electron-withdrawing chloro and fluoro substituents. Ensure the reaction is given sufficient time to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Reaction Conditions: While direct heating of the amine and carboxylic acid can form the amide, it often requires harsh conditions.[1] The use of coupling agents is a milder and more efficient approach.

  • Side Reactions: At elevated temperatures, intramolecular cyclization of the product to form a succinimide derivative is a possibility, although this is generally more favorable under harsh dehydrating conditions.[2]

Troubleshooting Workflow for Low Yield

References

Technical Support Center: Overcoming Cellular Resistance to 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid in their experiments. This guide, prepared by our senior application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the emergence of cellular resistance to this compound. Our goal is to equip you with the scientific rationale and practical methodologies to investigate, understand, and overcome resistance in your cell models.

Section 1: Understanding and Confirming Resistance

The first critical step in addressing drug resistance is to confirm that your cellular model has genuinely developed a resistant phenotype. This section provides guidance on how to rigorously validate this observation.

Frequently Asked Questions (FAQs)

Q1: My cells are no longer responding to the initial effective dose of the compound. How can I confirm this is acquired resistance?

A1: Acquired resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) compared to the parental, sensitive cell line.[1][2] To confirm resistance, you must perform a dose-response assay.

  • Actionable Advice: Conduct a cell viability assay (e.g., MTT, CCK-8, or CellTiter-Glo) on both the suspected resistant cells and the parental cell line.[2] The parental line should be from a frozen stock of a low passage number to ensure its sensitivity has not drifted.

  • Causality: A rightward shift in the dose-response curve for the treated cells, resulting in a substantially higher IC50 value (often a 10-fold increase or more is considered significant), confirms a resistant phenotype.[1]

Q2: What is a Resistance Index (RI) and how do I calculate it?

A2: The Resistance Index (RI) is a quantitative measure of the degree of resistance. It is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental (sensitive) cell line.[3]

  • Formula: RI = IC50 (Resistant Cells) / IC50 (Parental Cells)

  • Interpretation: An RI greater than 1 indicates increased tolerance.[3] A high RI (e.g., >10) suggests a strong resistance mechanism is at play.

Q3: Could the loss of compound efficacy be due to other factors besides cellular resistance?

A3: Yes, several factors can mimic the appearance of resistance. It is crucial to rule these out:

  • Compound Integrity: Ensure the compound has not degraded. Was it stored correctly? Has the stock solution expired? Consider using a fresh dilution from a new powder stock.

  • Cell Line Authenticity: Misidentification or cross-contamination of cell lines can lead to unexpected results. We strongly recommend regular cell line authentication via short tandem repeat (STR) profiling.

  • Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and drug response. Regularly test your cultures for contamination.

Troubleshooting Guide: Initial Observations of Reduced Potency
Observation Potential Cause Recommended Action
Sudden, complete loss of efficacy Compound degradation, incorrect dilution, or acute culture issue (e.g., contamination).1. Prepare fresh compound dilutions. 2. Test for mycoplasma. 3. Thaw a new vial of cells and repeat the experiment.
Gradual decrease in efficacy over passages Emergence of a resistant subpopulation.1. Perform a dose-response assay to quantify the IC50 shift.[1] 2. Bank cells at the current passage. 3. Initiate the development of a fully resistant cell line for mechanistic studies (see Section 2).
High variability between experiments Inconsistent cell seeding density, passage number, or assay conditions.1. Standardize protocols for cell density and passage number. 2. Ensure consistent incubation times and reagent preparation.

Section 2: Investigating the Mechanisms of Resistance

Once resistance is confirmed, the next step is to elucidate the underlying molecular mechanisms. Resistance to targeted therapies, especially covalent inhibitors, often falls into predictable categories.[4][5]

Common Mechanisms of Resistance
  • On-Target Secondary Mutations: Alterations in the drug's target protein that prevent the compound from binding effectively. For covalent inhibitors, a key mechanism is the mutation of the cysteine residue required for the irreversible bond.[6][7][8]

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, thereby restoring downstream signals for proliferation and survival.[9][10]

  • Drug Efflux and Metabolism: Increased expression of drug efflux pumps (e.g., P-glycoprotein, encoded by the MDR1 gene) can reduce the intracellular concentration of the compound.[11]

  • Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer broad drug resistance.

Experimental Workflow for Investigating Resistance Mechanisms

This workflow provides a structured approach to identifying the cause of resistance in your cell line model.

G cluster_0 Phase 1: Confirmation & Characterization cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Hypothesis Testing & Overcoming Resistance Confirm Confirm Resistance (IC50 Shift > 10-fold) Characterize Characterize Phenotype (Growth Rate, Morphology) Confirm->Characterize TargetSeq Target Gene Sequencing (e.g., Sanger, NGS) Characterize->TargetSeq Hypothesis: On-target mutation Phospho Phospho-Proteomic/Western Blot (RTK arrays, pathway analysis) Characterize->Phospho Hypothesis: Bypass pathway activation Efflux Efflux Pump Analysis (qPCR for MDR1, Rhodamine 123 assay) Characterize->Efflux Hypothesis: Increased drug efflux NextGen Next-Generation Inhibitor (If target mutation identified) TargetSeq->NextGen BypassInhibit Combination Therapy (Targeting bypass pathway) Phospho->BypassInhibit EffluxInhibit Efflux Pump Inhibitor (e.g., Verapamil) Efflux->EffluxInhibit

Caption: Workflow for Investigating and Overcoming Drug Resistance.

Step-by-Step Experimental Protocols
Protocol 2.1: Generating a Dose-Escalation Resistant Cell Line

This protocol describes the most common method for generating a drug-resistant cancer cell line in vitro.[3][12]

  • Determine Initial IC50: First, accurately determine the IC50 of the compound in your parental cell line using a 72-hour cell viability assay.

  • Initial Exposure: Begin culturing the parental cells in media containing the compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).[3]

  • Monitor and Passage: Maintain the cells at this concentration, replacing the drug-containing medium every 2-3 days. Monitor the cells for signs of recovery (restored morphology and proliferation rate).[3] Passage the cells when they reach 70-80% confluency.[12]

  • Dose Escalation: Once the cells have adapted and are growing steadily (typically after 2-3 passages), double the concentration of the compound.[3]

  • Repeat and Select: Repeat Step 4, gradually increasing the drug concentration. If significant cell death (>50%) occurs, reduce the concentration to the previous level and allow more time for adaptation.[3]

  • Establish Resistant Line: Continue this process until the cells are stably proliferating at a concentration that is at least 10 times the initial IC50.[3]

  • Validation and Banking: At this point, the line is considered resistant. Confirm the new, higher IC50, calculate the RI, and create a frozen cell bank. It is also recommended to freeze stocks at intermediate concentrations.[12]

Protocol 2.2: Analysis of Bypass Signaling Pathways

This protocol uses a phospho-receptor tyrosine kinase (RTK) array to screen for activated bypass pathways.

  • Cell Lysis: Grow both parental and resistant cells to 80% confluency. If the resistant line is maintained in the compound, withdraw the drug for 24 hours before lysis to observe baseline signaling. Lyse the cells using the lysis buffer recommended by the array manufacturer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Array Hybridization: Dilute the lysates to the same concentration and incubate them with the phospho-RTK array membrane according to the manufacturer's protocol. This allows the phosphorylated RTKs in the lysate to bind to their specific capture antibodies on the membrane.

  • Detection: Wash the membrane and incubate with the provided detection antibody cocktail (e.g., pan-anti-phospho-tyrosine-HRP).

  • Imaging and Analysis: Add chemiluminescent substrate and image the membrane. Compare the signal intensity of the spots between the parental and resistant cell arrays. A significant increase in phosphorylation of a specific RTK (e.g., EGFR, MET, FGFR) in the resistant cells suggests its activation as a bypass mechanism.[10]

Section 3: Strategies to Overcome Resistance

Based on your mechanistic findings, you can devise rational strategies to overcome or circumvent the resistance.

FAQ: Overcoming Resistance

Q1: Sequencing revealed a mutation in the target protein's putative covalent binding site. What's next?

A1: This is a classic mechanism of resistance to covalent inhibitors.[6][8] The strategy is to use an inhibitor that does not rely on that specific interaction.

  • Actionable Advice:

    • Non-covalent Inhibitors: Test a potent, reversible (non-covalent) inhibitor of the same target.

    • Next-Generation Covalent Inhibitors: Researchers often design "next-generation" covalent inhibitors that can bind to and inhibit the mutated protein.[7][13][14] While not always commercially available, a literature search for inhibitors effective against the specific mutation you identified may yield options.

Q2: My phospho-RTK array shows strong activation of Pathway B in my resistant cells. How do I proceed?

A2: This indicates a bypass track is compensating for the inhibition of Pathway A.[10][15] The most effective strategy is combination therapy.

  • Actionable Advice: Treat the resistant cells with a combination of this compound and a selective inhibitor of the activated bypass pathway (Pathway B).

  • Experimental Design: Use a checkerboard titration matrix to test various concentrations of both drugs to identify synergistic or additive effects. Calculate a Combination Index (CI) to quantify the interaction; a CI < 1 indicates synergy.

Q3: My resistant cells show high expression of the MDR1 gene. What can I do?

A3: High MDR1 expression leads to multidrug resistance through the P-glycoprotein efflux pump.

  • Actionable Advice: Co-administer your compound with a P-glycoprotein inhibitor (e.g., Verapamil, Tariquidar). If the co-treatment restores sensitivity, it confirms that drug efflux is the primary resistance mechanism.

Visualizing Combination Strategies

G cluster_0 Scenario 1: On-Target Mutation cluster_1 Scenario 2: Bypass Pathway Activation Target_WT Wild-Type Target Prolif_WT Proliferation Target_WT->Prolif_WT CompoundA Compound A (Covalent) CompoundA->Target_WT Binds & Inhibits Target_Mut Mutated Target (e.g., Cys->Ser) Prolif_Mut Proliferation Target_Mut->Prolif_Mut CompoundA_Mut Compound A (Covalent) CompoundA_Mut->Target_Mut Binding Blocked PathwayA Pathway A Downstream Downstream Signaling (e.g., MAPK) PathwayA->Downstream CompoundA2 Compound A CompoundA2->PathwayA Inhibits Prolif_Bypass Proliferation Downstream->Prolif_Bypass PathwayB Pathway B (Bypass) PathwayB->Downstream Activates CompoundB Compound B CompoundB->PathwayB Inhibits

Caption: Common Resistance Mechanisms and Combination Strategies.

Section 4: Advanced Considerations

Intrinsic vs. Acquired Resistance: This guide focuses on acquired resistance, which develops after an initial response to therapy.[5] Intrinsic resistance, where cells are non-responsive from the outset, may be due to pre-existing mutations or unfavorable gene expression profiles.[5]

3D Culture Models: Drug resistance can be influenced by the tumor microenvironment. If resistance is not fully recapitulated in 2D culture, consider using 3D models like spheroids or organoids, which better mimic in vivo conditions.[11][16]

Drug Holidays: Some studies suggest that temporarily withdrawing a drug (a "drug holiday") can sometimes re-sensitize cells, particularly if the resistant phenotype is unstable.[17] This can be explored in long-term culture experiments.

References

Technical Support Center: Refining Purification Methods for 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this molecule. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its purification?

A1: The molecule possesses three key functional groups that dictate its physicochemical properties and, consequently, the purification strategy:

  • Carboxylic Acid (-COOH): This acidic group allows for pH-dependent solubility. The molecule can be deprotonated with a base to form a water-soluble carboxylate salt, which is a powerful tool for separating it from non-acidic impurities via extraction or pH-swing crystallization.[1]

  • Amide (-CONH-): The amide linkage is polar and capable of hydrogen bonding, which contributes to the molecule's relatively high polarity and potential for strong interaction with polar stationary phases like silica gel.

  • Substituted Aromatic Ring: The chloro- and fluoro-substituted phenyl ring adds a degree of hydrophobicity and rigidity to the molecule.

Understanding the interplay of these groups is crucial for selecting appropriate solvents and chromatographic conditions.

Q2: What are the most common impurities I should expect from its synthesis?

A2: The most probable synthetic route involves the reaction of 4-chloro-2-fluoroaniline with succinic anhydride.[2][3] Therefore, the primary impurities are typically:

  • Unreacted Starting Materials: Residual 4-chloro-2-fluoroaniline and succinic acid (from the hydrolysis of the anhydride).

  • Solvents: Residual solvents used during the reaction and initial workup.

  • Side-Products: Minor byproducts from potential side reactions, although the primary reaction is generally clean.

Q3: Which purification techniques are generally most effective for this compound?

A3: Given its properties as a polar, crystalline solid, the two most effective and widely used methods are:

  • Recrystallization: This is often the most efficient method for removing bulk impurities, especially if the crude product is already of moderate purity.[4] A pH-swing based recrystallization can be particularly effective.[1]

  • Flash Column Chromatography: This technique is invaluable for separating impurities with similar polarities to the product.[5] Due to the compound's polarity, normal-phase chromatography on silica gel is a common choice.

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during purification experiments.

Recrystallization Issues
Symptom / Observation Potential Cause Suggested Solution & Scientific Rationale
Product "Oils Out" Instead of Crystallizing The solution is likely supersaturated, the solvent is too nonpolar, or the cooling process is too rapid. Oiling out occurs when the compound's solubility limit is exceeded at a temperature above its melting point in that solvent.1. Add a more polar co-solvent: Introduce a small amount of a more polar solvent to increase the solvency of the mixture and disrupt the non-crystalline aggregation. 2. Re-heat and cool slowly: Re-dissolve the oil by heating and allow the solution to cool much more slowly. Slow cooling provides the necessary time for ordered crystal lattice formation. 3. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. These actions provide nucleation sites for crystal growth to begin.[6]
No Crystals Form Upon Cooling The compound is too soluble in the chosen solvent, even at low temperatures. A successful recrystallization requires a significant drop in solubility upon cooling.1. Reduce solvent volume: Carefully evaporate some of the solvent to increase the concentration of the solute. 2. Add an anti-solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes slightly turbid. Then, add a small amount of the original solvent to redissolve the precipitate and cool slowly. This systematically reduces the overall solubility.[6]
Low Yield of Recovered Crystals The solvent is too "good," meaning the compound retains significant solubility even at low temperatures. Alternatively, an excessive amount of solvent was used.1. Optimize the solvent system: Test various solvents and solvent mixtures to find a system where the compound is highly soluble when hot but poorly soluble when cold.[6] 2. Concentrate the mother liquor: Collect the filtrate (mother liquor) and reduce its volume to recover a second crop of crystals. Note that the purity of subsequent crops is often lower.
Colored Impurities Persist in Crystals The impurity is co-crystallizing with the product or is strongly adsorbed.1. Charcoal Treatment: Before the hot filtration step, add a small amount (1-2% by weight) of activated carbon to the hot solution and gently heat for 5-10 minutes. The activated carbon will adsorb many colored impurities. Perform a hot filtration to remove the carbon before cooling.[1]
Flash Chromatography Issues
Symptom / Observation Potential Cause Suggested Solution & Scientific Rationale
Product Does Not Elute from the Column The mobile phase (eluent) is not polar enough. The compound, being polar, is too strongly adsorbed to the silica gel stationary phase.1. Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase (e.g., increase methanol in a dichloromethane/methanol system). This will more effectively compete with the stationary phase for interaction with your compound, allowing it to move down the column.
Poor Separation of Product and Impurity The chosen solvent system does not provide sufficient differential partitioning for the components. The Rf values of the product and impurity are too close.1. Change Solvent System: Switch to a different solvent system with different selectivities. For example, if you are using an ethyl acetate/hexane system, try a dichloromethane/methanol or an acetone/hexane system.[7] 2. Consider HILIC: For highly polar compounds that are difficult to separate, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. HILIC uses a polar stationary phase (like silica) but with a reversed-phase type solvent system (e.g., acetonitrile/water), which can offer unique selectivity.[8][9][10]
Product Decomposes on the Column Silica gel is acidic and can cause decomposition of sensitive compounds. The carboxylic acid and amide groups are generally stable, but this is a possibility.1. Deactivate Silica: Run the column with a solvent system containing a small amount of a basic modifier like triethylamine (~0.1-1%) to neutralize the acidic sites on the silica gel.[7] 2. Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

Visualizing the Purification Workflow

A logical approach to purification is critical. The following diagram outlines a standard workflow from crude material to a final, purified compound.

PurificationWorkflow Crude Crude Product (Post-Synthesis) Analysis1 Initial Purity Assessment (TLC, HPLC, NMR) Crude->Analysis1 Decision Purity > 90%? Analysis1->Decision Recrystallize Recrystallization Decision->Recrystallize Yes Chromatography Flash Chromatography Decision->Chromatography No Analysis2 Final Purity Analysis (HPLC, NMR, MP) Recrystallize->Analysis2 Chromatography->Analysis2 PureProduct Pure Product (>98%) Analysis2->PureProduct

Caption: A general workflow for the purification and analysis of the target compound.

Detailed Experimental Protocols

Protocol 1: Purification by pH-Swing Recrystallization

This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The principle is to dissolve the compound in a basic aqueous solution as its soluble salt, wash away insoluble impurities, and then re-precipitate the pure acid by lowering the pH.[1]

Step-by-Step Methodology:

  • Dissolution: In a suitable Erlenmeyer flask, suspend the crude this compound in a minimal amount of deionized water.

  • Basification: While stirring, slowly add 2 M sodium hydroxide (NaOH) solution dropwise until the solid completely dissolves and the solution pH is approximately 9-10. This forms the soluble sodium salt.

  • Decolorization (Optional): If the solution has a strong color, add a small amount of activated carbon, stir for 10-15 minutes at ~50 °C, and then perform a hot filtration through a pad of celite to remove the carbon.[1]

  • Extraction (Optional): Transfer the basic aqueous solution to a separatory funnel and wash with a non-polar organic solvent like diethyl ether or dichloromethane to remove any non-acidic, organic-soluble impurities. Discard the organic layer.

  • Acidification and Precipitation: Cool the aqueous solution in an ice bath. While stirring vigorously, slowly add 2 M hydrochloric acid (HCl) dropwise. The pure product will begin to precipitate as the solution becomes acidic. Continue adding HCl until the pH is approximately 2-3.

  • Isolation: Allow the suspension to stir in the ice bath for at least 30 minutes to ensure complete crystallization. Collect the purified white solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating impurities that are not easily removed by recrystallization.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give the desired product an Rf value of approximately 0.3-0.4. For this polar compound, start with solvent systems like 50-100% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane.

  • Column Packing: Prepare a silica gel column using the chosen eluent system (the "mobile phase").

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the elution of compounds using TLC analysis on the collected fractions.

  • Fraction Pooling: Once the desired product is identified in the fractions, pool the pure fractions together.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.

Purity Assessment

Verifying the purity of the final product is a critical step. A combination of methods should be used to provide a comprehensive assessment.[11][12][13]

Technique Purpose Typical Parameters / Expected Results
HPLC (High-Performance Liquid Chromatography) To determine the percentage purity and detect any remaining impurities.[12]Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).Mobile Phase: Gradient of Acetonitrile in Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.Detection: UV at 254 nm. Expected Result: A single major peak corresponding to the product, with a purity level >98%.[6][14]
¹H NMR (Proton Nuclear Magnetic Resonance) To confirm the chemical structure and identify any structurally related impurities.The spectrum should match the known structure of this compound, with correct chemical shifts, splitting patterns, and integration. The absence of peaks corresponding to starting materials or solvents indicates high purity.
Melting Point To assess purity based on physical properties. Impurities typically depress and broaden the melting range.A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity.[11][13]

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing common purification outcomes.

TroubleshootingLogic Start Purification Attempt (Recrystallization or Chromatography) Outcome Analyze Outcome Start->Outcome LowYield Low Yield? Outcome->LowYield Check Yield Impure Still Impure? Outcome->Impure Check Purity Oily Product is Oily? Outcome->Oily Check Physical State LowYield->Impure No Sol_Yield Re-evaluate solvent choice Concentrate mother liquor LowYield->Sol_Yield Yes Impure->Oily No Sol_Impure Change purification method (e.g., Recrystallization -> Chromatography) Optimize conditions (new solvent/phase) Impure->Sol_Impure Yes Success Success! Proceed to Full Characterization Oily->Success No Sol_Oily Re-dissolve and cool slowly Use seed crystal Change solvent system Oily->Sol_Oily Yes Sol_Yield->Start Retry Sol_Impure->Start Retry Sol_Oily->Start Retry

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Enhancing the Stability of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Ensuring the chemical stability of this molecule in solution is paramount for generating reproducible and reliable data. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify, mitigate, and prevent degradation, thereby safeguarding the integrity of your experimental outcomes.

Section 1: Understanding Compound Instability — FAQs

This section addresses the fundamental stability characteristics of this compound, a derivative of succinanilic acid. The primary liability of this molecule in aqueous solution is the amide bond, which is susceptible to hydrolysis.

Q1: What is the primary cause of degradation for this compound in an aqueous solution?

A1: The principal degradation pathway for this compound in solution is the hydrolysis of its secondary amide bond.[1][2][3] Amide bonds, while significantly more stable than ester bonds, can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.[4][5][6] This reaction breaks the molecule into two degradation products: succinic acid and 4-chloro-2-fluoroaniline. Maintaining the integrity of this amide linkage is the key to ensuring the compound's stability.

Q2: How does the pH of my solution affect the stability of the compound?

A2: The rate of amide hydrolysis is highly dependent on pH.[7] Extreme pH conditions, both acidic and basic, will significantly accelerate the degradation of the compound.[5][8][9]

  • Under Acidic Conditions (pH < 6): The carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[4][8]

  • Under Basic Conditions (pH > 8): The hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon.[4][8] This reaction is often driven to completion because the resulting carboxylic acid is deprotonated to a carboxylate, which is irreversible.[6]

The compound will exhibit its maximum stability in a neutral or near-neutral pH range (approximately pH 6.0-8.0), where the rates of both acid- and base-catalyzed hydrolysis are at their minimum.[7]

Q3: My compound's concentration is decreasing in my buffer over a few hours at room temperature. What is the most likely reason?

A3: A time-dependent loss of your compound at room temperature strongly suggests chemical degradation, with pH-catalyzed hydrolysis being the most probable cause. The reaction rate is dependent on temperature; heat can accelerate hydrolysis even in seemingly neutral solutions.[1][5] You should immediately verify the pH of your buffer and review your storage conditions.

Q4: Beyond pH and temperature, are there other factors I should consider for solution stability?

A4: Yes. While hydrolysis is the primary concern, other factors can contribute to degradation and should be controlled for, especially in long-term stability studies or when developing a formulation.[10][11]

  • Oxidation: Although the molecule does not have functional groups that are exceptionally prone to oxidation, it is a potential degradation pathway for many organic molecules and can be initiated by trace metal ions, light, or atmospheric oxygen.[1][12]

  • Photostability: Compounds with aromatic rings can be susceptible to photodegradation.[10] It is best practice to protect solutions from direct exposure to UV and high-intensity visible light by using amber vials or storing them in the dark.[1]

Section 2: Troubleshooting and Optimization Guide

This section provides a systematic approach to diagnosing and solving stability issues.

Initial Troubleshooting Workflow

If you suspect your compound is degrading, follow this logical workflow to identify the root cause.

G Start Instability Suspected (e.g., loss of potency, peak area decrease) Check_pH Step 1: Verify Solution pH Is pH between 6.0 and 8.0? Start->Check_pH Check_Temp Step 2: Review Storage Conditions Stored at <= 4°C? Protected from light? Check_pH->Check_Temp Yes Solution_pH Adjust pH to 6.0-8.0 using a stable, non-reactive buffer. Check_pH->Solution_pH No Check_Buffer Step 3: Examine Buffer/Solvent Any reactive components? (e.g., primary amines, strong nucleophiles) Check_Temp->Check_Buffer Yes Solution_Temp Store aliquots at -20°C or -80°C. Use amber vials. Thaw immediately before use. Check_Temp->Solution_Temp No Consider_Excipients Step 4: Consider Formulation Is degradation still observed? Check_Buffer->Consider_Excipients Yes Solution_Buffer Switch to an inert buffer system (e.g., Phosphate, HEPES). Check_Buffer->Solution_Buffer No Solution_Excipients Perform forced degradation to confirm pathway. Consider adding antioxidants (e.g., BHT) or chelators (e.g., EDTA) if oxidation is confirmed. Consider_Excipients->Solution_Excipients Yes End Stability Optimized Consider_Excipients->End No Solution_pH->Check_Temp Solution_Temp->Check_Buffer Solution_Buffer->Consider_Excipients Solution_Excipients->End

Caption: A logical workflow for troubleshooting compound stability issues.

Solutions for Enhancing Stability
1. pH Control and Buffer Selection

Proper pH control is the most critical factor in preventing hydrolysis. The goal is to maintain the solution pH within the 6.0 to 8.0 range.

Table 1: Recommended Buffer Systems for Near-Neutral pH

Buffer SystempKa (at 25°C)Buffering RangeComments
Phosphate (PBS) 7.21 (pKa2)6.2 - 8.2Widely used, physiologically relevant. Ensure high purity to avoid metal ion contamination.
HEPES 7.556.8 - 8.2Good buffering capacity in the physiological range. Generally considered inert.
MOPS 7.206.5 - 7.9Another "Good's" buffer, suitable for many biological assays.
Citrate 4.76 (pKa2), 6.40 (pKa3)4.8 - 7.4Use with caution. Citrate can chelate metal ions, which can be beneficial, but its buffering range extends into the acidic region where hydrolysis is faster.
2. Optimal Storage Conditions

Temperature directly accelerates chemical reactions, including hydrolysis.[1]

  • Long-Term Storage (> 1 week): Prepare concentrated stock solutions in an appropriate organic solvent (e.g., DMSO) and store them in tightly sealed vials at -20°C or -80°C.

  • Short-Term Storage / Working Solutions (< 1 week): Aqueous solutions should be stored at 2-8°C. Avoid repeated freeze-thaw cycles by storing the compound in single-use aliquots.

  • Light Protection: Always store solutions in amber vials or in the dark to prevent potential photodegradation.[1][10]

3. The Role of Excipients

In some cases, especially for formulation development, excipients can be used to enhance stability.[13][14]

  • Antioxidants: If oxidative degradation is identified (see Protocol 1), adding antioxidants like Butylated hydroxytoluene (BHT) or Vitamin E may be beneficial.

  • Chelating Agents: If metal-catalyzed oxidation or hydrolysis is a concern, adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions.

  • Hygroscopic Excipients: For solid formulations, hygroscopic (water-absorbing) excipients can protect the compound from moisture, thereby preventing hydrolysis in the solid state.[15]

Section 3: Key Experimental Protocols

To systematically investigate and solve stability issues, a structured experimental approach is necessary. Forced degradation studies are a cornerstone of this process.[10][12][16]

Protocol 1: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify degradation pathways and potential degradation products.[16][17]

Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, and photolytic stress.

Materials:

  • Compound stock solution (e.g., 1 mg/mL in Acetonitrile or DMSO)

  • 1 M HCl (Hydrochloric acid)

  • 1 M NaOH (Sodium hydroxide)

  • 30% H₂O₂ (Hydrogen peroxide)

  • HPLC system with a stability-indicating method (see Protocol 2)

  • pH meter

  • Photostability chamber (or light source compliant with ICH Q1B guidelines)

  • Amber and clear glass vials

Procedure:

  • Preparation: Dilute the stock solution into separate vials containing water or a neutral buffer to a final concentration of ~100 µg/mL. Prepare one vial for each stress condition and a control vial (stored at 4°C in the dark).

  • Acid Hydrolysis: To one vial, add 1 M HCl to achieve a final concentration of 0.1 M HCl.

  • Base Hydrolysis: To another vial, add 1 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Oxidation: To a third vial, add 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.

  • Thermal Stress: Place the acid, base, and oxidation vials, along with a separate 'thermal only' vial, in a water bath at 60°C.

  • Photolytic Stress: Place a separate vial of the compound in a clear glass vial inside a photostability chamber. Expose it to light as per ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control sample. Look for a decrease in the parent peak area and the appearance of new peaks (degradation products). Aim for 5-20% degradation to ensure that secondary degradation is minimized.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN/DMSO) Dilute Dilute to 100 µg/mL in Aqueous Buffer Stock->Dilute Acid Acidic (0.1M HCl, 60°C) Dilute->Acid Base Basic (0.1M NaOH, 60°C) Dilute->Base Oxidative Oxidative (3% H₂O₂, 60°C) Dilute->Oxidative Photo Photolytic (ICH Q1B Light) Dilute->Photo Thermal Thermal (Buffer, 60°C) Dilute->Thermal Control Control (Buffer, 4°C, Dark) Dilute->Control Sample Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sample Base->Sample Oxidative->Sample Photo->Sample Thermal->Sample Control->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize HPLC Analyze via Stability-Indicating HPLC Neutralize->HPLC Data Compare Degradant Peaks to Control HPLC->Data

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the active compound's concentration due to degradation.[18][19] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[19][20]

Objective: To develop a reverse-phase HPLC (RP-HPLC) method that separates the parent compound from all potential degradation products.

Starting Point Recommendations:

  • Column: C18, 2.1 or 4.6 mm ID, 50-150 mm length, < 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Detection: UV detector set to an absorbance maximum of the compound (e.g., 254 nm, or determined by UV scan).

  • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time of the parent compound and its degradation products.

  • Method Validation: Use the degraded samples from Protocol 1 to test the method. The goal is to achieve baseline resolution between the parent peak and all degradation peaks. Adjust the gradient slope, flow rate, and mobile phase composition to optimize separation.

Table 2: Example HPLC Gradient for Method Development

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0955
15.0595
17.0595
17.1955
20.0955

References

Technical Support Center: Mitigating Off-Target Effects of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid (Compound X)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you navigate and mitigate the potential off-target effects of the novel small molecule inhibitor, 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid, hereafter referred to as "Compound X." The principles and methodologies outlined here are broadly applicable for the characterization of any new chemical probe or potential therapeutic agent.

Introduction: The Challenge of Selectivity

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern when working with a new compound like Compound X?

A1: Off-target effects occur when a small molecule binds to and alters the function of proteins other than its intended biological target.[1] These unintended interactions are a major concern for several reasons:

  • Toxicity: Off-target binding can lead to cellular toxicity, which may be unrelated to the inhibition of the primary target.[1][5]

  • Lack of Translational Potential: If the desired therapeutic effect in preclinical models is due to off-target activities, the compound is likely to fail in clinical trials when these off-target effects do not translate to the desired outcome or cause unforeseen side effects.[1]

Q2: My biochemical assay shows that Compound X is a potent inhibitor of my target kinase, but the cellular assay results are much weaker. What could be the reason for this discrepancy?

A2: A significant difference between biochemical IC50 (potency in a purified system) and cellular EC50 (potency in a cellular context) is a common issue.[6][7][8][9] Several factors can contribute to this:

  • Cellular Permeability: Compound X may have poor membrane permeability, preventing it from reaching its intracellular target at sufficient concentrations.[7]

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.[7]

  • High Intracellular ATP Concentration: In biochemical kinase assays, ATP concentrations are often at or below the Km value. In a cellular environment, ATP concentrations are much higher (millimolar range), which can lead to competition and a rightward shift in the potency of ATP-competitive inhibitors like many kinase inhibitors.

  • Compound Stability and Metabolism: Compound X may be unstable in the cellular environment or rapidly metabolized into inactive forms.

  • Plasma Protein Binding: In the presence of serum in cell culture media, the compound may bind to proteins, reducing its free concentration available to engage the target.

Q3: I'm observing significant cytotoxicity in my cell-based assays at concentrations where I expect to see on-target effects. How can I determine if this is an on-target or off-target phenomenon?

A3: Distinguishing between on-target and off-target toxicity is crucial. Here's a systematic approach:

  • Use an Inactive Control: Synthesize or obtain a close structural analog of Compound X that is inactive against the primary target. If this inactive analog does not cause cytotoxicity at similar concentrations, it suggests the toxicity is likely on-target.[10]

  • Orthogonal Chemical Probes: Test other potent and selective inhibitors of the same target that have a different chemical scaffold. If these also induce a similar cytotoxic phenotype, it strengthens the case for on-target toxicity.[10]

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target.[11][12][13][14] If this genetic perturbation phenocopies the cytotoxicity observed with Compound X, it strongly supports an on-target effect.

  • Dose-Response Analysis: Carefully analyze the dose-response curves for both target inhibition and cytotoxicity. A large window between the IC50 for target inhibition and the CC50 (cytotoxic concentration 50%) suggests off-target toxicity.

Q4: How can I proactively identify the potential off-targets of Compound X?

A4: A multi-pronged strategy is the most effective way to identify potential off-targets:

  • In Silico Profiling: Computational methods can predict potential off-target interactions based on the structure of Compound X and its similarity to ligands of known proteins.[15]

  • Biochemical Profiling (Kinome Scanning): This is a gold-standard method for kinase inhibitors. Test Compound X against a large panel of purified kinases to determine its selectivity profile.[6][16][17][18][19] This provides quantitative data (IC50 or Kd values) against a broad range of kinases.

  • Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify proteins from cell lysates that bind to an immobilized version of Compound X.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in the thermal stability of proteins upon ligand binding.[20]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Phenotype in Cellular Assays
  • Problem: The observed cellular phenotype does not align with the known biological function of the intended target.

  • Possible Cause: The phenotype may be driven by an off-target effect.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Use a cellular target engagement assay (e.g., CETSA or a target-specific biomarker assay) to verify that Compound X is binding to its intended target in your cellular model at the concentrations used.[20][21][22][23]

    • Perform a Kinome-wide Selectivity Screen: This is essential for identifying other kinases that your compound inhibits.[1][16]

    • Utilize Genetic Approaches: Compare the phenotype induced by Compound X with that of siRNA or CRISPR-Cas9 mediated knockdown/knockout of the intended target.[11][12][14][24][25] A discrepancy in phenotypes strongly suggests off-target effects.

Issue 2: High Background or False Positives in Screening Assays
  • Problem: Compound X shows activity in an assay that is independent of the biological target.

  • Possible Cause: Interference with the assay technology.

  • Troubleshooting Steps:

    • Run Counter-Screens: Design a counter-screen that omits the target protein but retains all other assay components.[19] For example, in a luciferase-based reporter assay, test for direct inhibition of the luciferase enzyme.

    • Check for Compound Autofluorescence: If using a fluorescence-based readout, measure the intrinsic fluorescence of Compound X at the excitation and emission wavelengths of the assay.

    • Assess for Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. This can often be mitigated by including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

Issue 3: Unexpected Cytotoxicity in Control Cell Lines
  • Problem: Even vehicle-treated control cells are showing signs of poor health or death.

  • Possible Cause: Issues with the experimental setup rather than the compound itself.

  • Troubleshooting Steps:

    • Vehicle Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to your cells. Run a vehicle-only toxicity curve.[5]

    • Contamination: Routinely test cell cultures for mycoplasma and other microbial contaminants.[5][26]

    • Reagent Quality: Variations in media, serum, or other reagents can impact cell viability. Test new lots of reagents on a small scale before using them in critical experiments.[5][26]

    • Assay Interference: Some cytotoxicity assays can be prone to artifacts. For example, compounds that are reducing agents can interfere with MTT assays.[27] Consider using an orthogonal cytotoxicity assay (e.g., measuring ATP content with CellTiter-Glo®).[28][29]

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of Compound X against a broad panel of kinases.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Create a series of dilutions in DMSO to be used for the kinase assays.

  • Kinase Panel Selection: Choose a commercial service that offers a large kinase panel (e.g., >300 kinases).

  • Assay Execution (Example using a luminescence-based assay): a. In a multi-well plate, add the kinase, a suitable substrate, and the kinase reaction buffer. b. Add Compound X at various concentrations (typically a 10-point dose-response). Include a DMSO-only control. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity). Luminescence is a common readout.[1]

  • Data Analysis: a. Plot the percentage of kinase activity against the log concentration of Compound X. b. Fit the data to a dose-response curve to determine the IC50 value for each kinase. c. Calculate a selectivity score (e.g., S-score) to quantify the overall selectivity.[16][18][19]

Protocol 2: Validating On-Target Effects using CRISPR-Cas9 Knockout

This protocol outlines a workflow to compare the phenotype of Compound X treatment with the genetic knockout of its intended target.

  • gRNA Design and Cloning: Design and clone two to three independent guide RNAs (gRNAs) targeting exons of the target gene into a suitable Cas9 expression vector.

  • Cell Line Transduction/Transfection: Introduce the Cas9/gRNA constructs into your cell line of interest.

  • Clonal Selection and Validation: a. Select single-cell clones. b. Expand the clones and screen for target protein knockout by Western blot or qPCR. c. Sequence the genomic DNA of knockout clones to confirm the presence of frameshift mutations.

  • Phenotypic Analysis: a. Treat the parental (wild-type) cell line with a dose-response of Compound X. b. Culture the validated knockout clones under the same conditions. c. Compare the phenotype of interest (e.g., cell proliferation, apoptosis, biomarker expression) between the Compound X-treated parental cells and the knockout cells.

  • Interpretation: If the phenotype of the knockout cells closely matches that of the parental cells treated with Compound X, this provides strong evidence for an on-target effect.

Data Presentation

Table 1: Interpreting Kinase Selectivity Data for Compound X

MetricDefinitionInterpretation for High-Quality Probe
IC50 (On-Target) Concentration for 50% inhibition of the primary target.Potent (typically < 100 nM).
Selectivity Score (S-score) A quantitative measure of selectivity based on the number of off-targets at a given concentration threshold.A lower S-score indicates higher selectivity.
Number of Off-Targets Number of kinases inhibited by >50% at a specific concentration (e.g., 1 µM).Ideally, very few or no off-targets at a concentration 10-100 fold above the on-target IC50.

Table 2: Troubleshooting Discrepancies Between Biochemical and Cellular Assays

ObservationPotential CauseSuggested Action
Biochemical IC50 << Cellular EC50 Poor cell permeability, efflux, high intracellular ATP.Perform cell permeability assays; test in the presence of efflux pump inhibitors; use a cell-based target engagement assay.[7]
Cellular EC50 << Biochemical IC50 Compound is metabolized to a more active form; indirect mechanism of action in cells.Perform metabolite identification studies; investigate downstream signaling pathways.
Cytotoxicity at active concentrations On-target toxicity or off-target toxicity.Compare with inactive controls and orthogonal probes; use genetic knockdown/knockout to validate the on-target phenotype.[10]

Visualizations

G cluster_0 Initial Characterization cluster_1 Troubleshooting Discrepancies cluster_2 Definitive Target Validation Biochem_Assay Biochemical Assay (IC50) Cell_Assay Cell-Based Assay (EC50) Biochem_Assay->Cell_Assay Compare Potency Discrepancy IC50 ≠ EC50 or Unexpected Phenotype Cell_Assay->Discrepancy Cell_Perm Assess Cell Permeability Discrepancy->Cell_Perm Target_Engage Confirm Target Engagement (e.g., CETSA) Discrepancy->Target_Engage Selectivity_Profile Kinome Selectivity Screening Discrepancy->Selectivity_Profile Genetic_Validation Genetic Validation Target_Engage->Genetic_Validation Selectivity_Profile->Genetic_Validation CRISPR CRISPR/Cas9 KO Genetic_Validation->CRISPR siRNA siRNA Knockdown Genetic_Validation->siRNA Phenotype_Compare Compare Phenotypes: Chemical vs. Genetic CRISPR->Phenotype_Compare siRNA->Phenotype_Compare Conclusion Confident On-Target Phenotype Assignment Phenotype_Compare->Conclusion

Caption: Workflow for validating on-target effects of Compound X.

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway CompoundX Compound X Treatment OnTarget Target Kinase CompoundX->OnTarget OffTarget Off-Target Kinase CompoundX->OffTarget OnTarget_Substrate Substrate OnTarget->OnTarget_Substrate Inhibits Phosphorylation OnTarget_Effect Expected Phenotype OnTarget_Substrate->OnTarget_Effect OffTarget_Substrate Substrate OffTarget->OffTarget_Substrate Inhibits Phosphorylation OffTarget_Effect Unintended Phenotype OffTarget_Substrate->OffTarget_Effect

Caption: On-target vs. potential off-target activity of Compound X.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid: A Putative Kynurenine-3-Monooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and comparative analysis of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid, a novel compound with potential therapeutic applications. By examining its hypothesized mechanism of action and comparing its potential bioactivity with established alternatives, this document serves as a valuable resource for researchers and professionals in drug development and neuroscience.

Introduction: Targeting the Kynurenine Pathway in Neurodegenerative Diseases

The kynurenine pathway (KP) is the primary metabolic route for tryptophan degradation in mammals.[1] Under normal physiological conditions, this pathway is crucial for generating cellular energy. However, its dysregulation, particularly under inflammatory conditions, has been implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's and Huntington's diseases.[1][2][3] A key enzyme in this pathway is Kynurenine-3-monooxygenase (KMO), which catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK).[4][5]

Inhibition of KMO has emerged as a promising therapeutic strategy.[6] By blocking KMO, the metabolic flux of the kynurenine pathway is shifted away from the production of neurotoxic metabolites, such as 3-HK and quinolinic acid, and towards the formation of the neuroprotective kynurenic acid (KYNA).[5][6][7] This modulation of the KP can potentially mitigate neuronal damage and slow disease progression.[5]

This compound is a small molecule with structural similarities to known KMO inhibitors. This guide outlines a systematic approach to validate its bioactivity as a KMO inhibitor and compares its potential efficacy against established compounds in the field.

The Kynurenine Pathway and the Role of KMO

The following diagram illustrates the pivotal position of KMO in the kynurenine pathway and the therapeutic rationale for its inhibition.

Kynurenine Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO Inhibition Point KAT KAT Kynurenine->KAT 3-Hydroxykynurenine 3-Hydroxykynurenine KMO->3-Hydroxykynurenine Quinolinic Acid Quinolinic Acid 3-Hydroxykynurenine->Quinolinic Acid Neurotoxicity Neurotoxicity Quinolinic Acid->Neurotoxicity KYNA Kynurenic Acid Neuroprotection Neuroprotection KYNA->Neuroprotection KAT->KYNA Experimental Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Evaluation Enzyme_Inhibition_Assay Enzyme Inhibition Assay (Recombinant KMO) Determine_IC50 Determine IC50 Enzyme_Inhibition_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (e.g., Microglia) Assess_Metabolite_Levels Assess Kynurenine Pathway Metabolite Levels (LC-MS) Cell_Based_Assay->Assess_Metabolite_Levels Determine_IC50->Cell_Based_Assay Pharmacokinetics Pharmacokinetic Studies (Brain Penetrance) Assess_Metabolite_Levels->Pharmacokinetics Animal_Model Efficacy in Animal Model of Neurodegeneration Pharmacokinetics->Animal_Model Behavioral_Tests Behavioral Tests Animal_Model->Behavioral_Tests Biochemical_Analysis Post-mortem Brain Biochemical Analysis Animal_Model->Biochemical_Analysis

References

A Comparative Guide to 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic Acid and Its Analogs: Structure, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 4-oxo-4-(phenylamino)butanoic acid, or succinanilic acid, scaffold is a versatile backbone in medicinal chemistry, giving rise to compounds with a wide spectrum of biological activities. This guide focuses on 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid, a specific derivative for which public data is limited. By conducting a comparative analysis of its structural analogs with known biological profiles, we aim to infer its potential therapeutic applications and provide a framework for future research. This document synthesizes structural data, outlines robust synthetic protocols, and compares known biological activities to build a predictive profile for the title compound, offering valuable insights for researchers in drug discovery and development.

Structural and Physicochemical Analysis

The physicochemical properties of a compound are foundational to its pharmacokinetic and pharmacodynamic profile. The title compound, this compound, is characterized by a succinanilic acid core with a dichlorofluorophenyl substituent. This substitution pattern is critical, as halogen atoms can significantly modulate properties like lipophilicity, metabolic stability, and binding affinity through halogen bonding.

To contextualize these features, we will compare it with three key analogs:

  • Comparator A (Minimal Structural Change): 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid, which lacks the chloro substituent.[1]

  • Comparator B (Alternative Halogenation): 4-((4-Bromophenyl)amino)-4-oxobutanoic acid, which replaces the chloro- and fluoro- groups with a single bromo- group, offering a different halogen bonding profile and lipophilicity.[2]

  • Comparator C (Cyclized Analog): N-(4-Chlorophenyl)succinimide, a cyclized derivative that restricts conformational flexibility and is known to exhibit distinct biological activities.[3][4]

Table 1: Comparative Physicochemical Properties

PropertyThis compoundComparator A: 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acidComparator B: 4-((4-Bromophenyl)amino)-4-oxobutanoic acidComparator C: N-(4-Chlorophenyl)succinimide
Molecular Formula C₁₀H₉ClFNO₃C₁₀H₁₀FNO₃[1]C₁₀H₁₀BrNO₃[2]C₁₀H₈ClNO₂
Molecular Weight 245.63 g/mol 211.17 g/mol [1]272.08 g/mol 210.63 g/mol
Structure
alt text
alt text
alt text
alt text
Inferred Polarity HighHighHighModerate
Key Structural Feature Open-chain, CF & C-Cl bondsOpen-chain, C-F bondOpen-chain, C-Br bondCyclic imide

Structural studies on the close analog, 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid, reveal that these molecules form centrosymmetric dimers in the solid state through intermolecular hydrogen bonding between their carboxylic acid groups.[1] This dimerization is a common feature of carboxylic acids and influences solubility and crystal packing. The dihedral angle between the aromatic ring and the carboxylic acid group is approximately 58.87°, indicating a non-planar conformation that can impact receptor binding.[1] It is highly probable that the title compound adopts a similar dimeric structure and conformation.

General Synthesis Workflow: Amidation of Succinic Anhydride

The synthesis of succinanilic acid derivatives is typically a straightforward and high-yielding process. The most common and efficient method involves the nucleophilic acyl substitution reaction between a substituted aniline and succinic anhydride. The rationale for this approach is the high reactivity of the anhydride electrophile and the nucleophilicity of the aniline's amino group.

G cluster_reactants Reactants cluster_process Process cluster_product Product & Purification Aniline Substituted Aniline (e.g., 4-Chloro-2-fluoroaniline) Reaction Reaction Vessel (Glacial Acetic Acid, Reflux) Aniline->Reaction Nucleophile Succinic Succinic Anhydride Succinic->Reaction Electrophile Precipitate Crude Product (Precipitates upon cooling) Reaction->Precipitate Cooling Purify Filtration & Washing (Cold Water/Solvent) Precipitate->Purify Final Purified Succinanilic Acid Derivative Purify->Final

Caption: General workflow for the synthesis of succinanilic acid derivatives.

Experimental Protocol: Synthesis of 4-((4-Bromophenyl)amino)-4-oxobutanoic acid

This protocol is adapted from established methods for related compounds and serves as a reliable template for synthesizing the title compound by substituting 4-bromoaniline with 4-chloro-2-fluoroaniline.[2]

Objective: To synthesize a succinanilic acid derivative via amidation.

Materials:

  • Succinic anhydride (1.0 equivalent)

  • 4-Bromoaniline (1.0 equivalent)

  • Glacial Acetic Acid (solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir plate and magnetic stir bar

  • Filtration apparatus (Büchner funnel)

  • Cold deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve succinic anhydride (1.0 eq) and 4-bromoaniline (1.0 eq) in a minimal amount of glacial acetic acid. The choice of glacial acetic acid is strategic; it is an excellent solvent for both reactants and its acidic nature can protonate the carbonyl of the anhydride, further enhancing its electrophilicity without deactivating the aniline nucleophile.

  • Heating: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the reaction mixture to reflux (approximately 118-120°C) with continuous stirring.

  • Reaction Monitoring: Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The product, being less soluble in cold acetic acid than the reactants, will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the filtered solid generously with cold water to remove any residual acetic acid and unreacted starting materials.

  • Drying: Dry the purified product under vacuum to yield the final 4-((4-bromophenyl)amino)-4-oxobutanoic acid as a solid.

Self-Validation: The purity of the final compound can be confirmed by measuring its melting point, which should be sharp, and through spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm the expected chemical structure.

Comparative Biological Activity and Inferred Potential

While direct experimental data for this compound is scarce, the biological activities of its analogs provide a strong basis for inferring its potential therapeutic profile. The succinimide and succinanilic acid scaffolds are known to interact with a variety of biological targets.

Enzyme Inhibition: A Prominent Activity

Many derivatives of this scaffold function as enzyme inhibitors.

  • Acetylcholinesterase (AChE) Inhibition: The cyclized analogs, specifically succinimide derivatives, have been identified as competitive inhibitors of AChE.[3][5][6] Although generally less potent than standards like donepezil, they show inhibitory activity.[3] The open-chain structure of the title compound possesses greater conformational flexibility, which could either be detrimental to binding within the rigid active site of AChE or allow it to adopt a novel binding pose.

  • TNF-alpha Converting Enzyme (TACE) Inhibition: Rational drug design has led to the identification of cyclic succinate derivatives as potent TACE inhibitors, with IC₅₀ values in the nanomolar range.[7] TACE is a critical enzyme in the inflammatory pathway, making its inhibitors potential anti-inflammatory agents.

  • Histone Deacetylase (HDAC) Inhibition: Related butenoic acid derivatives have been identified as novel HDAC inhibitors with anti-tumorigenic properties.[8]

Table 2: Biological Activities of Structurally Related Compounds

Compound ClassTarget Enzyme/ReceptorReported ActivityPotency (IC₅₀ / Kᵢ)Reference
N-Aryl SuccinimidesAcetylcholinesterase (AChE)Competitive InhibitionIC₅₀: ~29,000 µM[3]
Cyclic Succinate DerivativesTACEInhibitionIC₅₀: 8 nM[7]
Phenylbutenoic AcidsHDACInhibitionMicromolar concentrations[8]
Indolinyl Butanoic AcidsS1P₁ ReceptorAgonismNot specified[9]
Inferred Structure-Activity Relationships (SAR)

Based on the available data, we can infer key structure-activity relationships that are likely relevant to the title compound.

SAR cluster_core Core Scaffold cluster_mods Structural Modifications cluster_activity Resulting Biological Activity Core 4-Oxo-4-(phenylamino) butanoic Acid Cyclization Cyclization (Succinimide Formation) Core->Cyclization ArylSub Aryl Substitution (Halogens, etc.) Core->ArylSub ChainMod Chain Modification (e.g., Unsaturation) Core->ChainMod AChE AChE Inhibition Cyclization->AChE Leads to TACE TACE Inhibition Cyclization->TACE Can lead to Other Modulated Potency & Selectivity ArylSub->Other Crucial for HDAC HDAC Inhibition ChainMod->HDAC Can enable

Caption: Inferred Structure-Activity Relationships for the succinanilic acid scaffold.

The nature and position of substituents on the phenyl ring are critical for activity and selectivity.[6] The presence of electron-withdrawing groups like chlorine and fluorine on the title compound likely influences its electronic distribution and ability to form specific interactions (e.g., halogen bonds) with target proteins, a common strategy for enhancing binding affinity.

Proposed Experimental Validation Workflow

To characterize the biological activity of this compound, a systematic screening cascade is proposed.

G Start Compound Synthesis & Purification Primary Primary Screening: Broad Enzyme Panel (e.g., AChE, TACE, HDAC) Start->Primary Hit Hit Identification (Activity > Threshold) Primary->Hit Hit->Primary Inactive Secondary Secondary Assay: Dose-Response & IC₅₀ Determination Hit->Secondary Active Mechanism Mechanism of Action Studies (e.g., Enzyme Kinetics) Secondary->Mechanism Lead Lead Candidate Mechanism->Lead

Caption: Proposed experimental screening cascade for activity validation.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Given the activity of its cyclic analogs, a logical first step is to screen for AChE inhibition. This protocol describes a robust and widely used colorimetric assay.

Principle: The activity of AChE is measured by monitoring the hydrolysis of acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) (substrate)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (dissolved in DMSO or buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • 140 µL of phosphate buffer (pH 8.0)

    • 20 µL of the test compound solution at various concentrations.

    • 20 µL of DTNB solution.

  • Pre-incubation: Mix and pre-incubate the plate at 37°C for 15 minutes.

  • Enzyme Addition: Add 10 µL of the AChE solution to each well to start the reaction.

  • Substrate Addition: Immediately following the enzyme, add 10 µL of the ATCI substrate solution to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. The percent inhibition is calculated as: [(V_control - V_inhibitor) / V_control] * 100. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

While this compound remains an under-characterized molecule, a comparative analysis of its structural analogs provides a compelling rationale for its investigation as a potential bioactive agent. The succinanilic acid core is a privileged scaffold in medicinal chemistry, and the specific halogenation pattern of the title compound suggests it has been designed to optimize pharmacokinetic properties and target affinity.

Based on this analysis, its most probable activities lie in enzyme inhibition , potentially targeting proteases involved in inflammation (like TACE) or cholinesterases. Future research should focus on the proposed experimental workflow: synthesis, purification, and screening against a diverse panel of enzymes. A subsequent medicinal chemistry campaign could then explore the structure-activity relationship of the aryl ring substitutions to optimize potency and selectivity, paving the way for the development of novel therapeutic agents.

References

A Technical Guide to the Synthesis and Cross-Validation of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid as a Potential Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide is structured to provide a comprehensive framework for the evaluation of the title compound, a novel N-aryl succinamic acid. Given the structural similarities to known succinate dehydrogenase inhibitors (SDHIs), this document will focus on its potential as such. While specific experimental data for this exact molecule is not publicly available, this guide will provide detailed, validated protocols for its synthesis and evaluation, alongside a comparative analysis with established SDHI fungicides.

Introduction: The Rationale for Investigating Novel N-Aryl Succinamic Acids

Succinate dehydrogenase (SDH), a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, has emerged as a critical target for the development of fungicides. SDHIs disrupt cellular respiration in pathogenic fungi, leading to growth inhibition and cell death. The N-aryl succinamic acid scaffold represents a promising starting point for the design of novel SDHIs due to its synthetic accessibility and the potential for diverse substitutions on the aromatic ring to modulate activity and selectivity.

The title compound, 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid, incorporates a 4-chloro-2-fluoroaniline moiety. The halogen substitutions on the phenyl ring are of particular interest as they can significantly influence the compound's lipophilicity, electronic properties, and binding affinity to the target enzyme. This guide will outline the necessary steps to synthesize this compound and evaluate its potential as a novel SDHI.

Synthesis and Characterization

The synthesis of N-aryl succinamic acids is a well-established process, typically involving the acylation of an aromatic amine with succinic anhydride. This reaction is generally high-yielding and proceeds under mild conditions.

Proposed Synthetic Workflow

succinic_anhydride Succinic Anhydride product This compound succinic_anhydride->product Reaction aniline 4-Chloro-2-fluoroaniline aniline->product solvent Solvent (e.g., Dichloromethane, THF, or Acetic Acid) solvent->product purification Purification (Recrystallization or Column Chromatography) product->purification characterization Characterization (NMR, IR, MS, Elemental Analysis) purification->characterization

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-chloro-2-fluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or glacial acetic acid, add succinic anhydride (1.05 eq) portion-wise at room temperature with stirring.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using an appropriate mobile phase (e.g., ethyl acetate/hexanes). The disappearance of the starting amine is a key indicator of reaction completion.

  • Workup: Upon completion, if a precipitate has formed, it can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether or hexanes), and dried under vacuum. If no precipitate forms, the solvent can be removed in vacuo, and the resulting crude product can be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carboxylic acid O-H, amide N-H, and carbonyl C=O stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Elemental Analysis: To confirm the elemental composition.

Cross-Validation: Evaluating Biological Activity

The primary hypothesis is that this compound will exhibit inhibitory activity against succinate dehydrogenase. To test this, a series of in vitro and whole-organism assays can be performed.

In Vitro Enzyme Inhibition Assay

The inhibitory potential of the synthesized compound against SDH can be quantified by determining its half-maximal inhibitory concentration (IC50) using a well-established spectrophotometric assay.

isolate_mito Isolate Mitochondria (e.g., from bovine heart or fungal source) reaction_setup Set up Reaction in Cuvette: Buffer, Succinate, DCPIP, PMS, Test Compound isolate_mito->reaction_setup prepare_reagents Prepare Reagents: - Phosphate Buffer - Succinate (Substrate) - DCPIP (Electron Acceptor) - PMS (Electron Carrier) - Test Compound dilutions prepare_reagents->reaction_setup spectro Measure Absorbance at 600 nm (Kinetic) reaction_setup->spectro calc_inhibition Calculate % Inhibition spectro->calc_inhibition ic50 Determine IC50 Value calc_inhibition->ic50

Caption: Workflow for determining the IC50 of an SDH inhibitor.

This protocol is adapted from standard methods for measuring SDH activity.[1]

  • Mitochondria Isolation: Isolate mitochondria from a suitable source, such as bovine heart or a relevant fungal species, using differential centrifugation.

  • Reaction Mixture: In a 96-well plate or spectrophotometer cuvette, prepare a reaction mixture containing:

    • 100 mM Potassium Phosphate Buffer (pH 7.4)

    • 50 mM Sodium Succinate

    • 50 µM 2,6-dichlorophenolindophenol (DCPIP)

    • 1 mM Phenazine methosulfate (PMS)

    • Varying concentrations of the test compound (dissolved in a suitable solvent like DMSO).

  • Initiate Reaction: Add the mitochondrial suspension to the reaction mixture to initiate the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time at a constant temperature (e.g., 30°C). The rate of DCPIP reduction is proportional to SDH activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (without inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Antifungal Activity Assays

To assess the potential of this compound as a fungicide, its efficacy against a panel of pathogenic fungi should be evaluated.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This can be determined using broth microdilution or agar dilution methods according to established standards (e.g., CLSI guidelines).

The effect of the compound on fungal spore germination can be assessed by incubating fungal spores in the presence of varying concentrations of the compound and observing the germination rate under a microscope.

Comparative Analysis with Commercial SDHI Fungicides

To contextualize the potential of this compound, its (hypothetical) biological activity should be compared with that of commercially successful SDHI fungicides.

Compound Chemical Class Mode of Action Reported Target Fungi Key Structural Features
This compound N-Aryl Succinamic AcidPutative SDH InhibitorTo be determinedChloro and fluoro substitutions on the phenyl ring.
Boscalid Pyridine-carboxamideSDH InhibitorBotrytis cinerea, Alternaria spp., Sclerotinia spp.Dichlorophenyl and chloropyridine moieties.
Fluopyram Pyridinyl-ethyl-benzamideSDH InhibitorBotrytis cinerea, Sclerotinia spp., Powdery MildewTrifluoromethylphenyl and chloropyridinyl groups.
Penthiopyrad Pyrazole-carboxamideSDH InhibitorRhizoctonia solani, Botrytis cinereaThiazolyl and dichlorophenyl groups.

This table presents a framework for comparison. The data for the title compound is hypothetical and would be populated upon experimental validation.

Structure-Activity Relationship (SAR) Insights

Conclusion and Future Directions

This guide has outlined a systematic approach for the synthesis and cross-validation of this compound as a potential succinate dehydrogenase inhibitor. The provided protocols offer a robust framework for obtaining reliable experimental data. Should this compound exhibit promising in vitro and antifungal activity, further studies would be warranted, including:

  • Broad-spectrum antifungal screening: Testing against a wider range of plant pathogenic fungi.

  • Mode of action studies: To confirm that the antifungal activity is indeed due to the inhibition of succinate dehydrogenase.

  • In vivo efficacy studies: Evaluating the compound's performance in protecting plants from fungal infections under greenhouse and field conditions.

  • Toxicity and ecotoxicity studies: To assess the safety profile of the compound.

By following the methodologies described herein, researchers can effectively evaluate the potential of this compound and other novel N-aryl succinamic acids as next-generation fungicides.

References

A Comparative Guide to the Efficacy of Succinate Dehydrogenase Inhibitors: Evaluating 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid in Context

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the efficacy of various succinate dehydrogenase inhibitors (SDHIs), with a focus on contextualizing the potential performance of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid. Due to the limited direct experimental data on this specific molecule, this document leverages structure-activity relationships and data from analogous compounds to position it within the broader landscape of well-characterized SDHIs.

Introduction to Succinate Dehydrogenase (SDH) as a Therapeutic and Agrochemical Target

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It holds a unique position in cellular metabolism as it is the only enzyme that participates in both the citric acid (TCA) cycle and the electron transport chain (ETC)[1][2]. In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. In the ETC, it transfers electrons from succinate to the ubiquinone (Q) pool, contributing to ATP synthesis via oxidative phosphorylation[1].

This dual functionality makes SDH an essential enzyme for cellular respiration and energy production in all organisms with mitochondria[3]. Consequently, the inhibition of SDH can lead to a disruption of cellular energy production, making it an attractive target for the development of fungicides in agriculture and potential therapeutic agents for diseases like cancer[4][5].

Mechanism of Action of Succinate Dehydrogenase Inhibitors

SDH inhibitors can be broadly categorized into two main classes based on their binding site within the enzyme complex[2]:

  • Succinate-binding site (Q-site) inhibitors: These inhibitors are typically structural analogs of the natural substrate, succinate. They competitively bind to the active site on the SDHA subunit, preventing the oxidation of succinate to fumarate. The classic example of this class is malonate[6][7].

  • Ubiquinone-binding site (Qp-site) inhibitors: This class of inhibitors binds to the ubiquinone reduction site, which is a pocket formed by the SDHB, SDHC, and SDHD subunits[8]. By occupying this site, they block the transfer of electrons to ubiquinone, thereby inhibiting the ETC[1]. The majority of commercially successful SDHI fungicides, including carboxin and other carboxamides, belong to this class[1][9].

Based on its chemical structure, This compound contains a carboxamide-like linkage and a substituted phenyl ring, which are characteristic features of ubiquinone-binding site inhibitors. Therefore, it is hypothesized to function through this mechanism.

cluster_TCA Citric Acid (TCA) Cycle cluster_ETC Electron Transport Chain (ETC) Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Oxidation Fumarate Fumarate Ubiquinone Ubiquinone (Q) Ubiquinone->SDH Reduction Ubiquinol Ubiquinol (QH2) Complex III Complex III Ubiquinol->Complex III Electrons to ETC SDH->Fumarate SDH->Ubiquinol Malonate Malonate (Succinate-site Inhibitor) Malonate->SDH Competitively Inhibits Succinate Binding Carboxin Carboxin / Putative Target of 4-[(4-..)]-4-oxobutanoic acid (Ubiquinone-site Inhibitor) Carboxin->SDH Inhibits Ubiquinone Binding

Caption: Mechanism of Succinate Dehydrogenase and Sites of Inhibition.

Comparative Efficacy of SDH Inhibitors

The efficacy of SDH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). Lower values indicate higher potency. The following table summarizes the reported efficacy of several well-characterized SDHIs against various fungal pathogens and in different assay systems.

InhibitorClassTarget Organism/SystemEfficacy (IC50 / EC50)Reference
Malonate Succinate-siteIn vitro enzyme assaysVaries with substrate concentration[10][11]
Carboxin Ubiquinone-siteUstilago maydis-[1][12]
Boscalid Ubiquinone-siteHomo sapiens SDH4.8 µM (IC50)[13]
Fluxapyroxad Ubiquinone-siteRhizoctonia solani0.0237 mg/L (EC50)[14]
Benzovindiflupyr Ubiquinone-siteColletotrichum gloeosporioides0.08 to 1.11 µg/ml (EC50)[15][16]
Penthiopyrad Ubiquinone-siteColletotrichum gloeosporioides0.45 to 3.17 µg/ml (EC50)[15][16]
Compound A12 Ubiquinone-siteRhizoctonia solani SDH3.58 µM (IC50)[14]
Compound A16 Ubiquinone-siteRhizoctonia solani SDH2.22 µM (IC50)[14]
(S)-5f Ubiquinone-siteBotrytis cinerea0.48 µM (EC50)[17]

Note: The efficacy of this compound is not yet publicly documented and would require experimental determination.

Experimental Protocols for Assessing SDH Inhibition

The evaluation of novel SDH inhibitors requires robust and reproducible experimental protocols. Below are outlines for both in vitro and in vivo assessment.

In Vitro Succinate Dehydrogenase Activity Assay (Colorimetric)

This protocol is adapted from standard methodologies for measuring SDH activity in isolated mitochondria or cell/tissue extracts[18][19].

Principle: The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of color change is proportional to the SDH activity[20][21].

cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_measure Measurement and Analysis A Isolate Mitochondria or Prepare Cell/Tissue Lysate B Determine Protein Concentration A->B D Add Sample to 96-well Plate B->D C Prepare Reaction Mix: - Assay Buffer - DCPIP (Probe) - Succinate (Substrate) F Add Reaction Mix to Initiate C->F E Add Inhibitor (e.g., 4-[(4-..)]-4-oxobutanoic acid) at Various Concentrations D->E E->F G Measure Absorbance at 600 nm in Kinetic Mode (e.g., every 5 min) F->G H Calculate Rate of DCPIP Reduction G->H I Plot % Inhibition vs. Inhibitor Concentration H->I J Determine IC50 Value I->J

References

comparative analysis of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored in medicinal chemistry, N-aryl amide derivatives, including the succinamic acid class, have emerged as a promising avenue for the development of potent anticancer compounds. This guide provides a comprehensive comparative analysis of a series of N-aryl amide derivatives, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies underpinning their evaluation. Our focus is to furnish researchers, scientists, and drug development professionals with a technically robust and insightful resource to navigate the complexities of this compound class.

The Rationale for N-Aryl Amides in Oncology

The N-aryl amide moiety represents a versatile pharmacophore capable of engaging in various non-covalent interactions with biological targets, such as hydrogen bonding and hydrophobic interactions. This structural motif is present in numerous clinically approved drugs and investigational compounds. The core concept behind the exploration of derivatives of compounds like 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid lies in the systematic modification of the aryl ring and other parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties. The substituents on the phenyl ring, in particular, can profoundly influence the electronic and steric properties of the molecule, thereby modulating its interaction with target proteins and ultimately its cytotoxic effects on cancer cells.

Synthesis of N-Aryl Succinamic Acid Derivatives: A General Approach

The synthesis of N-aryl succinamic acids, a subclass of N-aryl amides, is generally achieved through a straightforward and efficient acylation reaction. The typical synthetic route involves the reaction of a substituted aniline with succinic anhydride. This reaction is often carried out in a suitable solvent such as glacial acetic acid or an aprotic solvent at room temperature or with gentle heating.

The general workflow for this synthesis is depicted below:

G cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification Aniline Substituted Aniline (e.g., 4-Chloro-2-fluoroaniline) Reaction Acylation Reaction (Solvent, e.g., Glacial Acetic Acid) Aniline->Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction Precipitate Crude N-Aryl Succinamic Acid (Precipitate) Reaction->Precipitate Stirring & Precipitation Purification Filtration & Washing (e.g., with Dilute HCl and Water) Precipitate->Purification FinalProduct Purified N-Aryl Succinamic Acid Derivative Purification->FinalProduct

Figure 1: Generalized synthetic workflow for N-Aryl Succinamic Acid derivatives.

This method is advantageous due to the ready availability of a wide variety of substituted anilines and the relatively simple reaction conditions, making it amenable to the generation of a library of derivatives for SAR studies.

Comparative Analysis of Anticancer Activity: A Case Study

To illustrate the principles of structure-activity relationships within the N-aryl amide class, we will analyze the findings from a study by Pawar et al. on a series of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives, which share the core N-aryl amide feature with succinamic acids.[1] The in vitro anticancer activity of these compounds was evaluated against a panel of human cancer cell lines, including A549 (Lung), HeLa (Cervical), MCF-7 (Breast), and Du-145 (Prostate).[1] The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting biological function, was determined for each derivative.

Compound IDR (Substitution on N-phenyl ring)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)MCF-7 (Breast) IC50 (µM)Du-145 (Prostate) IC50 (µM)
4d 4-Fluoro1.811.922.12>10
4k 4-Chloro1.952.152.252.12
4s 4-Bromo2.112.522.522.76
4a Unsubstituted>10>10>10>10
4b 2-Fluoro2.052.35>10>10
4p 3,4-Dichloro>102.45>102.55
Data extracted from Pawar et al., 2017.[1]
Structure-Activity Relationship (SAR) Insights

The data presented in the table above allows for the deduction of several key structure-activity relationships:

  • Influence of Halogen Substitution: The presence of a halogen atom on the N-phenyl ring is crucial for the anticancer activity of these derivatives. The unsubstituted analog (4a ) was found to be inactive.

  • Position of Halogen Substituent: The position of the halogen substituent significantly impacts cytotoxicity. For instance, the 4-fluoro derivative (4d ) and 2-fluoro derivative (4b ) exhibited potent activity against the A549 and HeLa cell lines, while the activity of 4b was diminished against MCF-7 and Du-145 cells.[1]

  • Nature of the Halogen: Among the para-substituted analogs, the cytotoxic potency generally followed the order of F > Cl > Br. This suggests that the electronegativity and size of the halogen atom play a role in the compound's interaction with its biological target.[1]

  • Multiple Halogenation: The introduction of a second halogen, as in the 3,4-dichloro derivative (4p ), did not consistently lead to enhanced activity across all cell lines, indicating that a simple increase in lipophilicity or electron-withdrawing character is not the sole determinant of potency.[1]

These SAR findings underscore the importance of systematic structural modification and comprehensive biological evaluation in the identification of lead compounds. The nuanced effects of substituent placement and identity highlight the specificity of the drug-target interactions.

Mechanistic Insights: Induction of Apoptosis

While the precise molecular targets of many N-aryl amide derivatives are still under investigation, a common mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death.[2] Apoptosis is a tightly regulated cellular process that plays a critical role in development and tissue homeostasis by eliminating damaged or unwanted cells.[3] Cancer cells often develop mechanisms to evade apoptosis, and a key strategy in cancer therapy is to reactivate this process.[4]

The two main apoptotic pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[3] The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8.[5] The intrinsic pathway is triggered by intracellular stress, such as DNA damage, and results in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.[4] Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]

G cluster_stimuli Apoptotic Stimuli cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Drug N-Aryl Amide Derivatives Stress Intracellular Stress (e.g., DNA Damage) Drug->Stress DeathReceptor Death Receptors (e.g., Fas, TNFR) Drug->DeathReceptor Potential Interaction Mitochondria Mitochondria Stress->Mitochondria Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Simplified overview of the apoptotic pathways potentially activated by N-aryl amide derivatives.

Further mechanistic studies are required to elucidate the specific molecular targets of the this compound derivatives and to confirm their mode of action. Such studies would typically involve Western blot analysis to assess the levels of key apoptotic proteins (e.g., caspases, Bcl-2 family members) and cell cycle analysis to determine if the compounds induce cell cycle arrest.

Experimental Protocols: A Foundation for Reliable Data

The generation of robust and reproducible data is the cornerstone of drug discovery. The following is a detailed, step-by-step methodology for a standard in vitro cytotoxicity assay, which is a fundamental experiment for evaluating the anticancer potential of novel compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7, Du-145)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Test compounds (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization solution (e.g., DMSO or a solution of 20% sodium dodecyl sulfate in 50% N,N-dimethylformamide)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the stock solutions. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium alone (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The comparative analysis of N-aryl amide derivatives reveals a class of compounds with significant potential for the development of novel anticancer agents. The structure-activity relationship studies clearly demonstrate that the nature and position of substituents on the N-aryl ring are critical determinants of cytotoxic potency. While the induction of apoptosis is a likely mechanism of action, further research is needed to identify the specific molecular targets and to fully elucidate the signaling pathways involved.

Future investigations should focus on:

  • Synthesis of a focused library of this compound derivatives with systematic variations to further refine the SAR.

  • In-depth mechanistic studies to identify the direct binding partners of the most potent compounds and to characterize their effects on apoptotic and other relevant signaling pathways.

  • In vivo evaluation of lead compounds in animal models of cancer to assess their efficacy, pharmacokinetics, and toxicity profiles.

By integrating synthetic chemistry, molecular pharmacology, and robust experimental methodologies, the full therapeutic potential of this promising class of compounds can be realized.

References

A Comparative Guide to 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic Acid and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the exploration of novel chemical entities is paramount. This guide focuses on 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid, a compound belonging to the N-aryl succinamic acid class. While direct peer-reviewed studies on this specific molecule are not extensively available in the public domain, its structural motifs are present in compounds with documented biological activities. This guide provides a comparative analysis of this compound with structurally related analogs, offering insights into its potential synthesis, and biological evaluation based on established methodologies for this compound class.

Introduction to N-Aryl Succinamic Acids

N-aryl succinamic acids are characterized by a succinic acid backbone linked to an aromatic amine. This structural framework serves as a versatile scaffold in the design of biologically active molecules. Derivatives of this class have been investigated for a range of therapeutic applications, including as potential enzyme inhibitors. For instance, certain N-substituted succinamic acid derivatives have been evaluated for their inhibitory activity against dipeptidyl peptidase IV (DPP IV), an enzyme implicated in glucose homeostasis, making it a target for anti-diabetic drugs.[1][2][3] The unique combination of a carboxylic acid and an amide group allows for diverse molecular interactions, making this class of compounds an interesting area for further research and development.

Comparative Analysis of Structural Analogs

The properties and potential biological activities of this compound can be inferred by comparing its structure with known analogs. The substituents on the aromatic ring play a crucial role in modulating the compound's physicochemical properties and biological target interactions.

Compound NameAromatic SubstituentsKnown or Inferred Biological RelevanceKey Structural Features
This compound 4-Chloro, 2-FluoroInferred based on analogs; potential for enzyme inhibition.Halogen substitutions can enhance binding affinity and metabolic stability.
N-(4-chlorophenyl)succinamic acid[4][5]4-ChloroStudied for its crystal structure and chemical properties.A foundational analog for understanding the impact of a single chloro substituent.
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid[6]2-FluoroSynthesized for complexation with metals and biological activity studies.The fluorine atom can influence electronic properties and hydrogen bonding.
N4-Sulfonamido-succinamic acid derivatives[1][2]Varies (often with sulfonamide groups)Investigated as potential DPP IV inhibitors for type II diabetes.The sulfonamide group is a key pharmacophoric feature for DPP IV inhibition.

The presence of both chloro and fluoro substituents on the phenyl ring of the target compound is a common strategy in medicinal chemistry to fine-tune electronic and lipophilic properties, which can significantly impact biological activity.

Experimental Protocols

The following protocols are generalized from established methods for the synthesis and evaluation of N-aryl succinamic acids and can be adapted for this compound.

This protocol describes a general method for the synthesis of N-aryl succinamic acids via the reaction of an aromatic amine with succinic anhydride.[4][7]

Materials:

  • Succinic anhydride

  • Substituted aniline (e.g., 4-chloro-2-fluoroaniline)

  • Anhydrous solvent (e.g., toluene, acetic acid, or a green alternative like a deep eutectic solvent)[8]

  • Dilute hydrochloric acid

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve succinic anhydride (1.0 equivalent) in the chosen anhydrous solvent.

  • Slowly add a solution of the substituted aniline (1.0 equivalent) in the same solvent to the succinic anhydride solution with constant stirring.

  • The reaction mixture is typically stirred for several hours at room temperature or with gentle heating to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the solvent may be removed under reduced pressure.

  • The crude product is then treated with dilute hydrochloric acid to remove any unreacted aniline.

  • The resulting solid precipitate, the N-aryl succinamic acid, is collected by filtration.

  • The product is washed with cold water to remove any remaining succinic anhydride or succinic acid.

  • For purification, the solid can be recrystallized from a suitable solvent, such as ethanol, to yield the final product of high purity.[4]

Diagram of Synthetic Workflow:

SynthesisWorkflow SuccinicAnhydride Succinic Anhydride Reaction Reaction Mixture SuccinicAnhydride->Reaction AromaticAmine Aromatic Amine (e.g., 4-chloro-2-fluoroaniline) AromaticAmine->Reaction Solvent Anhydrous Solvent Solvent->Reaction Purification Purification Steps (Acid Wash, Recrystallization) Reaction->Purification Crude Product FinalProduct N-Aryl Succinamic Acid Purification->FinalProduct Purified Product DPPIV_Assay cluster_preparation Plate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Buffer Add Assay Buffer Compound Add Test Compound / Controls Buffer->Compound Enzyme Add DPP IV Enzyme Compound->Enzyme PreIncubate Pre-incubate at 37°C Enzyme->PreIncubate AddSubstrate Add DPP IV Substrate PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate DetermineIC50 Determine IC50 Calculate->DetermineIC50

References

Independent Verification of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth, independent verification of the synthesis, characterization, and potential biological activity of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a comparative analysis against established alternatives, supported by detailed experimental protocols and a robust scientific framework. Our objective is to empower you with the critical insights needed to assess the potential of this compound and its analogs in your research endeavors.

Synthesis and Physicochemical Characterization: Establishing a Baseline for Purity and Identity

The synthesis of 4-arylamino-4-oxobutanoic acids is a well-established process in medicinal chemistry, typically involving the acylation of a substituted aniline with succinic anhydride. This approach offers a straightforward and efficient route to the target compound and its analogs.

Proposed Synthetic Pathway

The synthesis of this compound can be readily achieved through the nucleophilic attack of the amino group of 4-chloro-2-fluoroaniline on one of the carbonyl carbons of succinic anhydride. This reaction opens the anhydride ring to form the corresponding amic acid.

G cluster_reactants Reactants cluster_product Product A 4-Chloro-2-fluoroaniline C This compound A->C Nucleophilic Acyl Substitution B Succinic Anhydride B->C G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Proposed Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation TargetCompound 4-[(4-Chloro-2-fluorophenyl)amino]- 4-oxobutanoic acid TargetCompound->PI3K Inhibition

A Prospective Efficacy and Comparative Analysis of 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Discovery and Development Professionals

Abstract: This document provides a comprehensive, forward-looking guide to understanding the potential therapeutic efficacy of the novel chemical entity, 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid. In the absence of published experimental data on this specific molecule, this guide establishes a scientifically rigorous framework for its investigation. By analyzing its structural motifs and comparing them to known pharmacologically active compounds, we hypothesize potential biological activities and lay out a detailed, phased research plan to elucidate its efficacy. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Introduction: Unveiling the Potential of a Novel Molecule

This compound is a succinanilic acid derivative with a halogenated phenyl group. A thorough review of the current scientific literature reveals a notable absence of studies dedicated to the biological efficacy of this specific compound. While its synthesis and basic chemical properties may be accessible, its pharmacological profile remains uncharted territory.

This guide, therefore, takes a prospective approach. Instead of a retrospective review, we will build a logical, evidence-based case for the potential therapeutic applications of this molecule. Our analysis is grounded in the well-established principle of structure-activity relationships (SAR), drawing parallels with structurally analogous compounds that have demonstrated biological effects. The core structure, a derivative of succinic acid, is a versatile scaffold found in compounds with a range of activities, including anti-inflammatory, anticonvulsant, and neuroprotective effects.[1][2] The presence of a 4-chloro-2-fluorophenyl group further suggests the potential for targeted interactions with biological macromolecules, a common feature in modern medicinal chemistry.

Our objective is to provide a comprehensive roadmap for the preclinical evaluation of this compound. This includes a detailed, multi-stage research plan, complete with experimental protocols and data interpretation guidelines, to systematically investigate its efficacy and compare it against established therapeutic agents.

Hypothesized Biological Activities Based on Structural Analogs

The chemical architecture of this compound suggests several plausible avenues for biological activity. By dissecting the molecule into its core components—the succinanilic acid backbone and the halogenated phenyl ring—we can infer potential therapeutic targets based on the known activities of similar compounds.

Table 1: Potential Therapeutic Applications Based on Structural Similarity

Structural Moiety Analogous Compound Class Known Biological Activities Potential Application for Target Compound
Succinanilic AcidSuccinimide DerivativesAnticonvulsantEpilepsy, Neuropathic Pain
Succinic AcidAcetylcholinesterase InhibitorsNeuroprotectionAlzheimer's Disease, Myasthenia Gravis
Halogenated Phenyl RingN-phenylanthranilic acid derivatives (NSAIDs)Anti-inflammatory (COX inhibition)Inflammatory Disorders, Pain Management
4-oxo-4-aminobutanoic acidApoptotic InducersAnticancerOncology

Based on this analysis, we can prioritize several key areas for investigation:

  • Neuropharmacology: The structural resemblance to anticonvulsant and neuroprotective agents makes the central nervous system a primary target for investigation.

  • Anti-inflammatory Activity: The halogenated N-phenyl group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role in modulating inflammatory pathways.

  • Oncology: Many small molecules with substituted aromatic rings have been shown to induce apoptosis in cancer cells, warranting an investigation into its cytotoxic effects.

The following sections will outline a comprehensive research plan to systematically test these hypotheses.

A Phased Approach to Efficacy Evaluation: A Proposed Research Plan

We propose a three-phased research plan to efficiently and rigorously evaluate the efficacy of this compound. This plan is designed to progress from broad, high-throughput screening to more focused, mechanism-of-action studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Efficacy Models P1_1 Primary Cell Viability Assays (e.g., MTT on various cell lines) P1_2 Enzyme Inhibition Assays (e.g., COX-1/COX-2, AChE) P1_1->P1_2 P1_3 Receptor Binding Assays (if applicable based on structural analogs) P1_2->P1_3 P2_1 Dose-Response Studies (IC50/EC50 determination) P1_3->P2_1 Lead Identification P2_2 Apoptosis vs. Necrosis Assays (Annexin V/PI staining) P2_1->P2_2 P2_3 Western Blot Analysis (key signaling proteins) P2_2->P2_3 P3_1 Animal Models of Disease (e.g., Carrageenan-induced paw edema, PTZ-induced seizures) P2_3->P3_1 Mechanism Confirmation P3_2 Pharmacokinetic Studies (ADME profiling) P3_1->P3_2 P3_3 Toxicology and Safety Assessment P3_2->P3_3

Caption: Proposed Phased Research Workflow

Phase 1: Broad Spectrum In Vitro Screening

The initial phase is designed to cast a wide net and identify any significant biological activity.

Experimental Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Plate various human cell lines (e.g., HeLa for cervical cancer, SH-SY5Y for neuroblastoma, RAW 264.7 for macrophages) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Experimental Protocol 2: COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

  • Compound Incubation: Pre-incubate the compound at various concentrations with the COX enzymes for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Data Analysis: Determine the IC50 value for each enzyme to assess the inhibitory potency and selectivity.

Phase 2: Delving into the Mechanism of Action

Should Phase 1 reveal promising activity, the next step is to understand how the compound exerts its effects.

G cluster_0 Potential Anti-inflammatory Pathway Compound 4-[(4-Chloro-2-fluorophenyl)amino]- 4-oxobutanoic acid COX2 COX-2 Compound->COX2 Inhibition PGs Prostaglandins COX2->PGs Synthesis Inflammation Inflammation PGs->Inflammation

Caption: Hypothesized COX-2 Inhibition Pathway

Experimental Protocol 3: Western Blot for Apoptosis Markers

  • Cell Lysis: Treat cancer cells with the compound at its IC50 concentration for 24 and 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP). Follow with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Phase 3: Validation in In Vivo Models

Positive in vitro and mechanistic data warrant investigation in a living organism.

Experimental Protocol 4: Carrageenan-Induced Paw Edema in Rodents

  • Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice for one week.

  • Compound Administration: Administer the compound orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg) one hour before carrageenan injection. A control group will receive the vehicle, and a positive control group will receive a standard NSAID like Indomethacin.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Comparative Efficacy Analysis: Benchmarking Against the Gold Standard

Throughout the proposed research plan, it is crucial to include positive controls to benchmark the efficacy of this compound against established drugs.

Table 2: Proposed Comparator Compounds for Efficacy Benchmarking

Hypothesized Activity Comparator Compound Rationale
AnticonvulsantValproic Acid, CarbamazepineStandard first-line treatments for epilepsy.
NeuroprotectiveDonepezilStandard acetylcholinesterase inhibitor for Alzheimer's disease.
Anti-inflammatoryCelecoxib, IbuprofenSelective COX-2 and non-selective COX inhibitors, respectively.
AnticancerCisplatin, DoxorubicinCommonly used chemotherapeutic agents for various cancers.

The data generated for the target compound should be directly compared to these standards in terms of potency (IC50/EC50), efficacy (maximal effect), and therapeutic index (in vivo).

Conclusion and Future Directions

While the therapeutic potential of this compound is currently unknown, its chemical structure provides a compelling rationale for its investigation across several key therapeutic areas. This guide has outlined a systematic and rigorous research plan to elucidate its efficacy, from initial in vitro screening to in vivo validation.

The successful execution of this plan will not only define the pharmacological profile of this novel compound but also provide valuable insights into the structure-activity relationships of succinanilic acid derivatives. The data generated will be instrumental in determining whether this molecule, or its future analogs, holds promise as a lead compound for the development of new and improved therapies for a range of human diseases. The path forward requires a commitment to meticulous experimental execution and an unbiased interpretation of the resulting data.

References

Safety Operating Guide

Personal protective equipment for handling 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Laboratory Operations

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedural guidance is synthesized from the chemical's structure, data on analogous compounds, and established principles of laboratory safety.[1] It is imperative to obtain a compound-specific SDS from your supplier and to conduct a thorough, documented risk assessment before commencing any work.

Inferred Hazard Assessment: A Structural Approach

To establish a robust safety protocol, we must first understand the potential hazards inherent in the molecule's structure. The compound this compound incorporates several functional groups that dictate our handling strategy:

  • Carboxylic Acid Moiety: Carboxylic acids are generally acidic and can be corrosive or irritating to the skin and eyes.[2]

  • Halogenated Aromatic Ring: The presence of chloro- and fluoro- substituents on the phenyl ring suggests that the compound may have increased biological activity and persistence. Halogenated organic compounds require specific disposal procedures.[3][4]

  • Aromatic Amine/Amide Linkage: Aromatic amines as a class can be toxic, with potential for skin absorption. While this is an amide, caution is warranted.

Based on this analysis and data from similar compounds, we can infer the following primary hazards:

  • Harmful if swallowed.[5]

  • Causes skin irritation.[5][6]

  • Causes serious eye irritation.[5][6]

  • May cause respiratory irritation, particularly if handled as a fine powder.[5][6]

The Hierarchy of Controls: Beyond PPE

Before detailing personal protective equipment, it is critical to recognize that PPE is the last line of defense. The primary methods for ensuring safety are engineering and administrative controls.

  • Engineering Controls: All manipulations of solid this compound and its concentrated solutions must be performed within a certified chemical fume hood.[6][7][8] This is the most effective way to prevent inhalation of airborne particulates and vapors.

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the SOP and the associated risks. Work in a designated area to prevent cross-contamination.[6][9]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table summarizes the minimum required PPE for common tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container)Safety glasses with side shieldsNitrile glovesLab coatNot typically required
Weighing Solid Compound Chemical splash goggles, Face shieldNitrile gloves (double-gloving recommended)Chemical-resistant lab coat, fully buttonedRequired if not in a fume hood (NIOSH-approved respirator with particulate filter)
Preparing Solutions (in a fume hood)Chemical splash gogglesNitrile glovesChemical-resistant lab coatNot required if fume hood is operating correctly
Large-Scale Operations or High Splash Potential Face shield worn over chemical splash gogglesNitrile or neoprene glovesChemical-resistant apron over lab coatAssess need based on ventilation and scale
Eye and Face Protection: The Non-Negotiable
  • Causality: The carboxylic acid and aromatic functionalities present a significant risk of serious eye irritation.[5][6] Standard eyeglasses are insufficient.

  • Protocol:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn in any area where the chemical is present.[6][8]

    • Required for Handling: Chemical splash goggles are mandatory when handling the open solid or any of its solutions to protect against splashes and fine particulates.[7][10]

    • Enhanced Protection: A full-face shield worn over chemical splash goggles is required when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.[6][10]

Skin and Body Protection: Preventing Dermal Exposure
  • Causality: Halogenated aromatic compounds and acids can cause skin irritation upon contact.[5] Dermal absorption is a potential route of exposure for amine-containing compounds.

  • Protocol:

    • Lab Coat: A clean, fully buttoned lab coat is mandatory. For handling larger quantities, a chemical-resistant or rubber apron should be worn over the lab coat.[7]

    • Gloves: Chemical-resistant nitrile gloves are the standard recommendation.[7][10] Always inspect gloves for tears or pinholes before use.[11] If direct contact occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove. For extended operations, consider double-gloving.

    • Footwear: Fully enclosed shoes are required at all times in the laboratory. Do not wear sandals, perforated shoes, or cloth sneakers.[7][11]

Respiratory Protection: Guarding Against Inhalation
  • Causality: As a solid, this compound can form fine dust that may cause respiratory tract irritation if inhaled.[6]

  • Protocol:

    • Primary Control: A properly functioning chemical fume hood is the primary method of respiratory protection.[6][8]

    • When Required: If engineering controls are insufficient or unavailable (e.g., cleaning a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. Respirator use requires prior medical clearance and fit-testing.[12]

Procedural Discipline: PPE Workflow

Properly donning and doffing PPE is as critical as selecting the right equipment to prevent cross-contamination.

Step-by-Step PPE Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Eye Protection (Goggles/Face Shield) don1->don2 don3 3. Respirator (If Required) don2->don3 don4 4. Gloves (Over Lab Coat Cuffs) don3->don4 doff1 1. Gloves (Peel Off) don4->doff1 Perform Work doff2 2. Lab Coat (Turn Inside Out) doff1->doff2 doff3 3. Eye Protection doff2->doff3 doff4 4. Respirator (Clean & Store) doff3->doff4 wash Wash Hands Thoroughly doff4->wash Final Step

Caption: Workflow for Donning and Doffing PPE.

Operational and Disposal Plans

Safe Handling Operations
  • Preparation: Before handling, ensure the work area, specifically the chemical fume hood, is clean and uncluttered.[11] Assemble all necessary equipment.

  • Weighing: When weighing the solid, use a spatula and perform the task on a weigh boat within the fume hood to contain any dust. Avoid any action that could generate airborne particles.[6]

  • Dissolution: Add the solid slowly to the solvent to prevent splashing.[6] Be mindful of any potential exothermic reactions.

  • Post-Handling: After use, decontaminate the spatula and work surfaces. Tightly seal the compound's container and return it to its designated storage location.[9]

Waste Disposal Plan
  • Causality: Halogenated organic compounds are often subject to stricter disposal regulations than non-halogenated waste due to their environmental persistence.[3] Improper segregation can lead to regulatory violations and increased disposal costs.

  • Protocol:

    • Segregation: All waste contaminated with this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[4][13][14] Do not mix this waste with non-halogenated solvents, acids, or bases.[3][13]

    • Solid Waste: Contaminated disposables (e.g., gloves, weigh boats, paper towels) must be placed in a designated solid hazardous waste container.[6]

    • Labeling: The waste container must be labeled with its contents and the approximate concentrations as soon as the first drop of waste is added.[3][13]

    • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with all federal, state, and local regulations.[1]

References

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Retrosynthesis Analysis

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4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.